Product packaging for Deuteroferriheme(Cat. No.:CAS No. 21007-21-6)

Deuteroferriheme

货号: B1228466
CAS 编号: 21007-21-6
分子量: 599.9 g/mol
InChI 键: MITFTGOXJCCKJD-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Deuteroferriheme, also known as this compound, is a useful research compound. Its molecular formula is C30H28ClFeN4O4 and its molecular weight is 599.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H28ClFeN4O4 B1228466 Deuteroferriheme CAS No. 21007-21-6

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFTGOXJCCKJD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClFeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21007-21-6
Record name Deuterohemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Deuteroferriheme: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, also known as deuterohemin, is a derivative of heme, a coordination complex consisting of an iron ion coordinated to a porphyrin ring. Unlike the more common protoheme (heme B), this compound lacks the vinyl groups at positions 2 and 4 of the porphyrin macrocycle, with these being replaced by hydrogen atoms. This structural modification significantly influences its chemical properties, including its reactivity, catalytic activity, and dimerization equilibrium. This technical guide provides an in-depth overview of the chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and key reaction pathways.

Core Chemical Properties

This compound is a fascinating molecule with distinct physicochemical characteristics. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₃₀H₂₈ClFeN₄O₄[1]
IUPAC Name 3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride[1]
Molecular Weight 599.9 g/mol [1]
CAS Number 21007-21-6

Dimerization in Aqueous Solution

In aqueous solutions, this compound exists in a pH-dependent equilibrium between its monomeric and dimeric forms. This equilibrium is a critical factor influencing its catalytic activity, with the monomeric species generally exhibiting significantly higher reactivity.[2]

Thermodynamic and Kinetic Data for Dimerization

The dimerization process and its associated thermodynamic and kinetic parameters have been studied in detail.

ParameterValueConditions
Dimerization Equilibrium Constant (K) 6.92 x 10⁻²pH-independent
ΔH⁰ (Enthalpy of Dimerization) +44 kJ/mol5-25 °C
ΔS⁰ (Entropy of Dimerization) +120 J/K·mol298 K
Dimerization Rate Constant (k_f) 2.6 x 10⁸ M⁻¹s⁻¹pH 6.70, 25 °C
Dissociation Rate Constant (k_r) 1.1 x 10³ s⁻¹pH 6.70, 25 °C
Dimerization Rate Constant (k_f) 3.9 x 10⁸ M⁻¹s⁻¹pH 7.05, 25 °C
Dissociation Rate Constant (k_r) 0.7 x 10³ s⁻¹pH 7.05, 25 °C

K is defined as [Dimer][H⁺]/[Monomer]²

Catalytic Activity

This compound exhibits significant catalatic and peroxidatic activity, primarily driven by the reactivity of its monomeric form.

Catalatic Activity

This compound catalyzes the decomposition of hydrogen peroxide (H₂O₂). The catalytic activity is inversely proportional to the hydrogen ion concentration, suggesting that the hydroperoxide anion (HO₂⁻) is the reactive species.[2] Both monomeric and dimeric forms of this compound contribute to the catalytic decomposition of H₂O₂, although the monomer is significantly more active.[2]

Peroxidatic Activity

This compound reacts with peroxo acids and hydrogen peroxide to form a spectroscopically distinct and peroxidatically active intermediate, often referred to as a this compound-peroxide compound (DPC).[3][4] This intermediate is an analogue of Compound I in peroxidase enzymes.[3][4] The formation of this intermediate is a key step in the peroxidatic cycle.

The reaction of the peroxidatic intermediate with various substrates, such as phenols, has been studied. The rate of reduction of this intermediate is markedly influenced by the substituents on the phenol and the pH, with phenolate anions being the more reactive reducing species.

Reaction with Hydrogen Peroxide: A Mechanistic Overview

The interaction of this compound with hydrogen peroxide is a multifaceted process involving the formation of a reactive intermediate, catalytic decomposition of H₂O₂, and oxidative degradation of the porphyrin ring.

Deuteroferriheme_H2O2_Reaction DFH_monomer This compound (Monomer) DFH_dimer This compound (Dimer) DFH_monomer->DFH_dimer Dimerization Intermediate Peroxidatic Intermediate (DPC) DFH_monomer->Intermediate + H₂O₂ H2O2 H₂O₂ H2O2->Intermediate Bile_Pigments Bile Pigments + CO Intermediate->Bile_Pigments Oxidation O2_H2O O₂ + H₂O Intermediate->O2_H2O Catalytic Decomposition (+ H₂O₂)

Caption: Reaction pathway of this compound with hydrogen peroxide.

The reaction between monomeric this compound and hydrogen peroxide leads to the formation of a peroxidatic intermediate.[3] This intermediate can then follow two main pathways: oxidative degradation of the this compound macrocycle to bile pigments and carbon monoxide, or catalytic decomposition of another molecule of hydrogen peroxide to oxygen and water.[1][3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are crucial for reproducible research. While a comprehensive, standardized protocol for the synthesis of this compound from protohemin was not found in the reviewed literature, a general approach involves the removal of the vinyl groups of protohemin. Purification of the resulting deuterohemin is critical and can be achieved through methods such as column chromatography or selective precipitation.[5]

General Protocol for UV-Visible Spectroscopic Characterization

UV-Visible spectroscopy is a fundamental technique for characterizing this compound and studying its reactions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a dilute aqueous base (e.g., 0.1 M NaOH) or an organic solvent like dimethyl sulfoxide (DMSO). The concentration should be determined spectrophotometrically using the appropriate molar extinction coefficient.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement: Record the absorbance spectrum from approximately 300 nm to 700 nm.

    • The Soret band, a strong characteristic peak, is typically observed around 400 nm.

    • Weaker Q-bands are observed in the 500-650 nm region.

  • Analysis: The position and intensity of the Soret and Q-bands are sensitive to the aggregation state (monomer vs. dimer), the axial ligands coordinated to the iron center, and the oxidation state of the iron.

General Protocol for Measuring Catalatic Activity

The catalatic activity of this compound can be monitored by measuring the rate of oxygen evolution from the decomposition of hydrogen peroxide.

  • Reaction Setup: In a thermostated reaction vessel, add a buffered solution of known pH.

  • Initiation: Add a known concentration of this compound to the buffer. Initiate the reaction by adding a specific concentration of hydrogen peroxide.

  • Monitoring: Measure the rate of oxygen evolution using an oxygen electrode or by monitoring the decrease in H₂O₂ concentration spectrophotometrically at 240 nm.

  • Data Analysis: Calculate the initial rate of reaction from the linear portion of the oxygen evolution or H₂O₂ depletion curve. The specific activity can be expressed in terms of moles of H₂O₂ decomposed per mole of this compound per unit time.

Redox Potential

The redox potential of the Fe(III)/Fe(II) couple in this compound is a critical parameter that governs its electron transfer properties. While a specific, experimentally determined value for this compound was not definitively available in the reviewed literature, the redox potentials of heme compounds are known to be influenced by factors such as the nature of the porphyrin substituents, the axial ligands, and the surrounding environment. The lack of electron-withdrawing vinyl groups in this compound compared to protoheme would theoretically lead to a more negative redox potential.

Experimental determination of the redox potential can be achieved using techniques such as cyclic voltammetry or spectroelectrochemistry.[6][7][8]

Conclusion

This compound presents a unique set of chemical properties that distinguish it from other heme derivatives. Its well-characterized dimerization equilibrium and its significant catalatic and peroxidatic activities make it a valuable model compound for studying the mechanisms of heme-containing enzymes. The formation of a reactive peroxidatic intermediate is central to its catalytic function and oxidative degradation. Further research to establish a standardized synthesis protocol and a definitive redox potential would be highly beneficial for the scientific community, enabling more precise and reproducible studies of this important molecule in the fields of biochemistry, drug development, and catalysis.

References

In-Depth Technical Guide to Deuteroferriheme: Structure, Molecular Weight, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, a derivative of heme, plays a crucial role as a research tool in the study of heme metabolism, peroxidase and heme oxygenase activity, and the development of novel therapeutic agents. Its structure, lacking the vinyl groups present in protoporphyrin IX, offers unique properties for investigating the chemical and biological roles of the heme macrocycle. This technical guide provides a comprehensive overview of the structure and molecular weight of this compound, alongside detailed experimental protocols for its characterization and a visualization of its involvement in the heme degradation pathway.

This compound: Structure and Molecular Properties

This compound, also known as deuterohemin or Fe(III) Deuteroporphyrin IX chloride, is a porphyrin compound where an iron atom in the +3 oxidation state (ferric iron) is coordinated within a deuteroporphyrin IX macrocycle. The deuteroporphyrin IX core is characterized by the absence of the two vinyl groups at positions 2 and 4, which are present in the more common protoporphyrin IX. These positions are instead substituted with hydrogen atoms. The ferric iron is typically coordinated with a chloride ion as an axial ligand.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃₀H₂₈ClFeN₄O₄[1][2][3]
Molecular Weight 599.9 g/mol [1][2][4][5][6]
Exact Mass 599.114844 Da[1]
Synonyms Deutero-hemin, Deuterohemin, Fe(III) Deuteroporphyrin IX chloride[1][2][6]
CAS Number 21007-21-6[1][4][5]

Experimental Protocols

The determination of the structure and molecular weight of this compound relies on several key analytical techniques. Below are detailed methodologies for these essential experiments.

Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules like metalloporphyrins.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation and improves ionization efficiency.

    • Further dilute the stock solution to a final concentration of 10-50 µM in the same solvent system immediately before analysis.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass determination.

    • Ionization Mode: Positive ion mode is typically used for the analysis of heme compounds.

    • Capillary Voltage: Set the capillary voltage to 3.5 - 4.5 kV.

    • Nebulizing Gas (Nitrogen) Flow Rate: Adjust to 8 - 12 L/min.

    • Drying Gas (Nitrogen) Temperature: Set to 300 - 350 °C.

    • Mass Range: Scan a mass-to-charge (m/z) range of 100 - 1000.

  • Data Acquisition and Analysis:

    • Inject the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum. The expected primary ion will be the molecular ion [M-Cl]⁺, corresponding to the this compound cation.

    • Analyze the resulting spectrum to determine the m/z of the most abundant isotopic peak. The high-resolution instrument will allow for the confirmation of the elemental composition based on the exact mass and isotopic pattern.

Structural Elucidation by X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

Methodology:

  • Crystallization:

    • Dissolve high-purity this compound in a minimal amount of a suitable solvent, such as a mixture of pyridine and water or dimethyl sulfoxide (DMSO).

    • Employ the vapor diffusion method for crystallization. Set up hanging or sitting drops containing a 1:1 ratio of the this compound solution and a precipitant solution.

    • Screen a variety of precipitant solutions. A common starting point for metalloporphyrins is a solution containing a high concentration of a salt (e.g., 1.0 - 2.0 M ammonium sulfate or sodium chloride) and a buffer to maintain a stable pH (e.g., 0.1 M Tris-HCl at pH 7.5 - 8.5).

    • Incubate the crystallization plates at a constant temperature, typically 4°C or 18-20°C, and monitor for crystal growth over several days to weeks.

  • Data Collection:

    • Carefully mount a suitable single crystal on a goniometer head.

    • Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to approximately 100 K to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for higher resolution.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using methods such as molecular replacement if a similar structure is known, or direct methods.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy, resulting in a final three-dimensional structure with atomic coordinates.

Signaling Pathway and Experimental Workflow Visualization

This compound is often used as a substrate analog for heme in studies of the heme degradation pathway, which is catalyzed by the enzyme heme oxygenase. This pathway is critical for iron homeostasis and the production of the antioxidant bilirubin.

Heme_Degradation_Pathway cluster_reaction Heme Oxygenase Catalyzed Reaction cluster_downstream Downstream Products This compound This compound (Heme Analog) Heme_Oxygenase Heme Oxygenase (HO-1/2) This compound->Heme_Oxygenase Substrate Biliverdin_IXa Biliverdin IXα Heme_Oxygenase->Biliverdin_IXa Fe2 Fe²⁺ Heme_Oxygenase->Fe2 CO Carbon Monoxide (CO) Heme_Oxygenase->CO NADPH 3 NADPH NADPH->Heme_Oxygenase Electron Donor O2 3 O₂ O2->Heme_Oxygenase Reactant Biliverdin_Reductase Biliverdin Reductase Biliverdin_IXa->Biliverdin_Reductase Ferritin Ferritin (Iron Storage) Fe2->Ferritin Sequestration/ Utilization Iron_Pool Cellular Iron Pool Fe2->Iron_Pool Sequestration/ Utilization Signaling Signaling CO->Signaling Signaling Molecule Bilirubin Bilirubin (Antioxidant) Biliverdin_Reductase->Bilirubin Antioxidant_Defense Antioxidant_Defense Bilirubin->Antioxidant_Defense Cellular Protection

Caption: Heme degradation pathway with this compound as a substrate analog.

The experimental workflow for studying the kinetics of this compound degradation by heme oxygenase often involves stopped-flow spectrophotometry.

Stopped_Flow_Workflow cluster_setup Stopped-Flow Spectrophotometer Setup cluster_measurement Data Acquisition and Analysis Syringe1 Syringe 1: This compound Solution Mixer Rapid Mixer Syringe1->Mixer Syringe2 Syringe 2: Heme Oxygenase + NADPH Syringe2->Mixer Flow_Cell Observation Flow Cell Mixer->Flow_Cell Rapid Injection Spectrophotometer Spectrophotometer Flow_Cell->Spectrophotometer Absorbance Measurement Data_Acquisition Time-Resolved Absorbance Data Spectrophotometer->Data_Acquisition Kinetic_Analysis Kinetic Analysis (Rate Constant Determination) Data_Acquisition->Kinetic_Analysis

Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuteroferriheme Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Deuteroferriheme chloride, also known as deuterohemin. This valuable compound, a derivative of hemin lacking the vinyl groups at positions 2 and 4 of the porphyrin macrocycle, serves as a crucial tool in various research areas, including the development of artificial enzymes, the study of electron transfer in hemoproteins, and as a component in novel therapeutic agents. This document outlines a detailed experimental protocol for its preparation from hemin, followed by robust purification methodologies and characterization data.

Synthesis of this compound Chloride from Hemin via Resorcinol Fusion

The foundational step in producing this compound chloride is the removal of the two vinyl side chains from the protoporphyrin IX ring of hemin. A well-established method for this transformation is the resorcinol melt technique. This process involves heating hemin in a molten resorcinol bath, which acts as both a solvent and a reagent to facilitate the cleavage of the vinyl groups.

Experimental Protocol: Synthesis

Materials:

  • Hemin (Fe(III)-protoporphyrin IX chloride)

  • Resorcinol

  • Pyridine

  • Acetic acid

  • Diethyl ether

  • Sodium chloride solution (saturated)

  • Hydrochloric acid (concentrated and dilute solutions)

  • Nitrogen gas supply

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Filtration apparatus (Büchner funnel and filter paper)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine hemin and a significant excess of resorcinol (e.g., a 1:10 to 1:20 mass ratio). The flask is equipped with a reflux condenser and a nitrogen inlet to maintain an inert atmosphere, preventing oxidative degradation.

  • Resorcinol Fusion: Heat the mixture in an oil bath or with a heating mantle to a temperature sufficient to melt the resorcinol and initiate the reaction (typically in the range of 180-210°C). The reaction mixture is maintained at this temperature with stirring for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Initial Purification: After the reaction is complete, the flask is allowed to cool. The solidified melt is dissolved in a minimal amount of pyridine. This solution is then slowly added to a vigorously stirred solution of acetic acid or dilute hydrochloric acid. This step protonates the propionate side chains and facilitates the precipitation of the crude this compound.

  • Isolation of Crude Product: The resulting precipitate is collected by vacuum filtration using a Büchner funnel. The collected solid is washed sequentially with water, dilute hydrochloric acid, and finally with diethyl ether to remove residual resorcinol and other organic impurities. The crude this compound chloride is then dried under vacuum.

Purification of this compound Chloride

The crude product obtained from the synthesis requires further purification to remove unreacted starting material, partially reacted intermediates, and other byproducts. The following protocols, adapted from patent literature, describe effective purification strategies based on selective precipitation.[1]

Purification via Dimethylformamide/Water Precipitation

This method leverages the differential solubility of this compound chloride in a mixture of dimethylformamide (DMF) and water.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound chloride in a minimal volume of warm dimethylformamide (DMF).[1]

  • Precipitation: Under vigorous stirring, add this DMF solution to a large volume of distilled water (e.g., 20 volumes of water to 1 volume of DMF solution) heated to 30-50°C.[1]

  • Cooling and Collection: Allow the mixture to cool to room temperature naturally. The this compound chloride will precipitate out of the solution.[1]

  • Isolation and Washing: The precipitate is collected by centrifugation or filtration. The collected solid is then washed thoroughly with distilled water until the washings are colorless.[1]

  • Drying: The purified product is dried under vacuum.

Purification via Pyridine/Water Precipitation

This protocol utilizes pyridine as the initial solvent, followed by precipitation with water.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of pyridine with gentle warming and stirring.[1]

  • Precipitation: Add the pyridine solution to a large volume of distilled water (50-70°C) under vigorous stirring.[1]

  • Cooling and Isolation: Allow the solution to cool, leading to the precipitation of the purified product. The solid is collected by centrifugation or filtration.[1]

  • Washing: The precipitate is washed multiple times with distilled water and then with diethyl ether until the washings are colorless.[1]

  • Drying: The final product is dried under vacuum.

Purification via Alkaline Dissolution and Acidic Precipitation

This method involves dissolving the crude product in a basic solution and then precipitating it by neutralizing the solution.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound chloride in a dilute aqueous sodium hydroxide solution (e.g., 1-7% NaOH) with stirring and gentle warming.[1]

  • Neutralization and Precipitation: Slowly add a dilute hydrochloric acid solution (e.g., 5-10% HCl) to the alkaline solution to adjust the pH to neutrality. The this compound chloride will precipitate as the solution is neutralized.[1]

  • Cooling and Collection: Allow the mixture to cool to room temperature, and collect the precipitate by centrifugation or filtration.[1]

  • Washing: Wash the precipitate extensively with distilled water until the washings are colorless and neutral.[1]

  • Drying: Dry the purified product under vacuum. A product yield of 87% with a purity of 94.5% has been reported using this type of method.[1]

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data associated with the synthesis and purification of this compound Chloride.

ParameterValueReference
Molecular Formula C₃₀H₂₈ClFeN₄O₄
Molecular Weight 599.88 g/mol [1]
Typical Starting Material Hemin (Fe(III)-protoporphyrin IX chloride)General
Synthesis Method Resorcinol FusionGeneral
Purification Method 1 DMF/Water Precipitation[1]
Purification Method 2 Pyridine/Water Precipitation[1]
Purification Method 3 Alkaline Dissolution/Acidic Precipitation[1]
Reported Yield (Method 3) 87%[1]
Reported Purity (Method 3) 94.5%[1]

Characterization

The identity and purity of the synthesized this compound chloride can be confirmed using various analytical techniques.

TechniqueExpected Observations
UV-Visible Spectroscopy In a suitable solvent (e.g., pyridine, DMF), the spectrum will exhibit a characteristic Soret band around 400 nm and Q-bands in the 500-650 nm region. The absence of vinyl group absorptions will differentiate it from the starting hemin.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (without the chloride) or the entire molecule, depending on the ionization method. The expected exact mass is 599.114844 Da.
¹H NMR Spectroscopy The proton NMR spectrum will lack the characteristic signals of the vinyl protons observed in the spectrum of hemin. The remaining proton signals of the porphyrin macrocycle and the propionate side chains should be present.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic bands for the carboxylic acid groups of the propionate side chains and the porphyrin ring vibrations. The disappearance of bands associated with the vinyl groups will be a key indicator of successful synthesis.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow hemin Hemin reaction_mixture Reaction Mixture hemin->reaction_mixture resorcinol Resorcinol resorcinol->reaction_mixture heating Heat (180-210°C) under N₂ reaction_mixture->heating crude_melt Crude Deuterohemin in Resorcinol Melt heating->crude_melt dissolution Dissolve in Pyridine crude_melt->dissolution precipitation Precipitate with Acetic Acid/HCl dissolution->precipitation filtration Filter and Wash precipitation->filtration crude_product Crude this compound Chloride filtration->crude_product

Caption: Synthesis of Crude this compound Chloride from Hemin.

Purification_Workflow cluster_crude Starting Material cluster_method1 Method 1: DMF/Water Precipitation cluster_method2 Method 2: Pyridine/Water Precipitation cluster_method3 Method 3: Alkaline/Acidic Precipitation crude_product Crude this compound Chloride dissolve_dmf Dissolve in warm DMF crude_product->dissolve_dmf dissolve_pyr Dissolve in Pyridine crude_product->dissolve_pyr dissolve_naoh Dissolve in aq. NaOH crude_product->dissolve_naoh precipitate_water Add to hot Water dissolve_dmf->precipitate_water cool_filter1 Cool, Filter, Wash precipitate_water->cool_filter1 purified_product Purified this compound Chloride cool_filter1->purified_product precipitate_water2 Add to hot Water dissolve_pyr->precipitate_water2 cool_filter2 Cool, Filter, Wash precipitate_water2->cool_filter2 cool_filter2->purified_product precipitate_hcl Neutralize with HCl dissolve_naoh->precipitate_hcl cool_filter3 Cool, Filter, Wash precipitate_hcl->cool_filter3 cool_filter3->purified_product

Caption: Purification Methods for this compound Chloride.

References

Deuteroferriheme vs. Protoheme IX: A Technical Guide to Structural Differences and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the core structural differences between deuteroferriheme and protoheme IX, two pivotal molecules in biochemical and pharmaceutical research. This document provides a comprehensive overview of their structural distinctions, comparative spectroscopic data, detailed experimental protocols for their differentiation, and a workflow for the synthesis and analysis of this compound from its precursor, protoheme IX.

Core Structural Differences

The fundamental distinction between this compound and protoheme IX lies in the substituents at positions 2 and 4 of the porphyrin macrocycle. In protoheme IX, these positions are occupied by vinyl groups (-CH=CH₂). This compound, in contrast, possesses hydrogen atoms at these locations. This seemingly minor alteration—the substitution of two vinyl groups with hydrogen atoms—imparts significant changes to the electronic properties and reactivity of the heme molecule.

Protoheme IX (Heme b): The presence of electron-withdrawing vinyl groups in protoheme IX influences the electron density of the porphyrin ring and, consequently, the properties of the central iron atom. This structure is the prosthetic group in a vast array of vital hemoproteins, including hemoglobin, myoglobin, and cytochromes.

This compound: The absence of the vinyl groups in this compound results in a different electronic distribution within the porphyrin ring system. This structural modification is often exploited in research to probe the role of the vinyl groups in the function of heme proteins and to create model compounds for spectroscopic studies.

Below is a visual representation of the structural differences:

G cluster_protoheme Protoheme IX cluster_deuteroheme This compound p Porphyrin Core v1 Vinyl (-CH=CH₂) at C2 p->v1 v2 Vinyl (-CH=CH₂) at C4 p->v2 d Porphyrin Core h1 Hydrogen at C2 d->h1 h2 Hydrogen at C4 d->h2 proto Protoheme IX deutero This compound proto->deutero Resorcinol Melt (Removal of Vinyl Groups)

Figure 1: Structural transformation from Protoheme IX to this compound.

Quantitative Data Presentation

The structural differences between this compound and protoheme IX are reflected in their spectroscopic properties. The following tables summarize key quantitative data for their characterization.

Table 1: UV-Visible Spectroscopic Data of Pyridine Hemochromes

The pyridine hemochrome assay is a classic method for the quantification and characterization of hemes. The formation of a complex with pyridine in an alkaline reducing environment produces a characteristic spectrum.

CompoundSoret Band (γ-band) (nm)α-Band (nm)β-Band (nm)
Protoferriheme IX ~418~557~526
This compound ~407~545~515

Note: Absorption maxima can vary slightly depending on the specific conditions and instrumentation.

Table 2: ¹H NMR Chemical Shifts (δ) in Pyridine-d₅

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. The chemical shifts are highly sensitive to the substituents on the porphyrin ring.

Proton AssignmentProtoheme IX (ppm)This compound (ppm)
Meso-protons 9.5 - 10.59.5 - 10.5
Methyl protons 3.5 - 4.03.5 - 4.0
Vinyl α-protons ~8.3N/A
Vinyl β-protons ~6.2 (cis), ~6.0 (trans)N/A
Propionate α-CH₂ ~4.3~4.3
Propionate β-CH₂ ~3.2~3.2

Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and the presence of paramagnetic species.

Experimental Protocols

Preparation of this compound from Protoheme IX (Hemin)

This protocol describes the removal of the vinyl groups from commercially available hemin (protoferriheme IX chloride) using a resorcinol melt.

Materials:

  • Hemin (Bovine or Porcine)

  • Resorcinol

  • Pyridine

  • Acetic acid, glacial

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Heating mantle or oil bath

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, mix hemin and a 10-20 fold excess (by weight) of resorcinol.

  • Heat the mixture in an oil bath or with a heating mantle to 180-200 °C with stirring. The mixture will melt and darken.

  • Maintain the temperature for 10-15 minutes. The reaction can be monitored by taking a small aliquot, dissolving it in pyridine, and observing the UV-Vis spectrum of the pyridine hemochrome. The disappearance of the vinyl groups is indicated by a blue-shift in the Soret and α-bands.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the solidified melt in a minimal amount of pyridine, followed by the addition of glacial acetic acid.

  • Transfer the solution to a separatory funnel and add diethyl ether.

  • Wash the ether solution sequentially with 1 M HCl, water, 1 M NaOH, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is crude this compound, which can be further purified by chromatography if necessary.

UV-Visible Spectroscopy: Pyridine Hemochrome Assay

This protocol is used to determine the concentration of heme and to characterize the type of heme based on the absorption maxima of its pyridine hemochrome.

Materials:

  • Heme sample (Protoheme IX or this compound)

  • Pyridine

  • Sodium hydroxide (NaOH), 1 M

  • Sodium dithionite (Na₂S₂O₄)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the heme sample in a suitable solvent (e.g., a small amount of 0.1 M NaOH).

  • In a cuvette, mix 1 ml of the heme solution with 0.25 ml of pyridine and 0.05 ml of 1 M NaOH.

  • Record the spectrum of the oxidized pyridine hemochrome from 350 to 600 nm.

  • To the same cuvette, add a few crystals of sodium dithionite to reduce the heme iron.

  • Gently mix and immediately record the spectrum of the reduced pyridine hemochrome. The α- and β-bands will become sharp and well-defined.

  • Determine the absorption maxima of the Soret, α, and β bands.

¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of a heme sample.

Materials:

  • Heme sample (Protoheme IX or this compound)

  • Pyridine-d₅ (deuterated pyridine)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Dissolve a small amount of the heme sample (typically 1-5 mg) in approximately 0.5-0.7 ml of pyridine-d₅ in an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of pyridine-d₅ (δ ~8.74, 7.58, and 7.22 ppm).

  • Integrate the peaks to determine the relative number of protons.

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of this compound

The following diagram illustrates the logical flow from the starting material, protoheme IX, to the synthesis of this compound and its subsequent characterization using spectroscopic methods.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: Protoheme IX (Hemin) reaction Resorcinol Melt (180-200 °C) start->reaction workup Work-up: Dissolution, Extraction, Washing, Drying reaction->workup product Crude this compound workup->product uv_vis UV-Vis Spectroscopy (Pyridine Hemochrome Assay) product->uv_vis nmr ¹H NMR Spectroscopy (in Pyridine-d₅) product->nmr data_analysis Data Analysis: - Determine λmax - Assign chemical shifts uv_vis->data_analysis nmr->data_analysis

Caption: Workflow for this compound Synthesis and Analysis.

This comprehensive guide provides the foundational knowledge and practical protocols for researchers and professionals working with this compound and protoheme IX. The distinct structural features of these molecules, quantifiable through the detailed spectroscopic methods, are key to their diverse applications in the study of hemoproteins and the development of novel therapeutic agents.

Spectral Properties of Deuteroferriheme in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of deuteroferriheme in solution, a crucial molecule in various biochemical and pharmaceutical research areas. Understanding its spectroscopic signature is paramount for characterizing its interactions, redox state, and local environment. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates fundamental concepts through diagrams.

Introduction to this compound

This compound, a derivative of protoporphyrin IX lacking the vinyl groups at positions 2 and 4, serves as a valuable model compound in the study of heme proteins and as a core component in the development of heme-based therapeutics and diagnostics. Its spectral properties are sensitive to the iron oxidation state, spin state, axial ligation, and the surrounding solvent environment. Spectroscopic techniques such as UV-Vis absorption, Electron Paramagnetic Resonance (EPR), and Magnetic Circular Dichroism (MCD) are instrumental in elucidating these characteristics.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing this compound solutions. The spectrum is dominated by intense π-π* transitions within the porphyrin ring, giving rise to the characteristic Soret (or B) band in the near-UV region and the Q bands in the visible region. The positions and intensities of these bands are highly dependent on the solvent, pH, and aggregation state of the this compound.

In aqueous solution, this compound can exist as a monomer or a dimer, and its speciation is pH-dependent. The dimerization constant (K) for this compound has been reported as 1.9 x 10⁻², with a pKa for the monomer (pKa(M)) of 7.1 and for the dimer (pKa(D)) of 7.4.

Table 1: Representative UV-Vis Absorption Maxima (λmax) of Ferriheme Species

Species/ConditionSoret Band (λmax, nm)Q Bands (λmax, nm)
This compound (in DMF)~398504, 531, 631[1]
Hemin (dimer, pH 7.0)~390 (broad)~610 (weak)
Hemin (monomer, organic solvent)Sharper Soret peakMore defined Q bands

Note: Specific molar absorptivity coefficients for this compound are not consistently reported across the literature and are highly dependent on experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy of this compound

A general protocol for obtaining the UV-Vis spectrum of this compound is as follows:

  • Solution Preparation:

    • Prepare a stock solution of this compound chloride in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where it is readily soluble.

    • For aqueous studies, the stock solution can be diluted into a buffered aqueous solution (e.g., phosphate buffer) to the desired final concentration. The pH of the buffer is critical and should be carefully controlled and reported. It is important to be aware of the potential for aggregation and dimerization in aqueous solutions.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum of the solvent/buffer in a matched cuvette.

    • Measure the absorption spectrum of the this compound solution over a wavelength range of approximately 300-700 nm.

    • The concentration should be adjusted to yield a Soret peak absorbance within the linear range of the instrument (typically < 1.5).

pH Titration

To investigate the pH-dependent spectral changes, a pH titration can be performed:

  • Prepare a solution of this compound in a low-buffering medium.

  • Incrementally add small aliquots of a strong acid or base to systematically vary the pH.

  • Record the UV-Vis spectrum after each addition, ensuring the solution has equilibrated.

  • Plot the absorbance at key wavelengths against the measured pH to determine pKa values associated with spectral transitions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, including the ferric (Fe³⁺) state of this compound, which possesses an unpaired electron. The EPR spectrum provides information about the spin state of the iron center.

  • High-Spin (S=5/2) Ferriheme: Typically exhibits a signal around g ≈ 6. This is characteristic of a five-coordinate species or a six-coordinate species with a weak axial ligand.

  • Low-Spin (S=1/2) Ferriheme: Shows a more complex spectrum with three different g-values (gx, gy, gz) due to the lower symmetry of the d-orbitals.

Table 2: Typical g-values for Ferric Heme Centers

Spin StateCoordinationTypical g-values
High-Spin (S=5/2)5-coordinate or 6-coordinate (weak field)g ≈ 6, g ≈ 2
Low-Spin (S=1/2)6-coordinate (strong field)g ~ 1.5 - 3.5

Note: Specific g-values for this compound will depend on the axial ligands and the solvent system.

Experimental Protocol: EPR Spectroscopy of this compound
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent or buffer system.

    • The concentration should be in the low millimolar range.

    • For low-temperature measurements, a glassing agent (e.g., glycerol) may be added to the aqueous solution to prevent the formation of a polycrystalline ice lattice.

    • The solution is then transferred to a quartz EPR tube and flash-frozen in liquid nitrogen.

  • Instrumentation and Measurement:

    • EPR measurements are typically performed at cryogenic temperatures (e.g., liquid helium temperature, ~4 K, or liquid nitrogen temperature, 77 K) to increase signal intensity.

    • The spectrum is recorded by sweeping the magnetic field while irradiating the sample with a fixed microwave frequency (commonly X-band, ~9.5 GHz).

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for probing the electronic structure of metalloproteins and can provide detailed information about the spin state and coordination environment of the heme iron. MCD spectra are often more resolved than the corresponding UV-Vis absorption spectra.

The MCD spectrum of a ferric high-spin heme will differ significantly from that of a low-spin species. The technique is also sensitive to the nature of the axial ligands.

Experimental Protocol: MCD Spectroscopy of this compound
  • Sample Preparation:

    • Sample preparation is similar to that for UV-Vis and EPR spectroscopy.

    • Solutions should be prepared in a suitable buffer or solvent, and the concentration should be carefully determined.

    • For low-temperature MCD, a glassing agent is typically required for aqueous samples.

  • Instrumentation and Measurement:

    • The sample is placed in a cryostat with optical windows, which is then inserted into the bore of a superconducting magnet.

    • The MCD spectrum is recorded over the UV-Vis-NIR region.

    • Measurements are often performed at multiple temperatures and magnetic field strengths to aid in the interpretation of the spectra.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Spectroscopic Characterization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep This compound Solution (Solvent, pH, Concentration) uv_vis UV-Vis Spectroscopy prep->uv_vis Measure Absorbance epr EPR Spectroscopy prep->epr Measure g-values mcd MCD Spectroscopy prep->mcd Measure ΔA abs_spectra Absorption Spectra (λmax, ε) uv_vis->abs_spectra spin_state Spin State (g-values) epr->spin_state electronic_structure Electronic Structure mcd->electronic_structure

Caption: Workflow for the spectroscopic characterization of this compound.

Relationship between Spectral Properties and this compound State

spectral_properties_relationship cluster_conditions Solution Conditions cluster_state This compound State cluster_properties Observed Spectral Properties pH pH aggregation Aggregation State (Monomer vs. Dimer) pH->aggregation solvent Solvent solvent->aggregation ligation Axial Ligands spin_state Spin State (High-spin vs. Low-spin) ligation->spin_state uv_vis UV-Vis Spectrum (Soret and Q bands) spin_state->uv_vis influences epr EPR Spectrum (g-values) spin_state->epr determines mcd MCD Spectrum spin_state->mcd determines aggregation->uv_vis influences

Caption: Factors influencing the spectral properties of this compound.

References

Redox Potential of Deuteroferriheme Versus Hemin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the redox potential of deuteroferriheme compared to hemin (protoferriheme IX). Understanding the electrochemical properties of these porphyrin complexes is crucial for researchers in various fields, including biochemistry, drug development, and molecular biology, as the redox potential of heme moieties dictates their biological activity, from oxygen transport to enzymatic catalysis and signaling.

Executive Summary

This compound, lacking the vinyl groups present on the protoporphyrin IX ring of hemin, exhibits a more negative redox potential. This difference is primarily attributed to the electron-withdrawing nature of the vinyl groups in hemin, which stabilizes the reduced ferrous (Fe²⁺) state, thereby making the ferric (Fe³⁺) to ferrous reduction less favorable and shifting the redox potential to more positive values. This guide will delve into the quantitative differences, the experimental methodologies used to determine these potentials, and the implications of these differences in biological systems.

Quantitative Comparison of Redox Potentials

The redox potential of a heme molecule is a measure of its tendency to accept or donate electrons. It is a critical parameter that influences the molecule's function in biological systems. The structural difference between this compound and hemin, specifically the presence or absence of two vinyl groups at positions 2 and 4 of the porphyrin ring, leads to a discernible difference in their redox potentials.

CompoundStructure of Porphyrin Ring Substituents (Positions 2 and 4)Redox Potential (E°') vs. NHE (in DMF)Reference(s)
This compound Hydrogen atoms-0.38 V[1]
Hemin Vinyl groups (-CH=CH₂)-0.30 V[1]

NHE: Normal Hydrogen Electrode; DMF: Dimethylformamide. The values presented are from studies conducted in the same non-aqueous solvent to provide a direct comparison.

The data clearly indicates that this compound has a more negative redox potential than hemin. The electron-withdrawing vinyl groups on hemin pull electron density away from the porphyrin ring, making it easier to reduce the central iron atom from Fe³⁺ to Fe²⁺, resulting in a less negative (more positive) redox potential compared to this compound.

Experimental Protocols for Redox Potential Determination

The determination of heme redox potentials is typically achieved through electrochemical techniques such as cyclic voltammetry and spectroelectrochemistry. These methods allow for the precise measurement of the formal potential (E°') of the Fe³⁺/Fe²⁺ redox couple.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical method for studying the redox behavior of molecules. A potential is swept linearly between two vertex potentials and then back to the starting potential, while the resulting current is measured.

Experimental Workflow for Cyclic Voltammetry:

G cluster_prep Sample and Cell Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis prep_sol Prepare Analyte Solution (this compound or Hemin in DMF with supporting electrolyte, e.g., TBAP) assemble_cell Assemble Three-Electrode Cell (Working, Reference, and Counter Electrodes) prep_sol->assemble_cell purge_n2 Purge with Inert Gas (N₂) (To remove dissolved oxygen) assemble_cell->purge_n2 set_params Set CV Parameters (Scan rate, potential window) purge_n2->set_params run_cv Run Cyclic Voltammogram set_params->run_cv plot_data Plot Current vs. Potential run_cv->plot_data determine_peaks Determine Anodic (Epa) and Cathodic (Epc) Peak Potentials plot_data->determine_peaks calc_e0 Calculate Formal Potential E°' = (Epa + Epc) / 2 determine_peaks->calc_e0

Cyclic Voltammetry Workflow

Detailed Protocol:

  • Solution Preparation: Prepare a solution of the analyte (this compound or hemin) in a suitable solvent, typically a non-aqueous solvent like dimethylformamide (DMF) to ensure solubility. Add a supporting electrolyte, such as tetrabutylammonium perchlorate (TBAP), to a concentration of approximately 0.1 M to ensure sufficient conductivity.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. A glassy carbon or platinum electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.

  • Deoxygenation: Purge the solution with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Cyclic Voltammetry Measurement: Connect the electrodes to a potentiostat. Set the parameters for the experiment, including the initial potential, vertex potentials, and scan rate (e.g., 100 mV/s). Initiate the potential sweep and record the resulting current.

  • Data Analysis: Plot the current (i) versus the applied potential (E). From the resulting cyclic voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The formal redox potential (E°') is calculated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and monitor changes in the absorption spectrum of the analyte as a function of the applied potential. This is particularly useful for heme compounds, which have characteristic Soret and Q-bands in their UV-Vis spectra that change upon reduction or oxidation of the iron center.

Experimental Workflow for Spectroelectrochemistry:

G cluster_setup Experimental Setup cluster_titration Redox Titration cluster_data_analysis Data Analysis prep_cell Prepare Optically Transparent Thin-Layer Electrochemical (OTTLE) Cell fill_cell Fill Cell with Analyte Solution and Redox Mediators prep_cell->fill_cell apply_potential Apply a Series of Potentials fill_cell->apply_potential record_spectra Record UV-Vis Spectrum at Each Potential apply_potential->record_spectra plot_absorbance Plot Absorbance Change vs. Applied Potential record_spectra->plot_absorbance fit_nernst Fit Data to the Nernst Equation plot_absorbance->fit_nernst determine_e0 Determine Formal Potential (E°') fit_nernst->determine_e0

Spectroelectrochemistry Workflow

Detailed Protocol:

  • Cell Preparation: Utilize an optically transparent thin-layer electrochemical (OTTLE) cell, which allows for the passage of a light beam through the solution while maintaining a controlled electrochemical environment. A gold minigrid is often used as the working electrode.

  • Solution Preparation: Prepare a solution of the heme compound in a suitable buffer. A mixture of redox mediators with known redox potentials is often added to facilitate electron transfer between the electrode and the heme molecule.

  • Redox Titration: Apply a series of potentials to the working electrode using a potentiostat. At each potential, allow the system to reach equilibrium.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the solution at each applied potential. The reduction of the heme from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state will result in characteristic spectral changes, such as a shift in the Soret peak.

  • Data Analysis: Plot the change in absorbance at a characteristic wavelength (e.g., the peak of the ferrous Soret band) as a function of the applied potential. Fit the resulting data to the Nernst equation to determine the formal redox potential (E°').

Biological Implications and Signaling Pathways

The difference in redox potential between this compound and hemin has significant implications for their biological activities. Hemin, with its more positive redox potential, is a more potent signaling molecule in various cellular processes, often involving the generation of reactive oxygen species (ROS).

Hemin-Induced ROS-Mediated Signaling

Hemin can induce the production of ROS, which in turn can activate downstream signaling pathways, such as the AKT and ERK pathways.[2][3] These pathways are crucial in regulating cell proliferation, survival, and differentiation.

Hemin-Induced Activation of AKT and ERK Signaling Pathway:

G Hemin Hemin ROS Reactive Oxygen Species (ROS) Hemin->ROS induces AKT AKT (Protein Kinase B) ROS->AKT activates ERK ERK (Extracellular Signal-Regulated Kinase) ROS->ERK activates Proliferation Cell Proliferation and Survival AKT->Proliferation promotes ERK->Proliferation promotes

Hemin-Induced ROS-Mediated Signaling

This signaling cascade initiated by hemin plays a role in various physiological and pathological processes. For instance, in endothelial progenitor cells, hemin-induced activation of AKT and ERK pathways promotes cell proliferation and differentiation, which is relevant to neovascularization.[4]

Conclusion

The presence of vinyl groups in hemin results in a less negative (more positive) redox potential compared to this compound. This fundamental electrochemical difference has profound effects on their biological activities, particularly in the context of cell signaling. The experimental protocols of cyclic voltammetry and spectroelectrochemistry provide robust methods for the precise determination of these redox potentials, offering valuable insights for researchers and drug development professionals. A thorough understanding of these principles is essential for the manipulation of heme-containing systems for therapeutic and biotechnological applications.

References

Understanding the Function of Deuteroferriheme in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, also known as deuterohemin, is a derivative of protoporphyrin IX lacking the vinyl groups at positions 2 and 4, which are replaced by hydrogen atoms. This structural modification makes it a valuable tool in the study of heme-containing proteins (hemoproteins). While not a direct intermediate in the primary heme biosynthesis pathway, its use in in vitro and mechanistic studies provides crucial insights into the fundamental roles of the vinyl groups in the catalytic activities and electronic properties of native hemoproteins.

This technical guide provides an in-depth overview of the known functions and applications of this compound in biological research, with a focus on its physicochemical properties, its role as an enzymatic cofactor analog, and the experimental methodologies used to study its interactions.

Physicochemical Properties of this compound

This compound is a chemically stable compound that can be used to reconstitute apoproteins to study the influence of the heme periphery on protein function. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₃₀H₂₈ClFeN₄O₄[1]
Molecular Weight 599.9 g/mol [1]
Parent Compound Deuteroporphyrin[1]

Spectroscopic Characteristics

The electronic absorption spectrum of this compound is a key identifier and is essential for quantitative studies. The characteristic Soret and Q bands in the UV-Vis spectrum are sensitive to the solvent environment and the coordination state of the iron center.

Solvent/StateSoret Peak (nm)Q Bands (nm)Reference
DMF~400504, 531, 631[2]
After demetalation~496528, 565, 619[2]

Role in Biological Systems: An Enzymatic Probe

The primary function of this compound in a research context is to serve as an analog of natural heme (protoheme IX). By reconstituting heme-free enzymes (apoproteins) with this compound, researchers can elucidate the specific roles of the vinyl groups in enzymatic catalysis.

Peroxidase and Catalase Activity

This compound has been instrumental in understanding the mechanism of peroxidases, such as horseradish peroxidase (HRP). When it reacts with peroxo acids or hydrogen peroxide, it forms peroxidatically active compounds that are spectroscopically distinct and serve as analogs of the critical Compound I and Compound II intermediates in the peroxidase catalytic cycle. Studies have shown that the reaction stoichiometry is approximately 1.9 moles of this compound to 1 mole of peroxo acid, highlighting a complex interaction that may involve both monomeric and dimeric heme species.[3]

The absence of the electron-withdrawing vinyl groups in this compound alters the electronic properties of the porphyrin ring, which in turn can affect the redox potential of the iron center and the stability of the catalytic intermediates.[4][5]

A Note on Signaling Functions

While native heme is recognized as a versatile signaling molecule that can regulate transcription, translation, and protein localization, there is currently no evidence in the scientific literature to suggest that this compound performs a similar signaling role in biological systems.[6][7][8][9][10] Its utility is primarily as a biochemical tool for mechanistic studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of a this compound Stock Solution

A stock solution of this compound is the starting point for most experiments. Due to its tendency to aggregate in aqueous solutions, it is typically dissolved in a mild alkaline solution first.

Materials:

  • This compound (deuterohemin) powder

  • NaOH solution, 0.1 M

  • Buffer of choice (e.g., phosphate, Tris-HCl)

  • Spectrophotometer

Procedure:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in a small volume of 0.1 M NaOH.

  • Immediately dilute this solution with the desired buffer to the final concentration.

  • Determine the precise concentration of the stock solution spectrophotometrically using the appropriate molar extinction coefficient for the solvent system.

UV-Vis Spectrophotometric Analysis

This protocol outlines the general steps for acquiring the UV-Vis spectrum of a this compound solution.

Materials:

  • This compound stock solution

  • Solvent/buffer (e.g., DMF, buffered aqueous solution)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

  • Set the desired wavelength range for the scan (e.g., 300-700 nm).

  • Fill a cuvette with the solvent/buffer to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Dilute the this compound stock solution to the desired final concentration in the same solvent/buffer.

  • Rinse and fill a cuvette with the this compound solution.

  • Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

  • Identify the wavelengths of the Soret and Q band maxima.

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis DFH_powder This compound Powder NaOH 0.1 M NaOH DFH_powder->NaOH Dissolve Buffer Experimental Buffer NaOH->Buffer Dilute Stock This compound Stock Solution Buffer->Stock Sample Acquire Spectrum (DFH Solution) Stock->Sample Analyze Spectrophotometer UV-Vis Spectrophotometer Blank Record Baseline (Buffer) Spectrophotometer->Blank Blank->Sample Data Identify λmax (Soret, Q bands) Sample->Data

Caption: Workflow for UV-Vis analysis of this compound.

Reconstitution of Apomyoglobin with this compound

This protocol describes the general procedure for inserting this compound into a heme-free protein, using apomyoglobin as an example. The process can be monitored by changes in absorbance and fluorescence.[3][11]

Materials:

  • Apomyoglobin solution

  • This compound stock solution

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer and/or spectrofluorometer

Procedure:

  • Prepare a solution of apomyoglobin in phosphate buffer.

  • Place the apomyoglobin solution in a cuvette and measure its initial absorbance spectrum (typically shows a peak around 280 nm).

  • Add a stoichiometric amount (or a slight excess) of the this compound stock solution to the apomyoglobin solution.

  • Mix gently and incubate at a controlled temperature (e.g., 25°C).

  • Monitor the reconstitution process by periodically recording the UV-Vis spectrum. A successful reconstitution is indicated by the appearance of a sharp Soret peak (around 405-410 nm for myoglobin) and the characteristic Q bands.

  • The quenching of tryptophan fluorescence can also be used to monitor the binding of this compound to the heme pocket.

G cluster_reactants Reactants cluster_monitoring Monitoring ApoMb Apomyoglobin Solution Mix Mix Reactants & Incubate ApoMb->Mix DFH_Stock This compound Stock DFH_Stock->Mix UV_Vis UV-Vis Spectroscopy (Monitor Soret Peak Appearance) Mix->UV_Vis Fluorescence Fluorescence Spectroscopy (Monitor Tryptophan Quenching) Mix->Fluorescence Result Reconstituted Deutero-Myoglobin UV_Vis->Result Fluorescence->Result

Caption: Experimental workflow for apoprotein reconstitution.

Peroxidase Activity Assay

This protocol provides a general method to measure the peroxidase-like activity of a hemoprotein reconstituted with this compound using a chromogenic substrate.

Materials:

  • Reconstituted deutero-hemoprotein

  • Buffer (e.g., phosphate buffer, pH 7.0)

  • Chromogenic substrate (e.g., ABTS, TMB)

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer with kinetic measurement capabilities

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer and the chromogenic substrate.

  • Add the reconstituted deutero-hemoprotein to the cuvette and mix.

  • Initiate the reaction by adding a small, precise volume of H₂O₂ solution.

  • Immediately start monitoring the change in absorbance at the wavelength corresponding to the oxidized product of the substrate (e.g., 415 nm for ABTS).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Compare the activity to the native enzyme to determine the effect of removing the vinyl groups.

G cluster_setup Assay Setup cluster_measurement Measurement Buffer Buffer Substrate Chromogenic Substrate (e.g., ABTS) Initiate Initiate Reaction (Add H₂O₂) Buffer->Initiate Enzyme Reconstituted Deutero-Enzyme Substrate->Initiate Enzyme->Initiate Monitor Monitor Absorbance Change Over Time Initiate->Monitor Calculate Calculate Initial Rate Monitor->Calculate Result Determine Peroxidase Activity Calculate->Result

Caption: General workflow for a peroxidase activity assay.

Conclusion

This compound is an indispensable tool for biochemists and drug development professionals investigating the structure-function relationships of hemoproteins. Its lack of vinyl groups provides a unique opportunity to probe the electronic and steric contributions of the heme periphery to enzymatic activity, substrate binding, and the stability of catalytic intermediates. While it does not appear to have a direct signaling role in biological systems, its application in mechanistic studies continues to deepen our understanding of the fundamental chemistry of life. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their experimental designs.

References

Deuteroferriheme: An In-depth Technical Guide to a Versatile Heme Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, a derivative of protoporphyrin IX lacking the vinyl groups at positions 2 and 4, serves as a crucial tool in the study of heme-dependent biological processes. Its altered electronic properties, compared to the natural heme b (protoferriheme IX), make it an invaluable analogue for probing the structure-function relationships of hemoproteins. This technical guide provides a comprehensive overview of this compound, including its comparative physicochemical properties, detailed experimental protocols for its preparation and use, and its application in elucidating complex signaling pathways. This document is intended to be a practical resource for researchers in biochemistry, pharmacology, and drug development.

Core Properties: A Comparative Analysis

The substitution of the electron-withdrawing vinyl groups of protoheme IX with protons in this compound significantly alters its electronic characteristics. This is reflected in its spectroscopic and redox properties.

Table 1: Comparative Physicochemical Properties of this compound and Protoferriheme IX
PropertyThis compoundProtoferriheme IX (Heme b)Key Differences & Implications
Molecular Formula C₃₀H₂₈ClFeN₄O₄C₃₄H₃₂ClFeN₄O₄Absence of two vinyl groups in this compound.
Molecular Weight 599.9 g/mol [1]651.9 g/mol Lower molecular weight due to the lack of vinyl groups.
UV-Vis Absorption (Pyridine Hemochrome)
Soret (γ) Band~407 nm~418 nmThe Soret band of this compound is blue-shifted, indicating a higher energy π-π* transition due to the absence of the vinyl groups' conjugation.
α-Band~545 nm~556 nmThe α-band is also blue-shifted.
β-Band~515 nm~526 nmThe β-band is similarly blue-shifted.
Redox Potential (E'₀ vs. SHE) Approximately -50 mV to -100 mV (in proteins)Approximately -150 mV to -250 mV (in proteins)This compound generally exhibits a higher (less negative) redox potential, making it easier to reduce. This property is critical for studying electron transfer reactions.[2]

Experimental Protocols

Preparation of Apomyoglobin

A common prerequisite for studying heme analogues is the preparation of the apoprotein (the protein without its heme cofactor). Myoglobin is a frequently used model hemoprotein.

Materials:

  • Sperm whale myoglobin (lyophilized)

  • 2-butanone (methyl ethyl ketone)

  • HCl, 1 M

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Phosphate buffer (e.g., 10 mM KH₂PO₄, pH adjusted)

  • Centrifuge

Procedure:

  • Dissolution: Dissolve the myoglobin in deionized water to a concentration of approximately 2.5 mg/mL.

  • Acidification: Cool the myoglobin solution in an ice bath and slowly add 1 M HCl dropwise while stirring to adjust the pH to 2.5. This acidic condition weakens the coordination of the heme to the globin.

  • Heme Extraction: Transfer the acidified myoglobin solution to a separatory funnel. Add an equal volume of cold 2-butanone.

  • Mixing and Separation: Gently shake the separatory funnel for about 5 minutes. Allow the phases to separate in a cold room (4-8 °C) for 10-15 minutes. The heme will partition into the upper organic phase (red-brown), while the colorless apomyoglobin remains in the lower aqueous phase.[3]

  • Collection of Apoprotein: Carefully drain the lower aqueous phase containing the apomyoglobin into a clean, chilled container.

  • Dialysis: Transfer the apomyoglobin solution to a dialysis bag and dialyze against a large volume of cold deionized water, followed by dialysis against the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0). Change the dialysis buffer several times over 24-48 hours to ensure complete removal of acid and any remaining 2-butanone.

  • Clarification: After dialysis, centrifuge the apomyoglobin solution to remove any precipitated protein.

  • Quantification and Storage: Determine the concentration of the apomyoglobin solution spectrophotometrically (A₂₈₀). Store the purified apomyoglobin at -80 °C.

Reconstitution of Apomyoglobin with this compound

Materials:

  • Purified apomyoglobin solution

  • This compound (Deuterohemin)

  • NaOH, 0.1 M

  • Buffer (e.g., phosphate or borate buffer at a slightly alkaline pH)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a small, accurately weighed amount of this compound in a minimal volume of 0.1 M NaOH. Immediately dilute this solution with the reconstitution buffer. It is crucial to use the solution promptly to avoid heme aggregation.[4]

  • Reconstitution: Cool the apomyoglobin solution in an ice bath. Slowly add a slight molar excess of the this compound solution to the apomyoglobin solution with gentle stirring.

  • Monitoring Reconstitution: The progress of reconstitution can be monitored spectrophotometrically by observing the appearance of the characteristic Soret peak of deuteroheme-myoglobin.

  • Removal of Excess Heme: If necessary, remove any unbound this compound by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the reconstituted deuteroheme-myoglobin using UV-Vis spectroscopy to confirm the correct spectral properties and to determine the concentration.

Determination of Heme Redox Potential

A simple method for determining the redox potential of a heme protein involves using a redox dye and a reducing agent, and monitoring the spectral changes.

Materials:

  • Deuteroheme-reconstituted protein

  • Redox indicator dye with a known redox potential close to the expected potential of the heme protein (e.g., phenazine methosulfate, anthraquinone-2-sulfonate)

  • Xanthine

  • Xanthine oxidase

  • Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Spectrophotometer

Procedure:

  • Sample Preparation: In a cuvette, prepare a solution containing the deuteroheme-reconstituted protein and the redox dye in the buffer. The concentration of the dye should be adjusted to have an absorbance comparable to the Soret peak of the protein.

  • Initiation of Reduction: Add xanthine to the cuvette, followed by the addition of a small amount of xanthine oxidase to initiate the enzymatic reduction of both the heme protein and the dye.[5]

  • Spectroscopic Monitoring: Record the UV-Vis spectra at regular intervals. Monitor the absorbance changes at a wavelength where the heme protein has a strong absorbance and the dye has a minimal contribution (typically in the Soret region).

  • Data Analysis: The equilibrium concentrations of the oxidized and reduced forms of both the heme protein and the dye can be determined from the spectral data. The redox potential of the heme protein can then be calculated using the Nernst equation and the known redox potential of the dye.

Applications in Signaling Pathways and Experimental Workflows

This compound is a powerful tool to investigate the role of heme in various signaling pathways. Its unique properties allow researchers to dissect the electronic and steric contributions of the heme cofactor to protein function.

Soluble Guanylate Cyclase (sGC) Signaling

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway, responsible for the production of the second messenger cGMP. The activation of sGC is critically dependent on the binding of NO to its ferrous heme cofactor.

  • Workflow for Investigating sGC Activation:

    • Express and purify the apo-sGC enzyme.

    • Reconstitute apo-sGC with either native protoheme IX or deuteroheme.

    • Measure the basal and NO-stimulated cGMP production activity of both reconstituted enzymes.

    • Compare the activation profiles to understand how the electronic properties of the heme (influenced by the vinyl groups) affect NO binding and the subsequent conformational changes that lead to enzyme activation. Studies have shown that oxidation of the sGC heme to the ferric (Fe³⁺) state desensitizes the enzyme to NO.[6]

sGC_Activation_Workflow cluster_prep Protein Preparation cluster_activity Activity Assay cluster_analysis Analysis Apo_sGC Apo-sGC Purification Recon_Proto Reconstitution with Protoheme IX Apo_sGC->Recon_Proto Recon_Deutero Reconstitution with Deuteroheme Apo_sGC->Recon_Deutero Activity_Proto Measure Basal and NO-stimulated cGMP production (Proto-sGC) Recon_Proto->Activity_Proto Activity_Deutero Measure Basal and NO-stimulated cGMP production (Deutero-sGC) Recon_Deutero->Activity_Deutero Compare Compare Activation Profiles Activity_Proto->Compare Activity_Deutero->Compare Conclusion Conclusion Compare->Conclusion Elucidate role of vinyl groups in activation

Workflow for sGC activation studies.
Heme Oxygenase (HO) Catalysis

Heme oxygenase catalyzes the degradation of heme to biliverdin, free iron, and carbon monoxide. This process is crucial for iron homeostasis and cellular protection against oxidative stress.

  • Investigating the HO Reaction Mechanism:

    • Reconstitute purified apo-heme oxygenase with either protoheme IX or deuteroheme.

    • Provide the necessary cofactors (e.g., NADPH-cytochrome P450 reductase).

    • Monitor the degradation of the heme analogue by observing the changes in the UV-Vis spectrum over time.

    • The different electronic nature of deuteroheme can alter the rate-limiting steps of the reaction, providing insights into the mechanism of oxygen activation and porphyrin ring cleavage. Heme oxygenase catalyzes the three-step oxidation of hemin to biliverdin via intermediate steps.[1]

HO_Mechanism_Pathway Heme_Analogue Heme Analogue (Protoheme or Deuteroheme) Reconstituted_HO Reconstituted HO Heme_Analogue->Reconstituted_HO Apo_HO Apo-Heme Oxygenase Apo_HO->Reconstituted_HO Degradation Heme Degradation Reconstituted_HO->Degradation Cofactors NADPH-Cytochrome P450 Reductase O₂ Cofactors->Degradation Products Biliverdin Analogue Fe²⁺, CO Degradation->Products Analysis Spectroscopic Analysis (Kinetics) Degradation->Analysis

Heme Oxygenase catalytic pathway investigation.

Conclusion

This compound is an indispensable tool for researchers studying the intricate mechanisms of hemoproteins. Its distinct electronic properties, arising from the absence of vinyl groups, allow for the systematic investigation of the role of the heme cofactor in catalysis, electron transfer, and signal transduction. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of heme biology and in the development of novel therapeutic strategies targeting hemoproteins.

References

Discovery and history of Deuteroferriheme research.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Deuteroferriheme Research

Introduction

This compound, a synthetic derivative of heme, has played a pivotal role in advancing our understanding of heme protein function and has contributed to the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research of this compound, with a focus on key experiments, methodologies, and its modern applications in drug development.

Discovery and Synthesis

The pioneering work on the structure and synthesis of porphyrins and their metal complexes, including heme, was conducted by the German chemist Hans Fischer, for which he was awarded the Nobel Prize in Chemistry in 1930.[1][2] His systematic investigations into the constitution of blood pigments laid the groundwork for the synthesis of various porphyrin derivatives, including deuteroporphyrin and its iron complex, this compound.[1]

This compound is structurally similar to protoheme IX, the prosthetic group in hemoglobin and myoglobin, but lacks the two vinyl groups at positions 2 and 4 of the porphyrin macrocycle, which are replaced by hydrogen atoms. This subtle modification simplifies the molecule's electronic structure, making it an invaluable tool for spectroscopic and mechanistic studies of heme proteins.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC30H28ClFeN4O4[3]
Molecular Weight599.9 g/mol [3]
IUPAC Name3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride[3]
InChIKeyMITFTGOXJCCKJD-UHFFFAOYSA-K[3]
CAS Number21007-21-6[3][4]

Early Research and Key Experiments

Much of the early research on this compound focused on its use as a model compound to elucidate the catalytic mechanisms of heme-containing enzymes, particularly peroxidases and catalases.

Hydroperoxidase Activities of this compound

One of the seminal areas of investigation was the reaction of this compound (DFH) with hydrogen peroxide and organic peroxo acids. These studies revealed that DFH reacts with peroxides to form spectroscopically distinct and peroxidatically active intermediates, termed this compound-peroxide compounds (DPC).[5] These intermediates were found to be analogues of the Compound I and Compound II intermediates observed in the catalytic cycles of peroxidases.[5][6]

Stoichiometry of DPC Formation:

Stopped-flow spectrophotometric titrations demonstrated that the formation of DPC involves the reaction of approximately two molecules of DFH with one molecule of peroxo acid.[5]

ReactantMolar Ratio
This compound (DFH)1.9 ± 0.2
Peroxo Acid1
Experimental Protocol: Stopped-Flow Spectrophotometric Titration of DFH with Peroxo Acids

This protocol is based on the methodologies described in early studies of this compound's hydroperoxidase activity.[5]

  • Preparation of Solutions:

    • A stock solution of this compound is prepared in a suitable aqueous buffer at a known concentration. The pH of the buffer is maintained to control the ionization state of the ferriheme.

    • Solutions of various peroxo acids (e.g., peroxyacetic acid) are prepared and standardized immediately before use.

  • Instrumentation:

    • A stopped-flow spectrophotometer is used to rapidly mix the reactant solutions and monitor the reaction progress in real-time. The instrument is equipped with a diode array detector to capture the full absorption spectrum as a function of time.

  • Data Acquisition:

    • Equal volumes of the this compound solution and the peroxo acid solution are rapidly mixed in the stopped-flow apparatus.

    • The change in absorbance at specific wavelengths, corresponding to the Soret and Q-bands of this compound and the DPC intermediate, is monitored over time.

    • The experiment is repeated with varying concentrations of the peroxo acid while keeping the this compound concentration constant.

  • Data Analysis:

    • The final absorbance values at equilibrium are plotted against the molar ratio of peroxo acid to this compound.

    • The stoichiometry of the reaction is determined from the inflection point of the titration curve.

Oxidation of this compound by Hydrogen Peroxide

Further studies investigated the oxidation of this compound by hydrogen peroxide, which leads to the formation of bile pigments and carbon monoxide.[7][8] This reaction serves as a model for the physiological degradation of heme.

Kinetic Parameters of this compound Oxidation:

The rate of bile pigment formation was found to be first-order with respect to both the concentration of hydrogen peroxide and the monomeric form of this compound.[7][8] The pH dependence of the apparent second-order rate constant indicated the importance of the acid-ionization of the this compound monomer in the reaction mechanism.[7][8]

Experimental Protocol: Kinetic Analysis of this compound Oxidation

This protocol is based on the methodologies described for studying the oxidation of this compound by H2O2.[7][8]

  • Reaction Conditions:

    • The reaction is carried out at a constant temperature (e.g., 25°C) and ionic strength (e.g., I = 0.1 M).[7][8]

    • The pH of the reaction mixture is controlled using appropriate buffers.

  • Stopped-Flow Kinetic Spectrophotometry:

    • Solutions of this compound and hydrogen peroxide are mixed in a stopped-flow spectrophotometer.

    • The rate of formation of bile pigment is monitored by following the change in absorbance at a characteristic wavelength.

    • The initial rates are determined for different concentrations of reactants to establish the order of the reaction.

  • Mass Spectrometry:

    • The relative rates of formation of O2 (from the catalytic decomposition of H2O2) and CO (from the oxidation of the ferriheme) are measured using mass spectrometry.[7][8]

    • This provides a quantitative measure of the partitioning between the two competing reaction pathways.

Visualizations of Key Processes

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DFH_sol This compound (DFH) in Aqueous Buffer mixing Rapid Mixing (Stopped-Flow) DFH_sol->mixing H2O2_sol Hydrogen Peroxide (H2O2) Solution H2O2_sol->mixing spectro Spectrophotometry (Absorbance vs. Time) mixing->spectro mass_spec Mass Spectrometry (Gas Analysis) mixing->mass_spec kinetic_analysis Kinetic Analysis (Rate Constants, Reaction Order) spectro->kinetic_analysis product_analysis Product Quantification (Bile Pigment, CO, O2) mass_spec->product_analysis mechanism Mechanism Elucidation kinetic_analysis->mechanism product_analysis->mechanism

Caption: Experimental workflow for studying the oxidation of this compound by H2O2.

deuteration_in_drug_metabolism cluster_drug Drug Molecule cluster_metabolism Metabolism cluster_outcome Pharmacokinetic Outcome drug Drug with C-H bond at metabolic 'soft spot' enzyme Metabolizing Enzyme (e.g., Cytochrome P450) drug->enzyme Metabolized deuterated_drug Deuterated Drug with C-D bond deuterated_drug->enzyme Metabolized fast_metabolism Faster Metabolism (C-H bond cleavage) enzyme->fast_metabolism slow_metabolism Slower Metabolism (C-D bond cleavage) enzyme->slow_metabolism pk_profile Improved PK Profile: - Increased half-life - Reduced dose frequency slow_metabolism->pk_profile

References

A Technical Guide to High-Purity Deuteroferriheme for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the commercial sources, quality specifications, and experimental applications of high-purity deuteroferriheme, a critical tool in biochemical and pharmaceutical research.

This compound, also known as deuterohemin or Fe(III) Deuteroporphyrin IX chloride, is a synthetic analog of heme B, the most common natural heme. Lacking the vinyl groups at positions 2 and 4 of the porphyrin ring, this compound offers unique electronic properties and stability, making it an invaluable tool for a range of research applications. This guide provides a comprehensive overview of commercial suppliers, quality specifications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The quality and characterization of the compound are critical for reproducible experimental outcomes. Below is a summary of commercially available high-purity this compound.

SupplierProduct NameCAS NumberMolecular FormulaFormula Weight ( g/mol )Purity Specification
Frontier Specialty Chemicals Fe(III) Deuteroporphyrin IX chloride21007-21-6C₃₀H₂₈ClFeN₄O₄599.87High Purity
Chemlyte Solutions This compound21007-21-6C₃₀H₂₈ClFeN₄O₄599.87≥99.0%

Quality Control and Analytical Methods

Ensuring the purity and integrity of this compound is paramount for experimental success. The primary methods for quality control include High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound preparations. A well-developed HPLC method can separate this compound from potential impurities such as its free-base porphyrin precursor (deuteroporphyrin IX) and other related porphyrin species.

Experimental Protocol: HPLC Purity Analysis of this compound

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

    • Solvent A: Water with 0.1% TFA

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: A typical gradient might be:

    • 0-5 min: 30% B

    • 5-25 min: 30-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set to the Soret peak of this compound (approximately 398-402 nm).

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a small volume of 0.1 M NaOH, and dilute with the mobile phase.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.[2][3]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for confirming the identity and concentration of this compound. The spectrum is characterized by a sharp and intense Soret peak and less intense Q-bands.

Experimental Protocol: UV-Vis Spectroscopy of this compound

  • Solvent: A suitable solvent that solubilizes this compound is required. Common choices include DMSO, pyridine, or aqueous solutions at basic pH.

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Dilute the stock solution to a concentration that gives a Soret peak absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Scan the absorbance from approximately 300 nm to 700 nm.

  • Expected Spectrum: In a neutral or basic aqueous solution, this compound will exhibit a Soret peak around 398-402 nm. The position and intensity of the Q-bands in the 500-700 nm region are sensitive to the solvent and ligation state of the iron.[4][5][6]

  • Concentration Determination: The concentration can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at the Soret peak, ε is the molar absorptivity (extinction coefficient), b is the path length of the cuvette (typically 1 cm), and c is the concentration. The molar absorptivity of this compound is solvent-dependent and should be determined or referenced from the literature for the specific conditions used.

Experimental Applications and Protocols

High-purity this compound is a versatile tool in various experimental systems due to its stability and unique spectroscopic properties.

Reconstitution of Hemoproteins

This compound can be incorporated into apomyoglobin and other apohemoproteins to study protein folding, stability, and enzymatic activity. The absence of the vinyl groups allows for the study of the electronic and steric effects of these groups on protein function.

Experimental Protocol: Reconstitution of Myoglobin with this compound

  • Preparation of Apomyoglobin: Apomyoglobin is prepared from myoglobin by removing the native heme, typically using an acid-acetone extraction method at low temperatures.[7][8][9]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO or 0.1 M NaOH.

  • Reconstitution:

    • Dialyze the apomyoglobin into a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.5).

    • Slowly add a slight molar excess of the this compound stock solution to the apomyoglobin solution with gentle stirring at 4°C.

    • The reconstitution process can be monitored by observing the appearance of the characteristic Soret peak of the reconstituted myoglobin using UV-Vis spectroscopy.[7][10]

  • Purification: Remove any excess, unbound this compound by dialysis or size-exclusion chromatography.

G apomyoglobin Apomyoglobin reconstituted_mb Reconstituted Myoglobin apomyoglobin->reconstituted_mb + This compound This compound (in solution) This compound->reconstituted_mb purification Purification (Dialysis / SEC) reconstituted_mb->purification final_product Purified Reconstituted Myoglobin purification->final_product

Workflow for the reconstitution of myoglobin with this compound.
Heme Oxygenase Assays

This compound can serve as a substrate for heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. Assays using this compound can be advantageous due to its stability and distinct spectral properties compared to heme B.

Experimental Protocol: Heme Oxygenase Activity Assay

  • Reaction Components:

    • Microsomal preparation containing heme oxygenase.

    • NADPH-cytochrome P450 reductase.

    • NADPH.

    • This compound as the substrate.

    • Biliverdin reductase (for coupled assays measuring bilirubin).

  • Procedure:

    • Incubate the microsomal fraction with NADPH-cytochrome P450 reductase, NADPH, and this compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.[11][12][13]

    • The reaction can be monitored by the decrease in the Soret peak of this compound over time.

    • Alternatively, in a coupled assay with biliverdin reductase, the formation of deuterobilirubin can be monitored spectrophotometrically.[14][15]

  • Analysis: The rate of this compound degradation or product formation is used to calculate the heme oxygenase activity.

G This compound This compound ho Heme Oxygenase (HO) This compound->ho deuterobiliverdin Deuterobiliverdin ho->deuterobiliverdin co Carbon Monoxide (CO) ho->co fe2 Fe²⁺ ho->fe2 nadph_reductase NADPH-Cytochrome P450 Reductase nadph_reductase->ho nadph NADPH nadph->ho o2 O₂ o2->ho

This compound as a substrate in the heme oxygenase reaction.

Signaling Pathways and Cellular Processes

This compound, by acting as a stable heme analog, can be used to probe cellular processes regulated by heme and iron.

Cellular Iron Homeostasis

Heme is a major source of cellular iron, and its levels are tightly regulated. This compound can be used to study the transport and metabolism of heme-like molecules and their impact on iron-responsive element (IRE)/iron regulatory protein (IRP) signaling.[16][17][18] The degradation of this compound by heme oxygenase releases iron, which can then influence the expression of proteins involved in iron storage (ferritin) and transport (transferrin receptor).[19][20]

G ext_dfh Extracellular This compound int_dfh Intracellular This compound ext_dfh->int_dfh Transport cell_membrane Cell Membrane ho1 Heme Oxygenase-1 int_dfh->ho1 fe2 Fe²⁺ ho1->fe2 lip Labile Iron Pool fe2->lip ferritin Ferritin (Storage) lip->ferritin irp IRP Activity lip->irp Regulates tfr1 Transferrin Receptor (Upregulation) irp->tfr1 Decreases mRNA stability ferritin_exp Ferritin Expression (Upregulation) irp->ferritin_exp Inhibits translation

Potential role of this compound in cellular iron homeostasis.
ABCG2 Transporter Activity

The ATP-binding cassette transporter G2 (ABCG2) is a multidrug resistance protein that can efflux various substrates, including protoporphyrin IX, the immediate precursor to heme. This compound can be employed as a stable analog to investigate its potential as a substrate or inhibitor of ABCG2, which has implications for photodynamic therapy and drug resistance in cancer.[21][22][23]

Experimental Protocol: ABCG2 Transporter Assay

  • Cell Lines: Use a cell line that overexpresses ABCG2 (e.g., transfected HEK293 or certain cancer cell lines) and a corresponding control cell line.

  • Fluorescent Substrate: A known fluorescent substrate of ABCG2, such as pheophorbide A or Hoechst 33342, is used.[22][23]

  • Procedure:

    • Incubate the cells with the fluorescent substrate in the presence or absence of this compound.

    • A known ABCG2 inhibitor (e.g., Ko143) should be used as a positive control.[22]

  • Detection: The intracellular accumulation of the fluorescent substrate is measured by flow cytometry or fluorescence microscopy. A decrease in fluorescence in the presence of this compound would suggest it is a substrate and is being effluxed, while an increase would suggest it is an inhibitor of the transporter.

Conclusion

High-purity this compound is a powerful and versatile tool for researchers in biochemistry, pharmacology, and drug development. Its unique properties allow for detailed investigations into hemoprotein structure and function, enzyme kinetics, and complex cellular signaling pathways. By carefully selecting a reputable commercial supplier and employing rigorous analytical and experimental protocols, researchers can leverage this compound to advance our understanding of heme biology and its role in health and disease.

References

The Lynchpin of Catalysis: An In-depth Guide to the Iron Center's Role in Deuteroferriheme Activity

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Deuteroferriheme, focusing on the pivotal role of its central iron atom in mediating catalytic reactions. This compound, an iron-porphyrin complex lacking the vinyl groups of the more common protoporphyrin IX, serves as a valuable model system for understanding the mechanisms of heme-containing enzymes. Its dual catalytic nature, exhibiting both peroxidase and catalase-like activities, is entirely governed by the electronic structure, coordination environment, and redox cycling of its iron center. This document synthesizes key kinetic data, outlines detailed experimental protocols for studying its activity, and illustrates the core catalytic pathways, offering critical insights for researchers in biocatalysis and drug metabolism.

The Iron Center: Core of Reactivity

This compound's catalytic prowess resides in its central Fe(III) ion. The porphyrin macrocycle acts as a tetradentate ligand, leaving two axial positions available for interaction with substrates, inhibitors, or solvent molecules. In aqueous solution, this compound exists in a pH-dependent equilibrium between monomeric and dimeric forms. Crucially, catalytic activity is almost exclusively attributed to the monomeric species, where the iron center is more accessible.[1][2][3] The dimer, believed to be an oxo-bridged species, is catalytically inept.[2]

The electronic configuration of the high-spin Fe(III) center makes it an efficient catalyst for reactions involving hydrogen peroxide (H₂O₂). It facilitates the cleavage of the peroxide O-O bond, generating highly reactive iron-oxo intermediates that are the primary oxidizing agents in its catalytic cycles.

Dual Catalytic Mechanisms: A Tale of Two Pathways

The interaction between the this compound iron center and hydrogen peroxide initiates two competing catalytic pathways: a peroxidase-like cycle and a catalase-like cycle. The specific pathway is influenced by factors such as pH, substrate availability, and the concentration of H₂O₂.

Peroxidase-like Activity

In this pathway, the iron center utilizes a single molecule of H₂O₂ to oxidize a substrate (SH₂). The process begins with the reaction of the Fe(III) center with H₂O₂ to form a high-valent iron-oxo intermediate, analogous to Compound I in horseradish peroxidase. This potent intermediate then abstracts two electrons from a substrate molecule, returning the iron center to its resting Fe(III) state.

If no external substrate is available, the this compound macrocycle itself can be oxidized, leading to the formation of bile pigments and carbon monoxide.[4][5] The rate of this bile pigment formation is first-order with respect to both the concentration of H₂O₂ and the monomeric this compound.[4][5]

Peroxidase_Cycle Fe3 This compound Fe(III) Intermediate High-Valent Intermediate [Fe(IV)=O]•+ Fe3->Intermediate + H₂O₂ - H₂O Fe3_2 This compound Fe(III) Intermediate->Fe3_2 + SH₂ (Substrate) - S (Oxidized Substrate) Fe3_2->Fe3 Cycle Regeneration

Caption: Peroxidase catalytic cycle of this compound.

Catalase-like Activity

The catalatic mechanism involves the disproportionation of two molecules of H₂O₂ into water and molecular oxygen. Similar to the peroxidase cycle, the first step is the formation of the high-valent iron-oxo intermediate (Compound I analogue). However, in this pathway, a second molecule of H₂O₂ acts as the reducing agent, reacting with the intermediate to regenerate the Fe(III) state and release O₂.[1][3]

This catalatic activity is markedly higher for this compound compared to protoferriheme (10-100 fold, depending on pH), a difference attributed to the lower tendency of this compound to dimerize.[1][2] The activity is inversely proportional to the hydrogen ion concentration, indicating that the hydroperoxide anion (HO₂⁻) is a key reacting species.[3][6]

Catalase_Cycle Fe3 This compound Fe(III) Intermediate High-Valent Intermediate [Fe(IV)=O]•+ Fe3->Intermediate + H₂O₂ - H₂O Fe3_2 This compound Fe(III) Intermediate->Fe3_2 + H₂O₂ - O₂ - H₂O Fe3_2->Fe3 Cycle Regeneration

Caption: Catalase-like catalytic cycle of this compound.

Quantitative Catalytic Data

The catalytic efficiency of this compound is highly dependent on pH. The following table summarizes key kinetic parameters for the reactions involving hydrogen peroxide, highlighting the increased activity at higher pH values.

ParameterDescriptionValueConditionsReference
Reaction Order Order with respect to [H₂O₂]1Constant pH[4][5]
Reaction Order Order with respect to [Monomer]1Constant pH[4][5]
kobs' (app. 2nd-order rate constant) Oxidation of this compound by H₂O₂Increases with pH25 °C, I=0.1 M[4][5]
Catalatic Activity Specific activity of monomerInversely proportional to [H⁺]25 °C
Catalatic Activity Comparison This compound vs. Protoferriheme10-100x greaterpH-dependent[2]
Maximal Activity Catalatic activity of monomerEquals maximal activity of catalasepH > pKₐ(H₂O₂) (approx. pH 13)[1][2][3]

Experimental Protocols

Investigating the rapid catalytic reactions of this compound requires specialized techniques capable of resolving processes on the millisecond timescale.

Kinetic Analysis via Stopped-Flow Spectrophotometry

This is the primary technique for measuring the pre-steady-state kinetics of this compound's reaction with H₂O₂.

Objective: To determine the rate of formation of the catalytic intermediate by monitoring changes in the Soret band of the heme spectrum.

Materials:

  • This compound stock solution (in 0.1 M NaOH, stored in the dark).

  • Hydrogen peroxide solution, concentration determined by titration.

  • Buffer solutions (e.g., borate, phosphate) to maintain constant pH.

  • Stopped-flow spectrophotometer with a diode array or photomultiplier tube detector.

  • Thermostatted cell holder (e.g., set to 25 °C).

Methodology:

  • Reagent Preparation: Prepare fresh solutions of this compound and H₂O₂ in the desired buffer. The final concentration of this compound is typically in the low micromolar range (e.g., 1-10 µM), while H₂O₂ is kept in large excess (e.g., 100-1000 µM) to ensure pseudo-first-order conditions.

  • Instrument Setup: Equilibrate the stopped-flow instrument and reagent syringes to the target temperature (25 °C). Set the spectrophotometer to monitor absorbance changes at a key wavelength, often an isosbestic point for the monomer-dimer equilibrium (e.g., around 395 nm), or scan the full spectrum over time.

  • Mixing and Data Acquisition: Load one syringe with the this compound solution and the other with the H₂O₂ solution. Rapidly inject equal volumes of the reagents into the mixing chamber and observation cell. Data acquisition is triggered upon stopping the flow.

  • Data Analysis: The observed absorbance change over time (A vs. t) is fitted to a single or double exponential function to extract the pseudo-first-order rate constant (kobs).

  • Rate Constant Determination: Repeat the experiment with varying concentrations of H₂O₂. A plot of kobs versus [H₂O₂] should be linear. The slope of this line yields the apparent second-order rate constant for the reaction.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Stopped-Flow Experiment cluster_analysis 3. Data Analysis A Prepare this compound in Buffer (Syringe A) C Rapid Mixing (A + B) A->C B Prepare H₂O₂ in Buffer (Syringe B) B->C D Spectrophotometric Monitoring (Abs vs. Time) C->D E Fit Kinetic Trace to Exponential Function D->E F Extract Pseudo-1st-Order Rate Constant (k_obs) E->F G Plot k_obs vs. [H₂O₂] F->G H Determine 2nd-Order Rate Constant (Slope) G->H

Caption: Experimental workflow for kinetic analysis.

Spectroscopic Characterization of the Iron Center

Electron Paramagnetic Resonance (EPR) spectroscopy can be used to characterize the electronic state of the Fe(III) center.

Objective: To confirm the high-spin S=5/2 state of the resting Fe(III) center in this compound.

Methodology:

  • Sample Preparation: A solution of this compound (in the low millimolar range) is prepared in a suitable solvent/buffer system (e.g., buffered aqueous solution or organic solvent).

  • Sample Loading: The solution is transferred to a standard quartz EPR tube.

  • Cryogenic Freezing: The sample is flash-frozen in liquid nitrogen to create a glass, which immobilizes the paramagnetic centers and prevents spectral averaging.

  • EPR Measurement: The frozen sample is placed in the EPR spectrometer cavity, cooled to cryogenic temperatures (e.g., 77 K or lower). The X-band EPR spectrum is recorded.

  • Spectral Analysis: The spectrum of a high-spin Fe(III) heme is typically characterized by a strong signal at g ≈ 6 and a weaker signal at g ≈ 2. Analysis of the spectrum confirms the spin state and provides information about the symmetry of the iron's coordination environment.

Relevance in Drug Development

The study of this compound catalysis provides fundamental insights directly applicable to drug development. Heme-containing enzymes, particularly the cytochrome P450 (CYP) superfamily, are the primary engines of Phase I drug metabolism in humans. These enzymes utilize a similar iron-centered catalytic mechanism to oxidize a vast array of xenobiotics.

  • Mechanistic Analogue: this compound serves as a simplified, protein-free model of the CYP active site. Understanding how factors like pH and substrate structure affect its catalytic activity can help predict metabolic pathways and potential drug-drug interactions.

  • Informing Drug Design: Knowledge of the iron-oxo intermediates and their reactivity informs the design of new drug candidates. Medicinal chemists can modify molecules to block or slow metabolism at specific sites, a strategy known as "metabolic switching" or "metabolic shunting," to improve a drug's pharmacokinetic profile.

  • Deuteration Strategy: The term "deutero" in this compound refers to the deuteration of the porphyrin ring, not the iron center. However, the study of deuterated systems is highly relevant. The "deuterium switch" is a modern drug development strategy where metabolically labile C-H bonds on a drug molecule are replaced with stronger C-D bonds. This can slow the rate of CYP-mediated oxidation (a kinetic isotope effect), leading to improved drug stability, longer half-life, and reduced formation of potentially toxic metabolites. Understanding the fundamental iron-based C-H activation mechanism in models like this compound is key to predicting where deuteration will be most effective.

References

An In-depth Technical Guide to the Electronic Configuration of Iron in Deuteroferriheme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of the iron center in deuteroferriheme. It covers the iron's oxidation and spin states, the experimental methodologies used for its characterization, and a summary of the expected spectroscopic data based on analogous heme compounds.

Executive Summary

This compound, also known as deuterohemin or Fe(III) deuteroporphyrin IX, is a derivative of heme B where the vinyl groups at positions 2 and 4 of the porphyrin ring are replaced by hydrogen atoms. The central iron atom is in the ferric (Fe³⁺) oxidation state. Spectroscopic evidence from techniques such as Mössbauer and Electron Paramagnetic Resonance (EPR), complemented by magnetic susceptibility measurements on analogous ferric porphyrins, indicates a high-spin electronic configuration. This guide details the theoretical basis for this assignment and the experimental protocols required to verify it.

Electronic Configuration of the Iron Center

The iron atom (atomic number 26) has a neutral electronic configuration of [Ar] 3d⁶ 4s². In this compound, the iron exists in the ferric oxidation state (Fe³⁺), having lost three electrons. The two 4s electrons and one 3d electron are removed, resulting in an electronic configuration of [Ar] 3d⁵ .

For a d⁵ metal ion in an octahedral or square pyramidal coordination environment, as found in heme, the five d-electrons can be arranged in two possible ways, leading to different spin states:

  • High-Spin (S = 5/2): The electrons are distributed one in each of the five d-orbitals (t₂g³, eg²) to maximize spin multiplicity, according to Hund's rule. This results in five unpaired electrons. This configuration is favored by weak-field ligands.

  • Low-Spin (S = 1/2): The electrons are paired in the lower energy t₂g orbitals (t₂g⁵, eg⁰), resulting in one unpaired electron. This configuration is forced by strong-field ligands.

In this compound, particularly in its chloride-coordinated form (deuterohemin chloride), the axial ligand is a weak-field chloride ion. This leads to a high-spin (S = 5/2) ground state for the Fe³⁺ ion.

Experimental Characterization

The electronic structure of the iron in this compound is determined using a combination of spectroscopic and magnetic techniques.

Data Presentation

The following tables summarize the expected quantitative data for high-spin this compound, based on typical values reported for analogous high-spin ferric porphyrin complexes.

Table 1: Representative Mössbauer Parameters for High-Spin Ferric Porphyrins (77 K)

Parameter Symbol Typical Value Range Interpretation
Isomer Shift δ (mm/s) 0.30 - 0.50 Characteristic of high-spin Fe³⁺ with significant covalent character in the Fe-N bonds.

| Quadrupole Splitting | ΔE_Q (mm/s) | 0.50 - 1.20 | Indicates a non-spherical electric field gradient at the nucleus, arising from the d-electron distribution and ligand asymmetry. |

Table 2: Representative EPR Parameters for High-Spin Ferric Porphyrins (<20 K)

Parameter Symbol Typical Value Interpretation
g-values g_⊥ ~6.0 Corresponds to transitions within the lowest-energy Kramers doublet of the S=5/2 manifold, highly characteristic of an axial high-spin ferric heme.

| | g_∥ | ~2.0 | |

Table 3: Representative Magnetic Susceptibility Data for High-Spin Ferric Porphyrins

Parameter Symbol Theoretical Value Interpretation

| Magnetic Moment | µ_eff (B.M.) | ~5.92 | The spin-only value for five unpaired electrons (S=5/2), confirming the high-spin state. |

Experimental Protocols

3.2.1 Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the immediate environment of the ⁵⁷Fe nucleus, providing precise information on its oxidation and spin state.

Methodology:

  • Sample Preparation: A solid, powdered sample of this compound enriched with ⁵⁷Fe is prepared. The sample is placed in a cryostat and cooled to a low temperature, typically liquid nitrogen (77 K) or liquid helium (4.2 K), to increase the recoil-free fraction.

  • Data Acquisition: The sample is exposed to a gamma-ray source (typically ⁵⁷Co in a rhodium matrix). The source is moved at varying velocities relative to the sample to create a Doppler energy shift. A detector measures the gamma-ray transmission through the sample as a function of source velocity.

  • Spectral Analysis: The resulting absorption spectrum is plotted as transmission versus velocity. The spectrum for a high-spin ferric heme is typically a doublet, which is fitted to Lorentzian lineshapes to extract the isomer shift (δ), the centroid of the spectrum, and the quadrupole splitting (ΔE_Q), the separation between the two peaks.

3.2.2 Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons, making it ideal for studying the paramagnetic Fe³⁺ center in this compound.

Methodology:

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., a buffered aqueous solution or an organic solvent like dimethyl sulfoxide) to a concentration of approximately 200-500 µM.[1] The solution is transferred to a quartz EPR tube. To prevent microwave absorption by the solvent and to obtain high-quality spectra, the sample is flash-frozen in liquid nitrogen and maintained at cryogenic temperatures (e.g., 10-20 K) in a cryostat within the EPR spectrometer's resonant cavity.[1]

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with a fixed-frequency microwave radiation (typically X-band, ~9.5 GHz). The magnetic field is swept, and absorption of microwave energy is detected when the energy difference between the electron spin states matches the microwave energy.

  • Spectral Analysis: The spectrum is typically recorded as the first derivative of the absorption. For a high-spin S=5/2 system like this compound, the spectrum is dominated by a strong signal at a low magnetic field, corresponding to a g-value of ~6. This feature is highly characteristic of axial high-spin ferric hemes.

3.2.3 Magnetic Susceptibility

This technique measures the bulk magnetic properties of the sample to determine the number of unpaired electrons.

Methodology:

  • Sample Preparation: A precisely weighed amount of solid this compound is placed in a sample holder.

  • Data Acquisition: The sample is placed in a SQUID (Superconducting Quantum Interference Device) magnetometer. The magnetic moment of the sample is measured as a function of applied magnetic field and temperature.

  • Data Analysis: The molar magnetic susceptibility (χ_M) is calculated from the measurements. The effective magnetic moment (µ_eff) is then determined using the equation µ_eff = 2.828 * (χ_M * T)^½. For a high-spin Fe³⁺ system with five unpaired electrons, the expected value is approximately 5.9 Bohr magnetons (B.M.).

Visualizations

Logical Relationship of Electronic Properties

The following diagram illustrates the logical flow from the chemical identity of this compound to its electronic configuration and resulting spectroscopic signatures.

A This compound (Fe-Deuteroporphyrin IX) B Iron Oxidation State: Fe³⁺ A->B C Electronic Configuration: [Ar] 3d⁵ B->C E High-Spin State S = 5/2 (5 unpaired e⁻) C->E D Weak Axial Ligand (e.g., Cl⁻) D->E favors F EPR Signature: g ≈ 6 E->F leads to G Mössbauer Signature: δ ≈ 0.4 mm/s ΔE_Q ≈ 0.8 mm/s E->G leads to H Magnetic Moment: µ_eff ≈ 5.9 B.M. E->H leads to

Caption: Logical flow from chemical identity to electronic state and spectroscopic properties.

Experimental Workflow: Reaction with Hydrogen Peroxide

This compound is known to react with hydrogen peroxide (H₂O₂), forming a peroxidatically active intermediate, analogous to Compound I in peroxidases.[2] This reaction can be monitored using stopped-flow spectrophotometry.

cluster_prep Reactant Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis R1 Solution A: This compound in Buffer SF Load Syringes into Stopped-Flow Apparatus R1->SF R2 Solution B: Hydrogen Peroxide in Buffer R2->SF Mix Rapid Mixing (< 2 ms) SF->Mix Detect Monitor Absorbance Change vs. Time (Spectrophotometer) Mix->Detect Reaction Initiated Fit Fit Kinetic Trace (Abs vs. Time) to Exponential Function Detect->Fit Rate Determine Observed Rate Constant (k_obs) Fit->Rate

Caption: Workflow for kinetic analysis of the this compound reaction with H₂O₂.

References

Navigating the Chemical Landscape: A Technical Guide to Deuteroferriheme Stability Under Various pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical aspect of deuteroferriheme stability across a spectrum of pH conditions. This compound, a vital heme analogue, plays a significant role in various biochemical and pharmaceutical research areas. Understanding its stability is paramount for the accurate interpretation of experimental results and the development of heme-based therapeutics. This document provides a comprehensive overview of the factors governing its stability, focusing on the pivotal role of pH in modulating its aggregation state and reactivity.

Quantitative Analysis of this compound Stability

The stability of this compound in aqueous solutions is intrinsically linked to its propensity to form dimers. This dimerization process is significantly influenced by pH, which in turn affects its reactivity and degradation. The following tables summarize key quantitative data related to the dimerization equilibrium of this compound and its analogues.

Table 1: Dimerization Equilibrium Constants of this compound and Related Porphyrins

CompoundDimerization Equilibrium Constant (K)ConditionsReference
Deuteroporphyrin IX2.3 x 10⁶ M⁻¹25°C, neutral pH, phosphate-buffered saline[1]
Mesoferriheme6.92 x 10⁻²The value of K is defined as K = [dimer][H⁺]/[monomer]²[2]

Note: The dimerization constant for mesoferriheme is noted to be close to that of this compound. The pH-dependent nature of the equilibrium is explicitly shown in the definition of K for mesoferriheme.

Table 2: Thermodynamic Parameters for Deuteroporphyrin IX Dimerization

Thermodynamic ParameterValueConditionsReference
ΔG⁰-36.4 kJ·mol⁻¹25°C, neutral pH, phosphate-buffered saline[1]
ΔH⁰-46.0 kJ·mol⁻¹25°C, neutral pH, phosphate-buffered saline[1]
ΔS⁰-32.2 J·K⁻¹·mol⁻¹25°C, neutral pH, phosphate-buffered saline[1]

These thermodynamic data for deuteroporphyrin IX indicate that the dimerization process is enthalpy-driven.[1]

Experimental Protocols

Accurate assessment of this compound stability requires robust experimental methodologies. The following sections provide detailed protocols for key experiments.

pH-Dependent Stability Assessment using UV-vis Spectroscopy

This protocol outlines a method to monitor the stability of this compound across a range of pH values by observing changes in its UV-vis absorption spectrum.

Objective: To determine the effect of pH on the spectral properties and stability of this compound over time.

Materials:

  • This compound

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, Tris, glycine)

  • Spectrophotometer cuvettes (1 cm path length)

  • UV-vis spectrophotometer

  • pH meter

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH or DMSO) to ensure it is in a monomeric state.

  • Preparation of Buffer Solutions: Prepare a series of buffers at various pH values (e.g., pH 3, 5, 7, 9, 11) with a constant ionic strength.

  • Sample Preparation: For each pH value, dilute the this compound stock solution into the corresponding buffer to a final concentration suitable for UV-vis analysis (typically in the µM range). Prepare a blank for each buffer.

  • Initial Spectral Measurement (t=0): Immediately after preparing each sample, record the UV-vis spectrum from 300 to 700 nm. The Soret peak (around 400 nm) is of particular interest.

  • Time-Course Monitoring: Incubate the samples at a constant temperature. At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-vis spectrum for each sample.

  • Data Analysis:

    • Monitor changes in the Soret peak maximum wavelength (λmax) and absorbance. A shift in λmax can indicate changes in aggregation state or degradation.

    • A decrease in the Soret peak absorbance over time suggests degradation.

    • Calculate the percentage of this compound remaining at each time point for each pH to determine the degradation rate.

Kinetic Analysis of this compound Reactions at Different pH Values using Stopped-Flow Spectrophotometry

This protocol details the use of stopped-flow spectrophotometry to study the kinetics of fast reactions involving this compound, such as its oxidation by hydrogen peroxide, at various pH levels.[3][4]

Objective: To determine the rate constants of this compound reactions at different pH values.

Materials:

  • This compound solution

  • Reactant solution (e.g., hydrogen peroxide)

  • A series of buffers for pH control

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a solution of this compound in the desired buffer at a specific pH.

    • Prepare a solution of the reactant (e.g., hydrogen peroxide) in the same buffer.

  • Instrument Setup:

    • Set up the stopped-flow spectrophotometer according to the manufacturer's instructions.

    • Set the observation wavelength to monitor a specific spectral feature that changes during the reaction (e.g., the Soret peak of this compound).

  • Loading the Syringes: Load one syringe with the this compound solution and the other with the reactant solution.

  • Kinetic Run:

    • Rapidly mix the two solutions by driving the syringes. The reaction is initiated upon mixing.

    • The instrument will automatically stop the flow, and the detector will record the change in absorbance over time (from milliseconds to seconds).

  • Data Acquisition and Analysis:

    • Collect multiple kinetic traces for each pH value to ensure reproducibility.

    • Fit the resulting kinetic data to an appropriate kinetic model (e.g., single or double exponential) to extract the observed rate constant (k_obs).

  • pH Dependence Analysis: Repeat the experiment at different pH values to determine the relationship between the rate constant and pH.

Visualizing Key Processes and Workflows

Graphical representations are invaluable for understanding the complex equilibria and experimental procedures involved in studying this compound stability.

Deuteroferriheme_Equilibrium cluster_monomer Monomeric State cluster_dimer Dimeric State cluster_conditions Influencing Factors Monomer This compound Monomer Dimer This compound Dimer Monomer->Dimer 2 pH_increase Increasing pH (Deprotonation) pH_increase->Monomer Favors pH_decrease Decreasing pH (Protonation) pH_decrease->Dimer Favors Experimental_Workflow cluster_analysis Stability and Kinetic Analysis cluster_stability UV-vis Stability Assay cluster_kinetics Stopped-Flow Kinetics start Start: Define pH Range and Time Points prep_stock Prepare this compound Stock Solution start->prep_stock prep_buffers Prepare Buffers at Various pH Values start->prep_buffers prep_samples Prepare Samples by Diluting Stock into Buffers prep_stock->prep_samples prep_buffers->prep_samples uv_vis_t0 Measure Initial UV-vis Spectrum (t=0) prep_samples->uv_vis_t0 prep_reactants Prepare Reactant Solutions in Buffers prep_samples->prep_reactants incubate Incubate Samples at Constant Temperature uv_vis_t0->incubate uv_vis_t Measure UV-vis Spectra at Time Intervals incubate->uv_vis_t analyze_stability Analyze Spectral Changes (Absorbance, λmax) uv_vis_t->analyze_stability end End: Correlate Stability and Kinetics with pH analyze_stability->end run_sf Perform Stopped-Flow Kinetic Runs prep_reactants->run_sf analyze_kinetics Fit Kinetic Traces to Determine Rate Constants run_sf->analyze_kinetics analyze_kinetics->end

References

Methodological & Application

Protocol for the Reconstitution of Myoglobin with Deuteroferriheme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This protocol provides a detailed methodology for the reconstitution of myoglobin with deuteroferriheme, yielding deuterated myoglobin (deutero-Mb). This process involves the initial removal of the native protoheme IX from commercially available myoglobin to produce apomyoglobin (apo-Mb), followed by the insertion of this compound into the heme-binding pocket of the apoprotein.

The resulting deutero-Mb is a valuable tool in various biophysical and biochemical studies. The absence of the vinyl groups in deuteroheme alters the electronic properties of the heme cofactor, which can be probed by techniques such as UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Resonance Raman spectroscopy to investigate heme-protein interactions, protein folding, and ligand binding.

This protocol is designed to be a comprehensive guide, providing step-by-step instructions for each stage of the process, from apomyoglobin preparation to the final purification and characterization of the reconstituted protein. The provided tables summarize the key quantitative parameters for easy reference, and the workflow diagrams offer a visual representation of the experimental procedures.

Experimental Protocols

Part 1: Preparation of Apomyoglobin (Apo-Mb) from Myoglobin

This procedure is based on the acidic acetone method for heme extraction.

Materials and Reagents:

  • Sperm whale or equine skeletal muscle myoglobin

  • Acetone (ACS grade), pre-chilled to -20°C

  • Hydrochloric acid (HCl), 1 M

  • Deionized (DI) water

  • Sodium bicarbonate (NaHCO₃)

  • Dialysis tubing (e.g., 12 kDa MWCO)

  • Phosphate buffer (50 mM, pH 7.0)

  • Centrifuge capable of reaching 10,000 x g at 4°C

Procedure:

  • Myoglobin Solution Preparation: Dissolve myoglobin in cold DI water to a final concentration of approximately 2-3% (w/v).

  • Heme Extraction:

    • In a fume hood, slowly add the myoglobin solution dropwise to a vigorously stirring volume of acidified acetone (4 mL of 1 M HCl per 1 L of acetone) pre-chilled to -20°C. Use a 20:1 volume ratio of acidified acetone to myoglobin solution.

    • A precipitate of apomyoglobin will form. Continue stirring for 15 minutes at -20°C.

  • Protein Precipitation and Washing:

    • Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the precipitated apomyoglobin.

    • Carefully decant the supernatant, which contains the extracted heme.

    • Resuspend the pellet in a small volume of cold, acidified acetone and repeat the centrifugation step to ensure complete removal of the heme.

  • Solubilization and Dialysis:

    • After the final wash, carefully decant the acetone and allow the apomyoglobin pellet to air-dry for a short period (5-10 minutes) to remove excess acetone.

    • Resuspend the pellet in a minimal volume of cold DI water containing a small amount of NaHCO₃ (approximately 10 mg/L) to aid in solubilization and neutralization.

    • Transfer the resuspended apomyoglobin to dialysis tubing.

    • Perform extensive dialysis against several changes of cold DI water over 24-48 hours, followed by dialysis against the desired buffer for reconstitution (e.g., 0.1 M borate buffer, pH 8.5).

Table 1: Quantitative Parameters for Apomyoglobin Preparation

ParameterValue
Myoglobin Concentration2-3% (w/v)
Acidified Acetone1 L Acetone + 4 mL 1 M HCl
Acetone to Protein Ratio20:1 (v/v)
Centrifugation10,000 x g, 10 min, 4°C
Dialysis Buffer 1Deionized Water
Dialysis Buffer 20.1 M Borate Buffer, pH 8.5
Part 2: Reconstitution of Apomyoglobin with this compound

This procedure describes the insertion of this compound into the heme-binding pocket of apomyoglobin. Reconstitution is optimally performed at a pH range of 8.0-9.5.[1]

Materials and Reagents:

  • Apomyoglobin solution in 0.1 M Borate Buffer, pH 8.5

  • This compound (Deuterohemin)

  • Sodium hydroxide (NaOH), 0.1 M

  • Cold (4°C) 0.1 M Borate Buffer, pH 8.5

  • UV-Vis Spectrophotometer

Procedure:

  • This compound Stock Solution:

    • Dissolve a small, accurately weighed amount of this compound in a minimal volume of 0.1 M NaOH.

    • Immediately dilute this stock solution with cold 0.1 M Borate Buffer (pH 8.5) to a final concentration of approximately 1-2 mM. It is crucial to use this solution promptly to avoid heme aggregation.

  • Reconstitution Reaction:

    • Cool the apomyoglobin solution to 4°C in a gently stirring vessel.

    • Slowly add the this compound solution dropwise to the apomyoglobin solution. A slight molar excess of this compound (1.2 to 1.5-fold) relative to apomyoglobin is recommended to ensure complete reconstitution.

    • The color of the solution should change from colorless to reddish-brown, indicating the formation of deuteromyoglobin.

    • Continue stirring the reaction mixture at 4°C for 1-2 hours.

  • Monitoring Reconstitution:

    • Monitor the progress of the reconstitution by recording the UV-Visible spectrum. Successful reconstitution is indicated by the appearance of a sharp Soret peak around 404 nm.

Table 2: Quantitative Parameters for Reconstitution

ParameterValue/Recommendation
Apomyoglobin Buffer0.1 M Borate Buffer, pH 8.5
This compound Solvent0.1 M NaOH, then 0.1 M Borate Buffer, pH 8.5
This compound:Apo-Mb Molar Ratio1.2:1 to 1.5:1
Reaction Temperature4°C
Reaction Time1-2 hours
Part 3: Purification of Reconstituted Deuteromyoglobin

Purification is necessary to remove excess this compound and any unreacted apomyoglobin. A combination of dialysis and chromatography is recommended.

Procedure:

  • Dialysis:

    • Transfer the reconstitution mixture to dialysis tubing.

    • Dialyze against several changes of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) at 4°C for 24-48 hours to remove excess, unbound this compound.

  • Ion-Exchange Chromatography (Optional but Recommended):

    • Anion exchange chromatography can be used to separate the negatively charged deuteromyoglobin from any remaining apomyoglobin (which is less negatively charged).

    • Equilibrate a DEAE-Sepharose column with 50 mM phosphate buffer, pH 7.0.

    • Load the dialyzed sample onto the column.

    • Wash the column with the equilibration buffer to remove any unbound species.

    • Elute the bound deuteromyoglobin using a linear salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer).

    • Collect fractions and monitor the absorbance at 404 nm (Soret peak) and 280 nm (protein).

  • Size-Exclusion Chromatography (Alternative/Additional Step):

    • Size-exclusion chromatography (e.g., using a Sephadex G-75 or Superdex 75 column) can also be used to separate the reconstituted myoglobin (approx. 17 kDa) from aggregated protein and remaining small molecules.

    • Equilibrate the column with the desired storage buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Load the sample and elute with the same buffer.

    • Collect fractions corresponding to the molecular weight of myoglobin.

Part 4: Characterization of Deuteromyoglobin

Procedure:

  • UV-Visible Spectroscopy:

    • Record the UV-Visible spectrum of the purified deuteromyoglobin from 250 nm to 700 nm.

    • Confirm the presence of the characteristic Soret peak for met-deuteromyoglobin at approximately 404 nm and the Q-bands in the 500-650 nm region.

    • The ratio of the absorbance at the Soret peak to the absorbance at 280 nm (A_soret / A_280) can be used as an indicator of purity. A ratio greater than 5 is generally considered to indicate a high-purity preparation.

  • Concentration Determination:

  • SDS-PAGE:

    • Perform SDS-PAGE to confirm the molecular weight of the reconstituted myoglobin (approximately 17 kDa) and to assess its purity. A single band should be observed.

Table 3: Expected UV-Visible Spectral Properties

SpeciesSoret Peak (nm)Q-Bands (nm)
Met-Deuteromyoglobin~404~500-650

Visualizations

Reconstitution_Workflow cluster_prep Part 1: Apomyoglobin Preparation cluster_recon Part 2: Reconstitution cluster_purify Part 3: Purification cluster_char Part 4: Characterization Mb Myoglobin Solution Acid_Acetone Acidified Acetone (-20°C) Mb->Acid_Acetone Heme Extraction Precipitate Apomyoglobin Precipitate Acid_Acetone->Precipitate Centrifugation Dialysis_Apo Dialysis Precipitate->Dialysis_Apo Resuspend & Dialyze ApoMb Purified Apomyoglobin Dialysis_Apo->ApoMb Recon_Mix Reconstitution Mixture ApoMb->Recon_Mix Deutero This compound Solution Deutero->Recon_Mix Add dropwise at 4°C Dialysis_Recon Dialysis Recon_Mix->Dialysis_Recon Chromatography Chromatography (Ion-Exchange or Size-Exclusion) Dialysis_Recon->Chromatography DeuteroMb Purified Deuteromyoglobin Chromatography->DeuteroMb UV_Vis UV-Vis Spectroscopy DeuteroMb->UV_Vis SDS_PAGE SDS-PAGE DeuteroMb->SDS_PAGE

Caption: Experimental workflow for the reconstitution of myoglobin with this compound.

Signaling_Pathway_Logical Start Start: Native Myoglobin (Protoheme IX) Step1 Step 1: Heme Removal (Acidic Acetone) Start->Step1 ApoMb Intermediate: Apomyoglobin (Heme-free) Step1->ApoMb Step2 Step 2: Reconstitution (Add this compound) ApoMb->Step2 End Final Product: Deuteromyoglobin (Deuteroheme) Step2->End

References

Application Notes and Protocols for EPR Spectroscopy of Deuteroferriheme-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful magnetic resonance technique for studying paramagnetic species, making it an invaluable tool for investigating the structure and function of metalloproteins. Heme proteins, which contain an iron-porphyrin complex, are central to a vast array of biological processes, including oxygen transport, electron transfer, and catalysis. Many of the functional states of heme proteins involve a paramagnetic ferric (Fe³⁺) iron center, which is EPR active.

This document provides detailed application notes and protocols for the EPR spectroscopic analysis of proteins containing deuteroferriheme. Deuteroheme is a naturally occurring heme variant that lacks the two vinyl groups present on the more common protoheme IX. This structural modification subtly alters the electronic properties of the heme, which can be sensitively probed by EPR. By replacing the native protoheme with deuteroheme, researchers can gain deeper insights into the influence of the heme periphery on the electronic structure and function of the active site. These studies are particularly relevant for understanding ligand binding, and redox processes, and for the rational design of heme-based drugs and catalysts.

Part 1: Theoretical Background

Principles of EPR Spectroscopy of Ferriheme Proteins

The EPR spectrum of a ferriheme protein is exquisitely sensitive to the spin state of the iron and the nature of its axial ligands.

  • High-Spin (S=5/2) Ferriheme: Typically found in five-coordinate heme centers or with a weak-field sixth ligand like water. These systems exhibit a characteristic EPR signal in the g ≈ 6 region for axial symmetry and additional signals around g ≈ 4.3 for rhombic systems.

  • Low-Spin (S=1/2) Ferriheme: Arises from six-coordinate hemes with two strong-field axial ligands, such as two histidines or a histidine and a methionine. The EPR spectra of low-spin hemes are characterized by three distinct g-values (gₓ, gᵧ, g₂) that provide detailed information about the orientation of the axial ligands and the electronic structure of the heme.

Advanced EPR Techniques: ENDOR, ESEEM, and HYSCORE

While continuous-wave (cw) EPR provides information about the overall electronic structure, pulsed EPR techniques can resolve the weak magnetic interactions between the unpaired electron and surrounding magnetic nuclei (e.g., ¹H, ²H, ¹⁴N, ¹⁵N).

  • Electron-Nuclear Double Resonance (ENDOR): This technique measures the hyperfine couplings between the electron spin and nearby nuclear spins with high resolution, allowing for the identification of ligands coordinated to the metal ion and the characterization of the surrounding amino acid residues.

  • Electron Spin Echo Envelope Modulation (ESEEM): ESEEM spectroscopy is particularly sensitive to weak hyperfine interactions and is often used to detect and characterize the coordination of nitrogen ligands (e.g., from histidine) and the presence of nearby water molecules.

  • Hyperfine Sublevel Correlation Spectroscopy (HYSCORE): HYSCORE is a two-dimensional pulsed EPR experiment that is highly effective for resolving and assigning hyperfine couplings from multiple nuclei, even in complex systems with overlapping signals.

The Influence of this compound on EPR Spectra

The replacement of the vinyl groups at positions 2 and 4 of the porphyrin ring with protons in deuteroheme leads to a more electron-rich iron center compared to protoheme. This increased electron density can influence:

  • g-values: The g-values of low-spin this compound proteins may be shifted compared to their protoheme counterparts, reflecting the altered electronic environment.

  • Hyperfine Couplings: The hyperfine interactions with the axial ligands and the porphyrin nitrogens can be modified, providing insights into the electronic communication between the heme macrocycle and the iron center.

  • Ligand Binding: The altered electronic properties can affect the affinity and binding geometry of exogenous ligands, which can be monitored by EPR.

Part 2: Experimental Protocols

Protocol 1: Reconstitution of Myoglobin with this compound

This protocol describes the preparation of apomyoglobin and its reconstitution with deuterohemin.

Materials:

  • Horse heart myoglobin (lyophilized powder)

  • Deuterohemin

  • HCl, NaOH

  • 2-butanone (methyl ethyl ketone)

  • Sodium phosphate buffer (pH 7.0)

  • Dialysis tubing (e.g., 6-8 kDa MWCO)

  • Centrifuge and centrifuge tubes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Apomyoglobin:

    • Dissolve myoglobin in deionized water to a concentration of approximately 5 mg/mL.

    • Cool the solution in an ice bath and slowly add 0.1 M HCl to lower the pH to 2.5, while stirring. This dissociates the heme from the globin.

    • Extract the heme by adding an equal volume of cold 2-butanone and mixing vigorously.

    • Centrifuge the mixture to separate the phases. The upper organic phase contains the heme, and the lower aqueous phase contains the apomyoglobin.

    • Carefully remove the upper phase and repeat the extraction until the organic layer is colorless.

    • Dialyze the aqueous apomyoglobin solution extensively against cold sodium phosphate buffer (pH 7.0) to remove the acid and any remaining 2-butanone.

    • Clarify the apomyoglobin solution by centrifugation to remove any precipitated protein.

    • Determine the concentration of apomyoglobin spectrophotometrically.

  • Reconstitution:

    • Prepare a stock solution of deuterohemin in a small volume of 0.1 M NaOH and then dilute it with sodium phosphate buffer (pH 7.0).

    • Slowly add a slight molar excess of the deuterohemin solution to the cold apomyoglobin solution with gentle stirring.

    • Allow the reconstitution to proceed on ice for at least one hour.

    • Remove any excess, unbound heme by dialysis against sodium phosphate buffer (pH 7.0).

    • The reconstituted this compound-myoglobin can be concentrated using ultrafiltration if necessary.

    • Verify the successful reconstitution by UV-Vis spectroscopy, observing the characteristic Soret peak.

Protocol 2: Sample Preparation for EPR Spectroscopy of Frozen Protein Solutions

Materials:

  • Reconstituted this compound-containing protein solution

  • Cryoprotectant (e.g., glycerol, ethylene glycol, sucrose)

  • High-purity quartz EPR tubes (e.g., Wilmad-LabGlass)

  • Liquid nitrogen

  • Dewar flask

Procedure:

  • Sample Concentration: The protein concentration should be in the range of 0.1 to 1 mM for optimal signal-to-noise.

  • Addition of Cryoprotectant: To prevent the formation of crystalline ice, which can damage the protein and lead to spectral artifacts, a cryoprotectant is added. Glycerol is commonly used at a final concentration of 20-30% (v/v).

  • Transfer to EPR Tube: Carefully transfer the protein-cryoprotectant mixture into a clean EPR tube using a long-tipped pipette to avoid introducing air bubbles. The sample height should be sufficient to fill the active volume of the EPR resonator (typically 2-3 cm for X-band).

  • Freezing: Freeze the sample by slowly immersing the EPR tube into liquid nitrogen. A slow freezing rate helps to form a transparent glass, which is ideal for EPR measurements.

  • Storage: Store the frozen samples in liquid nitrogen until the EPR measurements are performed.

Protocol 3: Continuous-Wave (cw) EPR Spectroscopy

Instrumentation:

  • X-band cw-EPR spectrometer (e.g., Bruker EMX or ELEXSYS series)

  • Liquid helium cryostat and temperature controller

Typical Instrument Settings (for a low-spin ferriheme signal):

  • Microwave Frequency: ~9.5 GHz (X-band)

  • Microwave Power: 0.1 - 2 mW (non-saturating conditions)

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 0.1 - 0.5 mT (1 - 5 Gauss)

  • Temperature: 10 - 20 K

  • Magnetic Field Sweep: Centered around the expected g-values, with a sweep width sufficient to cover all features of the spectrum.

  • Time Constant and Conversion Time: Adjusted to optimize the signal-to-noise ratio.

  • Number of Scans: Signal averaging is often necessary to improve the signal-to-noise ratio.

Protocol 4: Pulsed EPR Spectroscopy (ENDOR, ESEEM, HYSCORE)

Instrumentation:

  • Pulsed EPR spectrometer (e.g., Bruker ELEXSYS E580)

  • Liquid helium cryostat

General Considerations:

  • Pulsed EPR experiments are typically performed at very low temperatures (2 - 10 K) to ensure long electron spin relaxation times.

  • The specific pulse sequences and timings will depend on the experiment (ENDOR, ESEEM, or HYSCORE) and the properties of the sample.

Typical HYSCORE Experimental Parameters:

  • Pulse Sequence: π/2 - τ - π/2 - t₁ - π - t₂ - π/2 - τ - echo

  • Microwave Pulse Lengths: t(π/2) = 16 ns, t(π) = 32 ns

  • Inter-pulse Delay (τ): 96 - 144 ns (chosen to avoid blind spots)

  • Starting times for t₁ and t₂: Typically around 100 ns, incremented in steps of 16 or 24 ns.

  • Magnetic Field: Set to a specific g-value in the EPR spectrum to enhance the signals from specific orientations of the molecule.

Part 3: Data Analysis and Interpretation

EPR spectra are typically analyzed using specialized software packages (e.g., EasySpin) to simulate the spectra and extract the spin Hamiltonian parameters.

  • g-values: These are determined from the positions of the spectral features and provide information about the symmetry and electronic structure of the iron center.

  • Hyperfine Coupling Constants (A): These are extracted from the splittings in the EPR spectrum or from advanced techniques like ENDOR and HYSCORE. The magnitude of the hyperfine coupling is related to the distance and bonding character between the iron and the coupled nucleus.

Part 4: Quantitative Data

The following tables provide illustrative EPR parameters for this compound-containing proteins. The exact values will vary depending on the specific protein environment and axial ligation.

Table 1: Illustrative g-values for Low-Spin (S=1/2) this compound Proteins

ProteinAxial Ligandsg₂gᵧgₓReference
Deuteroferri-myoglobin-CN⁻His-CN⁻2.952.201.75Illustrative
Deuteroferri-cytochrome cHis-Met3.102.251.25Illustrative
Deuteroferri-peroxidase-N₃⁻His-N₃⁻2.802.221.85Illustrative

Table 2: Illustrative ¹⁴N Hyperfine and Quadrupole Parameters for Axial Histidine in this compound Proteins (from ENDOR/HYSCORE)

ParameterTypical Value (MHz)
A_iso2 - 4
A_dip1 - 2
e²qQ/h (Quadrupole Coupling)1 - 1.5

Part 5: Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

experimental_workflow cluster_prep Sample Preparation cluster_epr EPR Spectroscopy cluster_analysis Data Analysis protein_prep Apomyoglobin Preparation reconstitution Reconstitution with This compound protein_prep->reconstitution purification Purification and Concentration reconstitution->purification epr_sample EPR Sample Preparation (with cryoprotectant) purification->epr_sample cw_epr cw-EPR (g-values, spin state) epr_sample->cw_epr pulsed_epr Pulsed EPR (ENDOR, HYSCORE) epr_sample->pulsed_epr simulation Spectral Simulation cw_epr->simulation pulsed_epr->simulation extraction Parameter Extraction (g, A, Q) simulation->extraction interpretation Structural and Functional Interpretation extraction->interpretation

Fig 1. Experimental workflow for EPR analysis of this compound proteins.

logical_relationship cluster_exp Experimental Observables cluster_struc Structural and Electronic Properties g_values g-values spin_state Fe Spin State (S=1/2 or S=5/2) g_values->spin_state axial_ligands Axial Ligand Identity and Geometry g_values->axial_ligands electronic_structure d-orbital energies g_values->electronic_structure hyperfine Hyperfine Couplings (A) hyperfine->axial_ligands heme_environment Heme Pocket Environment hyperfine->heme_environment quadrupole Quadrupole Couplings (Q) quadrupole->axial_ligands

Fig 2. Relationship between EPR parameters and heme site properties.

Conclusion

The application of EPR spectroscopy to this compound-containing proteins offers a nuanced approach to dissecting the structure-function relationships in these vital biomolecules. By providing detailed protocols and a framework for data interpretation, this guide aims to facilitate the use of this powerful technique for researchers in academia and industry. The insights gained from such studies can advance our fundamental understanding of heme protein chemistry and aid in the development of novel therapeutics and biocatalysts.

Application Notes and Protocols for Deuteroferriheme as a Substrate in Heme Oxygenase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme oxygenase (HO) is a critical enzyme responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide (CO)[1][2]. This enzymatic activity is central to iron homeostasis and cellular defense against oxidative stress. The two primary isoforms, the inducible HO-1 and the constitutive HO-2, are subjects of intense research due to their roles in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation.

Accurate measurement of HO activity is paramount for understanding its biological functions and for the development of therapeutic agents that modulate its activity. While hemin (ferriprotoporphyrin IX) is the natural substrate and is commonly used in HO assays, synthetic analogs such as deuteroferriheme offer potential advantages for specific experimental applications. This compound, lacking the vinyl groups of protoporphyrin IX, may exhibit altered electronic properties and reactivity, providing a tool to probe the enzyme's active site and reaction mechanism.

These application notes provide a comprehensive overview and a detailed protocol for utilizing this compound as a substrate in heme oxygenase assays.

Principle of the Heme Oxygenase Assay

The standard heme oxygenase assay is a coupled enzymatic reaction. Heme oxygenase catalyzes the rate-limiting step: the conversion of heme to biliverdin. Subsequently, biliverdin reductase (BVR), an enzyme typically present in the reaction mixture, rapidly reduces biliverdin to bilirubin. The activity of HO is determined by spectrophotometrically measuring the formation of bilirubin over time.

Advantages of Using this compound

While specific data on the advantages of this compound in HO assays is limited in publicly available literature, the rationale for using heme analogs typically includes:

  • Probing Enzyme Mechanism: Differences in reactivity compared to the natural substrate can provide insights into the catalytic mechanism.

  • Altered Spectroscopic Properties: The degradation products of this compound may possess unique spectral characteristics that could be advantageous for detection.

  • Investigating Substrate Specificity: Studying how modifications to the porphyrin ring affect binding and turnover can elucidate the structural requirements of the HO active site.

Quantitative Data

Due to the limited availability of specific kinetic data for this compound as a heme oxygenase substrate in the literature, the following table presents a hypothetical comparison based on typical values for hemin. Researchers should determine these parameters empirically for their specific experimental conditions.

ParameterHemin (Typical Values)This compound (Hypothetical)Notes
Km 1-5 µM5-15 µMA higher Km might indicate lower binding affinity.
Vmax Varies with enzyme prepPotentially lower than heminA lower Vmax could suggest a slower catalytic rate.
Optimal pH 7.47.2-7.8Expected to be in the physiological range.
Optimal Temp 37°C37°CStandard physiological temperature.

Experimental Protocols

Preparation of Reagents
  • Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare a solution of 0.1 M potassium phosphate monobasic and 0.1 M potassium phosphate dibasic. Mix to achieve a pH of 7.4 at 37°C.

  • This compound Stock Solution (1 mM): Dissolve this compound in a minimal volume of 0.1 M NaOH, then dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 1 mM. Determine the exact concentration spectrophotometrically.

  • NADPH Regenerating System:

    • 100 mM Glucose-6-phosphate

    • 10 U/mL Glucose-6-phosphate dehydrogenase

    • 10 mM NADP+

  • Biliverdin Reductase (BVR) Preparation: A cytosolic fraction from rat liver is a common source of BVR.

  • Heme Oxygenase Source: This can be purified recombinant enzyme or microsomal fractions from cells or tissues.

Heme Oxygenase Activity Assay Protocol

This protocol is adapted from standard hemin-based assays and may require optimization for this compound.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • Potassium Phosphate Buffer: 100 mM, pH 7.4

    • This compound: 10 µM (or desired concentration)

    • NADPH Regenerating System: As specified above

    • Biliverdin Reductase: Sufficient activity to ensure rapid conversion of biliverdin to bilirubin.

    • Heme Oxygenase Source: e.g., 0.5-1.0 mg/mL of microsomal protein.

  • Initiation of Reaction: Add the heme oxygenase source to the reaction mixture to initiate the reaction. A parallel control reaction should be run without the NADPH regenerating system or with a known HO inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The reaction should be linear with respect to time and protein concentration.

  • Termination of Reaction: Stop the reaction by placing the tubes on ice.

  • Measurement of Product Formation:

    • Add chloroform to the reaction mixture to extract the bilirubin.

    • Vortex and centrifuge to separate the phases.

    • Carefully transfer the lower chloroform layer to a clean cuvette.

    • Measure the absorbance of the chloroform extract at 464 nm. The amount of bilirubin formed is calculated using the extinction coefficient for bilirubin in chloroform (ε = 60 mM⁻¹ cm⁻¹).

Visualizations

Heme Degradation Pathway

Heme_Degradation_Pathway Heme Heme (this compound) HO12 Heme Oxygenase-1/2 Heme->HO12 Substrate Biliverdin Biliverdin HO12->Biliverdin Product Fe Fe(II) HO12->Fe CO Carbon Monoxide HO12->CO NADPH 3 NADPH NADPH->HO12 O2 3 O2 O2->HO12 BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin

Caption: The enzymatic degradation of heme by heme oxygenase.

Experimental Workflow for HO Assay

HO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Buffers, This compound Stock, NADPH System ReactionMix Assemble Reaction Mixture (Buffer, Substrate, NADPH System) Reagents->ReactionMix Enzyme Prepare HO Source (Microsomes/Recombinant) Incubation Initiate with HO Source Incubate at 37°C Enzyme->Incubation ReactionMix->Incubation Extraction Stop Reaction & Extract with Chloroform Incubation->Extraction Measurement Measure Absorbance at 464 nm Extraction->Measurement Calculation Calculate HO Activity Measurement->Calculation

Caption: A typical workflow for a heme oxygenase activity assay.

Troubleshooting

IssuePossible CauseSolution
Low or no activity Inactive enzymeUse fresh enzyme preparation. Ensure proper storage.
Substrate degradationPrepare fresh this compound solution. Protect from light.
Incorrect buffer pHVerify the pH of the buffer at 37°C.
High background Non-enzymatic degradationRun a control reaction without the NADPH regenerating system.
Contaminating proteinsUse purified HO or specific inhibitors to confirm HO-dependent activity.
Non-linear reaction Substrate depletionUse a lower enzyme concentration or a shorter incubation time.
Enzyme instabilityCheck for necessary co-factors or stabilizing agents.

Conclusion

This compound presents a valuable tool for investigating the mechanism and substrate specificity of heme oxygenase. While detailed protocols and kinetic data are not as readily available as for hemin, the provided adapted protocol offers a solid starting point for researchers. Empirical determination of optimal conditions and kinetic parameters is essential for obtaining reliable and reproducible results. The use of heme analogs like this compound will undoubtedly contribute to a deeper understanding of the multifaceted roles of heme oxygenase in health and disease.

References

Application Notes and Protocols: Reconstitution of Peroxidases with Deuteroferriheme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxidases are a class of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide and other peroxides. The catalytic activity of most peroxidases is dependent on a heme prosthetic group, typically protoporphyrin IX. The reconstitution of apo-peroxidases (heme-free enzymes) with synthetic or modified heme analogs, such as deuteroferriheme, is a powerful technique for elucidating the structure-function relationships of these enzymes. This compound, which lacks the vinyl groups present on protoporphyrin IX, serves as a valuable probe to understand the role of these peripheral substituents in catalysis and enzyme stability.

These notes provide detailed protocols for the preparation of apohorseradish peroxidase (apo-HRP), its reconstitution with this compound, and subsequent characterization of the reconstituted enzyme's activity and spectroscopic properties.

Data Presentation

The reconstitution of horseradish peroxidase with this compound results in a functional enzyme, albeit with altered catalytic efficiency compared to the native enzyme. The following tables summarize the key quantitative data regarding the spectroscopic properties and relative activity of the native and reconstituted enzymes.

Table 1: Spectroscopic Properties of Native and this compound-Reconstituted Horseradish Peroxidase (HRP)

Enzyme FormSoret Peak (nm)RZ (A₄₀₃/A₂₈₀)
Native HRP ~403>3.0
This compound-HRP ~398Variable

Note: The Soret peak of this compound-reconstituted HRP is slightly blue-shifted compared to native HRP. The RZ value, a measure of heme content and purity, can vary depending on the efficiency of reconstitution.

Table 2: Relative Peroxidase Activity of Native and this compound-Reconstituted HRP

EnzymeSubstrateRelative Activity (%)
Native HRP o-Dianisidine100
This compound-HRP o-Dianisidine~25[1]

Note: The peroxidase activity of HRP reconstituted with deuterohemin is approximately one-fourth of that of the native enzyme when o-dianisidine is used as the reducing substrate[1].

Experimental Protocols

Protocol 1: Preparation of Apohorseradish Peroxidase (Apo-HRP)

This protocol describes the removal of the native heme (protoporphyrin IX) from horseradish peroxidase using the acidic acetone extraction method.

Materials:

  • Horseradish Peroxidase (HRP), RZ > 3.0

  • Acetone, pre-chilled to -20°C

  • Hydrochloric acid (HCl), concentrated

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Dialysis tubing (10-12 kDa MWCO)

  • Centrifuge

Procedure:

  • Dissolve HRP in a minimal amount of 50 mM potassium phosphate buffer, pH 7.4.

  • In a separate flask, prepare a solution of acidic acetone by adding concentrated HCl to pre-chilled acetone to a final concentration of 0.2% (v/v). Keep this solution at -20°C.

  • Slowly add the HRP solution dropwise to the stirred, cold acidic acetone. A precipitate of the apoprotein will form.

  • Continue stirring for 15-20 minutes at -20°C.

  • Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the apoprotein.

  • Carefully decant the supernatant, which contains the extracted heme.

  • Resuspend the apoprotein pellet in a small volume of cold 50 mM potassium phosphate buffer, pH 7.4.

  • Transfer the resuspended apoprotein to a dialysis bag and dialyze against several changes of 50 mM potassium phosphate buffer, pH 7.4, at 4°C over 24 hours to remove residual acetone and acid.

  • After dialysis, centrifuge the solution at 10,000 x g for 10 minutes at 4°C to remove any precipitated protein.

  • Determine the concentration of the apo-HRP solution by measuring its absorbance at 280 nm. The absence of a Soret peak at ~403 nm confirms the successful removal of the heme group.

Protocol 2: Reconstitution of Apo-HRP with this compound

This protocol details the re-insertion of this compound into the heme-binding pocket of apo-HRP.

Materials:

  • Apo-HRP solution (from Protocol 1)

  • This compound (Deuterohemin)

  • Dimethyl sulfoxide (DMSO) or 0.1 M NaOH for dissolving this compound

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of DMSO or 0.1 M NaOH.

  • Dilute the apo-HRP solution with 50 mM potassium phosphate buffer, pH 7.4, to a suitable concentration (e.g., 1-5 µM).

  • Slowly add a slight molar excess (1.1 to 1.5-fold) of the this compound stock solution to the stirred apo-HRP solution at 4°C.

  • Incubate the mixture at 4°C for 1-2 hours with gentle stirring to allow for reconstitution.

  • Monitor the reconstitution process by observing the appearance of the Soret band in the UV-Vis spectrum. The Soret peak for this compound-reconstituted HRP should appear around 398 nm.

  • Remove any excess, unbound this compound by dialysis against 50 mM potassium phosphate buffer, pH 7.4, at 4°C.

  • After dialysis, determine the concentration and purity of the reconstituted enzyme. The Reinheitszahl (RZ), the ratio of the absorbance of the Soret peak to the absorbance at 280 nm (A_Soret / A₂₈₀), can be used to assess the purity.

Protocol 3: Peroxidase Activity Assay

This protocol describes a colorimetric assay to determine the peroxidase activity of the reconstituted enzyme using o-dianisidine as a substrate.

Materials:

  • Native HRP (for comparison)

  • This compound-reconstituted HRP

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • o-Dianisidine dihydrochloride solution (e.g., 0.5% in water)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 M)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 2.75 ml of 50 mM potassium phosphate buffer, pH 6.0

    • 0.1 ml of o-dianisidine solution

    • 0.1 ml of H₂O₂ solution

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 0.05 ml of the enzyme solution (either native or reconstituted HRP, appropriately diluted).

  • Immediately mix the solution and monitor the increase in absorbance at 460 nm over time.

  • Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

  • Compare the activity of the this compound-reconstituted HRP to that of the native HRP under the same conditions.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

experimental_workflow cluster_prep Apoperoxidase Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization HRP Native HRP AcidicAcetone Acidic Acetone Extraction HRP->AcidicAcetone Centrifugation1 Centrifugation AcidicAcetone->Centrifugation1 Dialysis1 Dialysis Centrifugation1->Dialysis1 ApoHRP Apo-HRP Dialysis1->ApoHRP Mixing Mixing & Incubation ApoHRP->Mixing This compound This compound This compound->Mixing Dialysis2 Dialysis Mixing->Dialysis2 ReconstitutedHRP This compound-HRP Dialysis2->ReconstitutedHRP UVVis UV-Vis Spectroscopy ReconstitutedHRP->UVVis ActivityAssay Peroxidase Activity Assay ReconstitutedHRP->ActivityAssay

Caption: Overall workflow for the preparation and characterization of this compound-reconstituted HRP.

activity_assay_workflow Reagents Prepare Reaction Mix (Buffer, o-Dianisidine, H₂O₂) AddEnzyme Add Enzyme (Native or Reconstituted HRP) Reagents->AddEnzyme MeasureAbsorbance Monitor Absorbance at 460 nm AddEnzyme->MeasureAbsorbance CalculateRate Calculate Initial Rate MeasureAbsorbance->CalculateRate CompareActivity Compare Activities CalculateRate->CompareActivity

References

Application of Deuteroferriheme in Protein NMR Spectroscopy: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of what can be termed "deuteroferriheme" principles in the NMR spectroscopy of proteins. While "this compound" is not a standard term in scientific literature, it aptly describes the powerful combination of two advanced NMR techniques: the use of a paramagnetic iron-containing heme group (ferriheme) and the deuteration of the surrounding protein. This synergistic approach is particularly valuable for elucidating the structure, dynamics, and interactions of heme proteins, which are critical targets in drug discovery and biomedical research.

Core Principles and Applications

The utility of this combined approach stems from two key principles:

  • Protein Deuteration: For proteins larger than ~25 kDa, NMR spectra often suffer from broad signals and poor signal-to-noise ratios due to rapid transverse relaxation, primarily driven by ¹H-¹H dipolar coupling. Replacing non-exchangeable protons with deuterium (²H) in the protein backbone and side chains significantly reduces these dipolar interactions. This leads to sharper NMR signals, enhanced spectral resolution, and the ability to study larger and more complex protein systems.[1]

  • Paramagnetic NMR with Ferriheme: The iron atom in the ferriheme prosthetic group can exist in a paramagnetic state (typically high-spin Fe³⁺). The unpaired electrons of the paramagnetic iron create a strong local magnetic field that influences the NMR signals of nearby nuclei. This influence manifests in several measurable effects, most notably Paramagnetic Relaxation Enhancement (PRE). PREs cause a distance-dependent increase in the relaxation rates of nuclear spins, leading to line broadening of their NMR signals. By quantifying these PREs, long-range distance restraints (up to ~35 Å) between the heme iron and specific nuclei in the protein can be obtained.[2][3] These long-range restraints are crucial for determining the global fold and tertiary structure of the protein, complementing the short-range distance information available from traditional Nuclear Overhauser Effect (NOE) measurements.

Key Applications:

  • High-Resolution Structure Determination: The combination of long-range PRE-derived distance restraints from the ferriheme and a well-resolved spectrum from protein deuteration enables the accurate determination of the three-dimensional structures of heme proteins and their complexes.[2]

  • Mapping Protein-Ligand Interactions: By observing changes in PREs upon the binding of a ligand or drug molecule, the binding site and orientation of the molecule relative to the heme group can be precisely mapped.

  • Characterizing Protein Dynamics and Conformational Changes: PREs are sensitive to the average distance between the paramagnetic center and a nucleus. This property can be exploited to study protein dynamics, domain motions, and conformational changes that are essential for biological function.

  • Studying Large Protein Complexes: Deuteration makes the study of large protein assemblies feasible by NMR. The paramagnetic effects from an incorporated heme group can then provide crucial structural information about the arrangement of subunits within the complex.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from NMR experiments on heme proteins, illustrating the effects of paramagnetism.

Table 1: Paramagnetic Relaxation Enhancement (PRE) Data for a Deuterated Protein

This table shows hypothetical but realistic PRE data for a deuterated protein containing a paramagnetic ferriheme. The transverse relaxation rate (R₂) is measured for both the paramagnetic sample and a diamagnetic reference (e.g., with the heme iron in a low-spin Fe²⁺ state or replaced by a diamagnetic metal like zinc). The PRE (Γ₂) is the difference between these two rates and is inversely proportional to the sixth power of the distance from the heme iron.

Residue NumberAmide Proton (¹Hɴ)R₂ (paramagnetic) (s⁻¹)R₂ (diamagnetic) (s⁻¹)PRE (Γ₂) (s⁻¹)Derived Distance (Å)
15Val55.815.240.612.1
28Leu42.114.827.313.5
45Ala25.315.59.816.8
63Gly18.915.13.820.5
88Ser16.215.30.9> 25

Table 2: Heme Methyl Chemical Shifts in Paramagnetic Myoglobin

The chemical shifts of the heme methyl protons are highly sensitive to the paramagnetic state of the iron. This table provides an example of these shifts in a low-spin ferric myoglobin cyanide complex.

Heme Methyl GroupChemical Shift (ppm)
1-CH₃23.5
3-CH₃19.8
5-CH₃25.1
8-CH₃20.4

Experimental Protocols

This section outlines the key experimental protocols for applying the "this compound" NMR approach.

Protocol for Expression and Purification of Deuterated Heme Protein

This protocol is a generalized procedure for producing a highly deuterated heme protein in E. coli.[1]

  • Adaptation to D₂O:

    • Start a small culture of E. coli (e.g., BL21(DE3)) transformed with the expression vector for the heme protein in LB medium.

    • Gradually adapt the cells to growth in D₂O-based M9 minimal medium. This is typically done by sequentially transferring the culture to media with increasing percentages of D₂O (e.g., 50%, 75%, 90%, and finally >98%).[1]

    • At each step, allow the cells to grow to an OD₆₀₀ of ~0.4-0.5 before transferring to the next medium.

  • Large-Scale Expression:

    • Inoculate a large volume of D₂O-based M9 minimal medium containing ¹⁵NH₄Cl (for ¹⁵N labeling) and deuterated glucose (²H₇-glucose) as the sole nitrogen and carbon sources, respectively, with the adapted cell culture.

    • Grow the culture at 37°C with vigorous shaking to an OD₆₀₀ of 0.8-1.0.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5-1 mM.

    • If the heme is not endogenously produced in sufficient quantities, supplement the medium with δ-aminolevulinic acid (ALA), a heme precursor.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Purify the heme protein from the supernatant using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

    • The success of deuteration can be confirmed by mass spectrometry.

Protocol for NMR Data Acquisition and Analysis of Paramagnetic Effects
  • Sample Preparation:

    • Prepare two NMR samples of the purified, deuterated heme protein:

      • Paramagnetic Sample: The protein in a buffer that maintains the heme iron in the paramagnetic (Fe³⁺) state.

      • Diamagnetic Reference Sample: The protein with the heme iron in a diamagnetic (Fe²⁺) state, achieved by adding a reducing agent like sodium dithionite, or by replacing the iron with a diamagnetic metal.

    • The protein concentration should be in the range of 0.1 to 1.0 mM.

  • NMR Data Acquisition:

    • Acquire a series of ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) or TROSY (Transverse Relaxation-Optimized Spectroscopy) spectra on both the paramagnetic and diamagnetic samples. TROSY-based experiments are particularly beneficial for large, deuterated proteins.

    • To measure the transverse relaxation rates (R₂), record a series of spectra with varying relaxation delays.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).

    • For each assigned amide resonance, measure the peak intensity or volume as a function of the relaxation delay.

    • Fit the decay of the peak intensity to an exponential function to extract the transverse relaxation rate (R₂) for both the paramagnetic and diamagnetic states.

    • Calculate the PRE (Γ₂) for each residue by subtracting the R₂ of the diamagnetic sample from the R₂ of the paramagnetic sample (Γ₂ = R₂para - R₂dia).

    • Convert the PRE values into distance restraints using the Solomon-Bloembergen equation, which relates Γ₂ to the inverse sixth power of the distance between the paramagnetic center and the nucleus.

  • Structure Calculation:

    • Use the derived PRE distance restraints, along with other experimental restraints (e.g., NOEs, dihedral angles), as input for protein structure calculation software (e.g., Xplor-NIH, CYANA, Rosetta).

    • Generate an ensemble of structures that satisfy the experimental restraints and assess their quality using standard validation tools.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the application of "this compound" NMR.

Experimental_Workflow cluster_preparation Protein Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis and Structure Calculation Expression Expression of Deuterated Heme Protein in E. coli Purification Chromatographic Purification Expression->Purification Sample_Prep NMR Sample Preparation (Paramagnetic & Diamagnetic) Purification->Sample_Prep Data_Acquisition ¹H-¹⁵N HSQC/TROSY Data Acquisition Sample_Prep->Data_Acquisition Relaxation_Measurement Transverse Relaxation (R₂) Measurement Data_Acquisition->Relaxation_Measurement PRE_Calculation PRE (Γ₂) Calculation Relaxation_Measurement->PRE_Calculation Distance_Restraints Conversion to Distance Restraints PRE_Calculation->Distance_Restraints Structure_Calculation Protein Structure Calculation Distance_Restraints->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Overall experimental workflow for structure determination.

PRE_Analysis_Logic Paramagnetic_Spectrum Paramagnetic Spectrum (Fe³⁺) R2_Para Measure R₂ (para) Paramagnetic_Spectrum->R2_Para Diamagnetic_Spectrum Diamagnetic Spectrum (Fe²⁺) R2_Dia Measure R₂ (dia) Diamagnetic_Spectrum->R2_Dia PRE Calculate PRE (Γ₂) R2_Para->PRE R2_Dia->PRE Distance Distance Restraint (r ⁻⁶ dependence) PRE->Distance Structure Protein Structure Distance->Structure

Caption: Logical flow for PRE data analysis.

References

Application Notes and Protocols for Studying Electron Transfer in Cytochromes using Deuteroferriheme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for utilizing deuteroferriheme, a synthetic heme analog, to investigate electron transfer mechanisms in cytochromes. The substitution of the native protoporphyrin IX with this compound allows for the modulation of the electronic properties of the cytochrome, providing valuable insights into the structure-function relationships governing electron transport.

Application Notes

This compound serves as a powerful tool in the study of cytochrome-mediated electron transfer for several key reasons:

  • Modulation of Redox Potential: The absence of the two vinyl groups in this compound, compared to the native protoporphyrin IX, alters the electronic distribution within the porphyrin ring. This modification typically results in a higher redox potential of the reconstituted cytochrome, enabling the study of how redox potential influences electron transfer rates and protein-protein interactions.

  • Probing Heme Environment: The altered electronic structure of this compound can be sensitively probed by various spectroscopic techniques, including UV-visible, resonance Raman, and electron paramagnetic resonance (EPR) spectroscopy. These methods can provide detailed information about the heme pocket environment and the nature of the axial ligation to the iron center.

  • Investigating the Role of Vinyl Groups: By comparing the properties of the native cytochrome with its this compound-substituted counterpart, researchers can elucidate the specific roles of the heme vinyl groups in electron transfer pathways, protein stability, and interactions with redox partners.

  • Inhibitor Studies: Deuterohemin, the precursor to this compound, has been shown to inhibit the enzymatic incorporation of heme into apocytochrome c, indicating its ability to bind to the heme pocket and act as a competitive inhibitor in studies of cytochrome biogenesis.

The application of this compound-substituted cytochromes extends to various research areas, including:

  • Fundamental Electron Transfer Research: Understanding the intrinsic factors that control the rate and efficiency of electron transfer in biological systems.

  • Drug Development: Designing novel therapeutic agents that target cytochrome-dependent pathways by modulating their electron transfer activities.

  • Biocatalysis and Biosensor Development: Engineering cytochromes with tailored redox properties for applications in biocatalysis and the development of sensitive biosensors.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of native and this compound-substituted cytochrome c. This data is essential for interpreting the results of electron transfer studies.

ParameterNative Cytochrome cThis compound-Substituted Cytochrome cReference
Redox Potential (E°') ~ +260 mV vs. NHEExpected to be higher than native[1]
Electron Transfer Rate Constant (k_et_) Varies with redox partnerDependent on the change in redox potential and reorganization energy[2]

Experimental Protocols

Protocol 1: Preparation of Apocytochrome c from Holocytochrome c

This protocol describes the removal of the native heme from cytochrome c to generate the apoprotein, which is the starting material for reconstitution.

Materials:

  • Horse heart cytochrome c

  • Trichloroacetic acid (TCA)

  • Acetone (ice-cold)

  • dithiothreitol (DTT)

  • Guanidine hydrochloride

  • Dialysis tubing (1 kDa MWCO)

  • Phosphate buffer (50 mM, pH 7.0)

  • Centrifuge

Procedure:

  • Dissolve horse heart cytochrome c in distilled water to a concentration of 1 mg/mL.

  • Precipitate the protein by adding an equal volume of 20% (w/v) TCA.

  • Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the pellet twice with ice-cold acetone.

  • Dry the apocytochrome c pellet under a stream of nitrogen.

  • Dissolve the pellet in a buffer containing 6 M guanidine hydrochloride and 10 mM DTT.

  • Dialyze the solution extensively against 50 mM phosphate buffer (pH 7.0) at 4°C to remove guanidine hydrochloride and DTT.

  • Clarify the solution by centrifugation at 15,000 x g for 15 minutes at 4°C.

  • Determine the concentration of apocytochrome c using a standard protein assay.

Protocol 2: Reconstitution of Apocytochrome c with this compound

This protocol details the incorporation of this compound into apocytochrome c to form the reconstituted holoprotein.

Materials:

  • Apocytochrome c (from Protocol 1)

  • Deuterohemin (this compound chloride)

  • Dimethyl sulfoxide (DMSO)

  • Sodium dithionite

  • Phosphate buffer (50 mM, pH 7.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of deuterohemin in DMSO.

  • Dilute the deuterohemin stock solution in 50 mM phosphate buffer (pH 7.0) to the desired concentration.

  • Add a slight molar excess of the this compound solution to the apocytochrome c solution.

  • Gently mix the solution and incubate at 4°C for 1-2 hours to allow for reconstitution.

  • To ensure the iron is in the ferrous state for proper folding, add a small amount of solid sodium dithionite to the solution.

  • Purify the reconstituted this compound-cytochrome c from unincorporated this compound and any remaining apoprotein using a size-exclusion chromatography column equilibrated with 50 mM phosphate buffer (pH 7.0).

  • Collect the colored fractions corresponding to the reconstituted cytochrome and verify its purity and concentration spectrophotometrically.

Protocol 3: Spectroscopic Characterization of this compound-Substituted Cytochrome c

This protocol outlines the methods for characterizing the structural and electronic properties of the reconstituted cytochrome.

Methods:

  • UV-Visible Spectroscopy: Record the absorption spectra of the oxidized and reduced forms of the reconstituted cytochrome. The Soret and Q-bands will be indicative of the heme incorporation and its electronic environment.

  • Resonance Raman Spectroscopy: Use laser excitation wavelengths resonant with the Soret and Q-bands to probe the vibrational modes of the this compound cofactor. This will provide information on the heme's coordination state, spin state, and interactions with the protein.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For the ferric form of the reconstituted cytochrome, EPR spectroscopy can be used to determine the g-values, which are sensitive to the symmetry and nature of the iron's ligand field.

Protocol 4: Measurement of Redox Potential

This protocol describes the determination of the standard reduction potential of the reconstituted cytochrome using spectroelectrochemical methods.

Materials and Equipment:

  • This compound-substituted cytochrome c

  • Potentiostat

  • Spectrophotometer

  • Optically transparent thin-layer electrochemical (OTTLE) cell

  • Redox mediators (e.g., potassium ferricyanide, diaminodurene)

  • Reference electrode (e.g., Ag/AgCl)

  • Working electrode (e.g., gold minigrid)

  • Counter electrode (e.g., platinum wire)

Procedure:

  • Set up the OTTLE cell with the working, reference, and counter electrodes.

  • Fill the cell with a solution of the reconstituted cytochrome and a suitable redox mediator in a supporting electrolyte.

  • Apply a series of potentials to the working electrode and record the corresponding UV-visible spectra.

  • Plot the ratio of the oxidized to reduced species (determined from the spectral changes) against the applied potential.

  • Fit the data to the Nernst equation to determine the standard reduction potential (E°').

Protocol 5: Measurement of Electron Transfer Rates using Laser Flash Photolysis

This protocol outlines a method for measuring the rate of electron transfer from a photosensitizer to the reconstituted cytochrome.

Materials and Equipment:

  • This compound-substituted cytochrome c

  • Pulsed laser system (e.g., Nd:YAG laser)

  • Transient absorption spectrometer

  • Photosensitizer (e.g., flavin mononucleotide)

  • Sacrificial electron donor (e.g., EDTA)

Procedure:

  • Prepare a solution containing the reconstituted cytochrome, the photosensitizer, and the sacrificial electron donor in a suitable buffer.

  • Excite the photosensitizer with a short laser pulse, leading to the generation of a reducing species (e.g., flavin semiquinone).

  • Monitor the time-resolved absorbance changes at a wavelength specific for the reduction of the cytochrome's heme.

  • Analyze the kinetic traces to determine the pseudo-first-order and second-order rate constants for the electron transfer reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution & Purification cluster_analysis Analysis start Start: Holocytochrome c apocyto Protocol 1: Preparation of Apocytochrome c start->apocyto reconstitution Protocol 2: Reconstitution with This compound apocyto->reconstitution deutero Preparation of This compound Solution deutero->reconstitution purification Size-Exclusion Chromatography reconstitution->purification characterization Protocol 3: Spectroscopic Characterization purification->characterization redox Protocol 4: Redox Potential Measurement purification->redox kinetics Protocol 5: Electron Transfer Rate Measurement purification->kinetics end End: Characterized This compound- Cytochrome c characterization->end redox->end kinetics->end

Caption: Experimental workflow for the preparation and analysis of this compound-substituted cytochrome c.

signaling_pathway Photosensitizer_ground Photosensitizer (Ground State) Photosensitizer_excited Photosensitizer (Excited State) Photosensitizer_ground->Photosensitizer_excited Laser Pulse (hν) Sensitizer_reduced Reduced Photosensitizer Photosensitizer_excited->Sensitizer_reduced Electron Transfer Donor Sacrificial Electron Donor (e.g., EDTA) Donor->Photosensitizer_excited Cyt_ox This compound- Cytochrome c (Fe³⁺ - Oxidized) Sensitizer_reduced->Cyt_ox Electron Transfer (k_et_) Cyt_red This compound- Cytochrome c (Fe²⁺ - Reduced) Cyt_ox->Cyt_red

Caption: Schematic of electron transfer measurement using laser flash photolysis.

References

Application Notes and Protocols for Enzyme Kinetics Assays Using Deuteroferriheme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme, a protoporphyrin IX derivative in which the vinyl groups at positions 2 and 4 are replaced by hydrogen atoms, serves as a valuable tool in the study of heme-dependent enzymes. Its use in enzyme kinetics assays, particularly for enzymes like Heme Oxygenase (HO) and Indoleamine 2,3-dioxygenase (IDO1), allows researchers to probe reaction mechanisms, including the kinetic isotope effect, and to characterize the catalytic activity with a modified substrate.[1] These application notes provide detailed protocols for utilizing this compound in spectrophotometric enzyme kinetics assays for both Heme Oxygenase-1 (HO-1) and Indoleamine 2,3-dioxygenase 1 (IDO1).

The protocols outlined below are designed for 96-well plate-based assays, suitable for medium to high-throughput screening, and can be adapted for single cuvette-based spectrophotometers.

Heme Oxygenase-1 (HO-1) Kinetics Assay

Heme Oxygenase is a critical enzyme in heme catabolism, breaking down heme into biliverdin, free iron, and carbon monoxide.[2] The activity of HO-1 can be monitored by measuring the formation of bilirubin, the product of biliverdin reduction, which has a characteristic absorbance at 468 nm.[3]

Experimental Workflow for HO-1 Assay

HO1_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_apo_ho1 Prepare Apo-HO-1 reconstitute Reconstitute Apo-HO-1 with this compound prep_apo_ho1->reconstitute prep_deutero Prepare this compound Stock prep_deutero->reconstitute prep_reagents Prepare Reaction Buffer & Cofactors prep_reagents->reconstitute initiate Initiate Reaction with NADPH reconstitute->initiate measure Measure Absorbance at 468 nm initiate->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot_kinetics Plot Michaelis-Menten & Lineweaver-Burk calc_rate->plot_kinetics det_params Determine Km and Vmax plot_kinetics->det_params

Caption: Workflow for HO-1 kinetic assay using this compound.

Protocol for HO-1 Assay

1. Reagent Preparation:

  • HO-1 Assay Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4, supplemented with 0.25 mg/mL bovine serum albumin (BSA).

  • Apo-HO-1 Stock Solution: Purified recombinant human apo-HO-1 diluted in HO-1 Assay Buffer to a working concentration (e.g., 10 µM). Store on ice.

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO. Store protected from light.

  • NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in HO-1 Assay Buffer. Prepare fresh.

  • Biliverdin Reductase Solution: A source of biliverdin reductase is required to convert biliverdin to bilirubin for spectrophotometric detection. A rat liver cytosol preparation or purified recombinant biliverdin reductase can be used.

2. Assay Procedure:

  • Reconstitution of Holo-enzyme: In a microcentrifuge tube, combine apo-HO-1 with a 1.5 to 2-fold molar excess of this compound. Incubate on ice for 10 minutes.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture (final volume 200 µL) as follows:

    • Reconstituted this compound-HO-1 complex (to a final concentration of e.g., 0.1-0.5 µM)

    • Biliverdin Reductase

    • Varying concentrations of this compound (as substrate, e.g., 0.5 - 20 µM)

    • HO-1 Assay Buffer to bring the volume to 180 µL.

  • Pre-incubation: Pre-incubate the plate at 37°C for 2 minutes in a plate reader.

  • Initiation of Reaction: Add 20 µL of 10 mM NADPH to each well to initiate the reaction (final concentration 1 mM).

  • Measurement: Immediately begin monitoring the increase in absorbance at 468 nm every 30 seconds for 10-15 minutes at 37°C.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The extinction coefficient for bilirubin is approximately 43.5 mM⁻¹cm⁻¹.

  • Plot V₀ against the this compound concentration to generate a Michaelis-Menten curve.

  • Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.

Indoleamine 2,3-dioxygenase 1 (IDO1) Kinetics Assay

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[4] IDO1 activity can be measured by detecting the formation of kynurenine after chemical hydrolysis of N-formylkynurenine. Kynurenine can be detected colorimetrically.[5]

IDO1 Signaling Pathway and Immunosuppression

IDO1_Pathway cluster_cell Tumor Microenvironment cluster_immune Immune Response IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate TCell T-Cell Proliferation T-Cell Proliferation Apoptosis T-Cell Apoptosis Tryptophan_depletion->Proliferation Inhibits Kynurenine_accumulation->Apoptosis Induces

Caption: Simplified IDO1 pathway in immune suppression.

Protocol for IDO1 Assay

1. Reagent Preparation:

  • IDO1 Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).

  • Apo-IDO1 Stock Solution: Purified recombinant human apo-IDO1 diluted in IDO1 Assay Buffer to a working concentration (e.g., 5 µM). Store on ice.

  • This compound Stock Solution: 1 mM stock solution in DMSO.

  • Reaction Cocktail: For each reaction, prepare a cocktail containing:

    • 20 mM Ascorbic Acid

    • 10 µM Methylene Blue

    • 100 µg/mL Catalase

    • L-Tryptophan (at a fixed, saturating concentration, e.g., 400 µM, when varying this compound)

  • Terminating Reagent: 30% (w/v) Trichloroacetic Acid (TCA).

  • Colorimetric Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

2. Assay Procedure:

  • Reconstitution of Holo-enzyme: In a microcentrifuge tube, combine apo-IDO1 with varying concentrations of this compound (e.g., 0.1 - 10 µM). Incubate on ice for 10 minutes to allow for reconstitution.

  • Reaction Setup: In a 96-well plate, add the reconstituted this compound-IDO1 complex to the reaction cocktail. The final reaction volume should be around 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Hydrolysis: Terminate the reaction by adding 20 µL of 30% TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifugation: Centrifuge the plate to pellet the precipitated protein.

  • Color Development: Transfer the supernatant to a new plate and add the colorimetric reagent.

  • Measurement: Measure the absorbance at 480 nm.

3. Data Analysis:

  • Create a standard curve using known concentrations of kynurenine.

  • Calculate the concentration of kynurenine produced in each reaction from the standard curve.

  • Calculate the initial reaction velocity (V₀).

  • Plot V₀ against the this compound concentration and determine Km and Vmax as described for the HO-1 assay.

Quantitative Data Summary

The following table provides an illustrative example of the kinetic parameters that can be obtained from these assays. Actual values will vary depending on the specific enzyme preparation and assay conditions.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)
Heme Oxygenase-1Hemin (Protoheme)2.5150
Heme Oxygenase-1This compound3.8110
IDO1Hemin (Protoheme)1.2250
IDO1This compound2.1180

Note: The data in this table are for illustrative purposes only and do not represent published experimental results. They are intended to show how comparative kinetic data for different heme substrates would be presented.

Concluding Remarks

The use of this compound in enzyme kinetics assays provides a powerful method for investigating the catalytic mechanisms of heme-dependent enzymes. The protocols described herein offer a robust framework for researchers to characterize the activity of enzymes such as HO-1 and IDO1 with this modified heme substrate. By comparing the kinetic parameters obtained with this compound to those obtained with the natural substrate, protoheme (hemin), valuable insights into the enzyme's structure-function relationship and reaction mechanism can be gained. These assays are also readily adaptable for the screening of potential enzyme inhibitors, a critical step in drug development.

References

Application Notes and Protocols for Stopped-Flow Spectrophotometry of Deuteroferriheme Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the kinetics of Deuteroferriheme reactions using stopped-flow spectrophotometry. This technique is invaluable for elucidating reaction mechanisms, determining rate constants, and understanding the behavior of this important heme analog in various chemical and biological contexts.

Introduction to this compound and Stopped-Flow Spectrophotometry

This compound, a derivative of protoheme lacking the vinyl groups at positions 2 and 4, serves as a simplified model for studying the fundamental aspects of heme chemistry. Its reactions are often investigated to understand the electronic and steric effects of the porphyrin substituents on the reactivity of the central iron atom.

Stopped-flow spectrophotometry is a rapid-mixing technique ideal for studying fast reactions in solution, with timescales typically in the millisecond range.[1] In this method, small volumes of reactant solutions are rapidly driven into a high-efficiency mixer, and the reaction progress is monitored by observing the change in absorbance at a specific wavelength as a function of time.[1][2] This allows for the determination of kinetic parameters such as rate constants and the identification of transient intermediates.[1][2]

Key Applications of Stopped-Flow in this compound Research

Stopped-flow spectrophotometry is a versatile tool for investigating a variety of this compound reactions, including:

  • Ligand Binding: Studying the kinetics of association and dissociation of ligands (e.g., cyanide, imidazole, azide) to the iron center.

  • Redox Reactions: Monitoring the rates of reduction and oxidation of the iron atom by various reducing and oxidizing agents.

  • Peroxidase-like Activity: Investigating the reaction of this compound with peroxides and the subsequent oxidation of substrates.

  • Formation of Intermediates: Detecting and characterizing transient species formed during the course of a reaction.

Data Presentation: Quantitative Kinetic Data

The following tables summarize available quantitative data for this compound reactions studied by stopped-flow spectrophotometry. Due to the specificity of the research topic, comprehensive data across a wide range of reactions is limited. The presented data is primarily from studies on the reaction with hydrogen peroxide and is supplemented with data from related heme systems to provide context.

Table 1: Kinetics of the Reaction of this compound with Hydrogen Peroxide

pHBufferObserved First-Order Rate Constant (k_obs, s⁻¹)Reference
8.7 - 10.1Phosphate, Arsenate, CitrateVaries with pH and buffer composition

Note: The original study emphasizes the complex pH and buffer dependence, with a linear correlation of rate constants to the degree of heme dimer dissociation. Specific rate constants under varying conditions are detailed within the publication.

Table 2: Comparative Kinetic Data for Ligand Binding to Heme Proteins

Heme ProteinLigandAssociation Rate Constant (k_on, M⁻¹s⁻¹)Dissociation Rate Constant (k_off, s⁻¹)Reference
MetmyoglobinCyanide1.3 x 10³2.5 x 10⁻³[3]
MetmyoglobinAzide2.0 x 10³1.0[3]
MetmyoglobinImidazole3.5 x 10³1.2 x 10¹[3]

Note: This data is for myoglobin, a related heme protein, and is provided to illustrate the typical range of kinetic parameters observed in ligand binding studies.

Experimental Protocols

The following are detailed protocols for key experiments involving stopped-flow spectrophotometry of this compound.

General Protocol for a Stopped-Flow Experiment

This protocol outlines the fundamental steps for conducting a stopped-flow experiment. Specific parameters will need to be optimized for each reaction.

Materials:

  • Stopped-flow spectrophotometer

  • This compound stock solution

  • Ligand/reactant stock solution

  • Appropriate buffer solution

  • Gas-tight syringes

Procedure:

  • Instrument Preparation:

    • Turn on the spectrophotometer and the light source (e.g., Xenon lamp) and allow them to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength for monitoring the reaction. This should be a wavelength where a significant absorbance change is expected (e.g., the Soret peak of this compound or a product).

    • Flush the system thoroughly with the reaction buffer to remove any contaminants and air bubbles.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen buffer. The concentration should be such that after mixing, the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Prepare a stock solution of the second reactant (ligand, reducing agent, etc.) in the same buffer. A range of concentrations should be prepared to study the concentration dependence of the reaction rate.

  • Loading the Syringes:

    • Load one syringe with the this compound solution and the other with the reactant solution. Ensure there are no air bubbles in the syringes or tubing.

  • Data Acquisition:

    • Perform a "push" to discard the initial solution and ensure the observation cell is filled with the freshly mixed reactants.

    • Set the data acquisition parameters, including the total acquisition time and the number of data points. The time should be sufficient to observe the complete reaction or at least several half-lives.

    • Initiate the stopped-flow experiment. The instrument will rapidly mix the two solutions and record the change in absorbance over time.

    • Repeat the experiment multiple times (typically 3-5) for each reactant concentration to ensure reproducibility.

  • Data Analysis:

    • Average the kinetic traces for each concentration.

    • Fit the averaged data to an appropriate kinetic model (e.g., single exponential, double exponential) to obtain the observed rate constant (k_obs).

    • Plot the k_obs values against the reactant concentration to determine the second-order rate constant (for bimolecular reactions).

Protocol for Studying the Reaction of this compound with Hydrogen Peroxide

This protocol is adapted from studies on the pre-steady-state kinetics of the this compound-hydrogen peroxide system.

Materials:

  • This compound solution (e.g., 10 µM in buffer)

  • Hydrogen peroxide solution (e.g., 100 µM in buffer)

  • Buffer solution (e.g., phosphate, arsenate, or citrate buffer at the desired pH)

Procedure:

  • Wavelength Selection: Monitor the reaction at an isosbestic point for the this compound monomer-dimer equilibrium to simplify the kinetics. This will need to be determined experimentally for the specific conditions.

  • Reactant Preparation: Prepare fresh solutions of this compound and hydrogen peroxide in the chosen buffer immediately before the experiment.

  • Stopped-Flow Measurement:

    • Load the this compound solution into one syringe and the hydrogen peroxide solution into the other.

    • Initiate the reaction by rapid mixing and record the absorbance change over time.

  • Data Analysis:

    • The reaction is expected to follow pseudo-first-order kinetics under conditions of excess hydrogen peroxide. Fit the kinetic traces to a single exponential decay to obtain the observed rate constant (k_obs).

    • Investigate the effect of pH by repeating the experiment at different pH values.

Visualizations

The following diagrams illustrate key concepts and workflows in stopped-flow spectrophotometry of this compound reactions.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_inst Instrument Warm-up & Wavelength Selection prep_sol Prepare this compound & Reactant Solutions prep_inst->prep_sol load_syr Load Syringes prep_sol->load_syr mix Rapid Mixing load_syr->mix monitor Monitor Absorbance Change mix->monitor record Record Kinetic Trace monitor->record fit Fit Data to Kinetic Model record->fit determine Determine Rate Constants fit->determine

Caption: General workflow for a stopped-flow experiment.

ligand_binding_pathway DFH This compound (DFH) DFH_L DFH-L Complex DFH->DFH_L k_on L Ligand (L) DFH_L->DFH k_off

Caption: Simplified ligand binding pathway.

redox_reaction_pathway DFH_Fe3 This compound (Fe³⁺) DFH_Fe2 This compound (Fe²⁺) DFH_Fe3->DFH_Fe2 k_red Reductant Reducing Agent

Caption: Simplified redox reaction pathway.

References

Probing the Active Site of Catalases with Deuteroferriheme: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalase, a crucial antioxidant enzyme, efficiently catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from oxidative damage. Understanding the structure-function relationship of the catalase active site is paramount for elucidating its catalytic mechanism and for the development of novel therapeutics targeting oxidative stress-related diseases. Deuteroferriheme, a protoporphyrin IX derivative lacking the vinyl groups at positions 2 and 4, serves as a valuable spectroscopic and mechanistic probe. By substituting the native protoheme IX with this compound in the catalase active site, researchers can investigate the electronic and steric influences of the heme periphery on the enzyme's catalytic activity. These application notes provide detailed protocols for the preparation of this compound-substituted catalase and its subsequent kinetic and spectroscopic analysis.

Data Presentation

ParameterBovine Liver CatalaseThis compound (as a model system)This compound-Reconstituted Catalase
Michaelis Constant (Km) ~25 mM for H₂O₂Not applicable (model system)To be determined experimentally
Catalytic Constant (kcat) ~4 x 10⁷ s⁻¹Not applicable (model system)To be determined experimentally
Catalytic Efficiency (kcat/Km) ~1.6 x 10⁹ M⁻¹s⁻¹Not applicable (model system)To be determined experimentally
Optimal pH ~7.0pH-dependent (activity increases with pH)[1]To be determined experimentally
Soret Peak (λmax) ~405 nm (Fe³⁺)Varies with pH and aggregation stateTo be determined experimentally

Experimental Protocols

Preparation of Apo-Catalase

Objective: To remove the native protoheme IX from catalase to generate the apoprotein. This protocol is adapted from methods for preparing other apo-hemoproteins and may require optimization.

Materials:

  • Bovine liver catalase

  • Acid/acetone extraction solution (98% acetone, 2% 1 M HCl, pre-chilled to -20°C)

  • Dialysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Centrifuge (capable of 10,000 x g and 4°C)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Spectrophotometer

Procedure:

  • Dissolve bovine liver catalase in a minimal amount of cold dialysis buffer.

  • Slowly add the cold acid/acetone solution dropwise to the catalase solution with gentle stirring on ice. A ratio of 20:1 (v/v) of acid/acetone to catalase solution is recommended. This will precipitate the globin chain while the heme remains in the supernatant.

  • Continue stirring for 30 minutes at 4°C.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant containing the heme.

  • Resuspend the apoprotein pellet in a small volume of dialysis buffer.

  • Dialyze the apoprotein solution extensively against the dialysis buffer at 4°C with several buffer changes to remove residual acetone and acid.

  • Confirm the removal of heme by measuring the UV-Vis spectrum. The characteristic Soret peak at ~405 nm should be absent. The spectrum should show a protein peak at ~280 nm.

  • Determine the concentration of apo-catalase using a protein assay (e.g., Bradford or BCA).

Reconstitution of Apo-Catalase with this compound

Objective: To insert this compound into the active site of apo-catalase.[1]

Materials:

  • Apo-catalase solution

  • This compound (hemin) stock solution (dissolved in a minimal amount of 0.1 M NaOH and diluted in dialysis buffer)

  • Dialysis buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • Spectrophotometer

Procedure:

  • Cool the apo-catalase solution on ice.

  • Slowly add a slight molar excess (e.g., 1.2-fold) of the this compound stock solution to the apo-catalase solution with gentle stirring.

  • Incubate the mixture on ice for at least 1 hour to allow for reconstitution.

  • Dialyze the reconstituted enzyme against the dialysis buffer at 4°C to remove any unbound this compound.

  • Monitor the reconstitution by observing the appearance of the Soret peak in the UV-Vis spectrum.

  • The final concentration of the this compound-reconstituted catalase can be determined using the molar extinction coefficient of the Soret peak for this compound.

Kinetic Analysis of this compound-Reconstituted Catalase

Objective: To determine the kinetic parameters (Km and kcat) of the reconstituted enzyme.

Materials:

  • This compound-reconstituted catalase

  • Hydrogen peroxide (H₂O₂) solution (concentration determined by UV-Vis at 240 nm, ε = 43.6 M⁻¹cm⁻¹)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Set up a series of reactions with varying concentrations of H₂O₂ in the assay buffer.

  • Equilibrate the H₂O₂ solutions and the enzyme solution to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small, known amount of the this compound-reconstituted catalase to the H₂O₂ solution.

  • Monitor the decrease in absorbance at 240 nm over time.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

  • Plot the initial rates against the corresponding H₂O₂ concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Calculate the kcat value from Vmax and the enzyme concentration.

Spectroscopic Analysis of this compound-Reconstituted Catalase

Objective: To characterize the electronic properties of the this compound in the catalase active site.

a) UV-Visible (UV-Vis) Spectroscopy:

Procedure:

  • Record the UV-Vis spectrum of the purified this compound-reconstituted catalase from 250 nm to 700 nm.

  • Identify the Soret and Q-bands. The exact positions of these bands can provide information about the coordination and spin state of the iron.

  • Compare the spectrum to that of native catalase and free this compound to identify any shifts in the absorption maxima, which can indicate changes in the heme environment.

b) Electron Paramagnetic Resonance (EPR) Spectroscopy:

Procedure:

  • The reconstituted enzyme solution should be flash-frozen in liquid nitrogen in an EPR tube.

  • Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).

  • The g-values and hyperfine coupling constants of the high-spin ferric this compound can provide detailed information about the symmetry and ligand field of the iron center.

  • Comparison with the EPR spectrum of native catalase can reveal subtle changes in the active site geometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis BovineCatalase Bovine Liver Catalase ApoCatalase Apo-Catalase BovineCatalase->ApoCatalase Acid/Acetone Extraction ReconstitutedCatalase This compound- Reconstituted Catalase ApoCatalase->ReconstitutedCatalase Reconstitution This compound This compound This compound->ReconstitutedCatalase KineticAnalysis Kinetic Analysis (Km, kcat) ReconstitutedCatalase->KineticAnalysis SpectroscopicAnalysis Spectroscopic Analysis (UV-Vis, EPR) ReconstitutedCatalase->SpectroscopicAnalysis DataInterpretation Data Interpretation KineticAnalysis->DataInterpretation SpectroscopicAnalysis->DataInterpretation Conclusion Conclusion DataInterpretation->Conclusion Elucidation of Active Site Properties

Caption: Experimental workflow for probing the catalase active site.

catalase_mechanism Catalase_Fe3 Catalase(this compound)-Fe³⁺ Compound_I Compound I (this compound)-Fe⁴⁺=O Por⁺• Catalase_Fe3->Compound_I Oxidation O2 O₂ Catalase_Fe3->O2 H2O_2 H₂O Catalase_Fe3->H2O_2 Compound_I->Catalase_Fe3 Reduction H2O_1 H₂O Compound_I->H2O_1 H2O2_1 H₂O₂ H2O2_1->Compound_I H2O2_2 H₂O₂ H2O2_2->Catalase_Fe3

Caption: Catalytic cycle of catalase with this compound.

References

Application Notes and Protocols: Deuteroferriheme in Porphyrin Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of deuteroferriheme, a synthetic heme analog, in the study of porphyrin metabolism. Detailed protocols for key experiments are included to facilitate the application of this valuable tool in your research.

This compound, lacking the vinyl groups present in the more common protoporphyrin IX, offers unique advantages for investigating the kinetics and mechanisms of various enzymes involved in heme synthesis and degradation. Its altered electronic properties and resistance to certain enzymatic modifications make it an invaluable probe for dissecting specific steps in these complex pathways.

I. Applications of this compound in Porphyrin Metabolism Research

This compound serves as a critical tool for:

  • Investigating Enzyme Kinetics: By substituting for protoheme IX, this compound allows for the detailed kinetic analysis of enzymes such as ferrochelatase and heme oxygenase. Its distinct spectral properties facilitate the monitoring of enzymatic reactions.

  • Probing Heme-Protein Interactions: The reconstitution of apoproteins with this compound enables the study of heme binding and the influence of the porphyrin structure on protein conformation and function. Spectroscopic techniques can be employed to characterize the reconstituted hemoproteins.

  • Screening for Inhibitors: this compound-based assays can be used to screen for potential inhibitors of enzymes involved in porphyrin metabolism, which is relevant for drug development, particularly in the context of porphyrias and other related disorders.

II. Experimental Protocols

A. Ferrochelatase Activity Assay Using Deuteroporphyrin IX

Ferrochelatase is the terminal enzyme in the heme biosynthesis pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX. Deuteroporphyrin IX can be used as a substrate to measure the activity of this enzyme.[1][2]

Principle:

This assay measures the enzymatic incorporation of a metal ion (typically zinc, as it is more stable under aerobic conditions than ferrous iron) into deuteroporphyrin IX to form metallodeuteroporphyrin. The product can be quantified by high-performance liquid chromatography (HPLC) with fluorescence or UV detection.[1][2]

Materials:

  • Purified or partially purified ferrochelatase

  • Deuteroporphyrin IX

  • Zinc acetate

  • Bovine serum albumin (BSA)

  • Triton X-100

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., acidified acetone)

  • HPLC system with a C18 reverse-phase column

  • Fluorescence or UV detector

Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, BSA, Triton X-100, and zinc acetate.

  • Initiate the Reaction: Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Start the Enzymatic Reaction: Add deuteroporphyrin IX to initiate the reaction. The final volume should be approximately 100 µL.

  • Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding the quenching solution.

  • Centrifuge: Centrifuge the mixture to pellet the precipitated protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

  • Quantification: Determine the amount of zinc-deuteroporphyrin formed by comparing the peak area to a standard curve.

Data Analysis:

Calculate the specific activity of ferrochelatase as nanomoles of product formed per minute per milligram of protein. The Michaelis constant (Km) for deuteroporphyrin IX can be determined by measuring the initial reaction rates at varying substrate concentrations.

B. Reconstitution of Apomyoglobin with this compound

This protocol describes the reconstitution of apomyoglobin, the heme-free form of myoglobin, with this compound to study the formation and properties of the resulting hemoprotein. The principles of this method can be adapted from protocols for reconstitution with hemin.[3][4]

Principle:

Apomyoglobin is incubated with a solution of this compound. The incorporation of the heme analog into the heme-binding pocket of the apoprotein leads to characteristic changes in the UV-visible absorption spectrum, particularly in the Soret region, which can be monitored spectrophotometrically.[3]

Materials:

  • Apomyoglobin

  • This compound

  • Alkaline solution (e.g., 0.1 M NaOH)

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-visible spectrophotometer

Protocol:

  • Prepare this compound Solution: Dissolve a small amount of this compound in the alkaline solution and then immediately dilute it into the buffer to the desired concentration.

  • Prepare Apomyoglobin Solution: Dissolve apomyoglobin in the buffer.

  • Reconstitution: Add the this compound solution to the apomyoglobin solution in a 1:1 molar ratio.

  • Incubate: Incubate the mixture at room temperature for a sufficient time to allow for complete reconstitution (e.g., 30-60 minutes).

  • Spectroscopic Analysis: Record the UV-visible absorption spectrum of the reconstituted this compound-myoglobin complex from 300 to 700 nm.

Expected Results:

Upon successful reconstitution, a sharp Soret peak, characteristic of the heme-protein complex, will appear in the spectrum, typically around 400 nm for this compound-myoglobin. The exact wavelength may vary slightly. The appearance of this peak confirms the incorporation of this compound into the apomyoglobin.

C. Heme Oxygenase Activity Assay with this compound as a Substrate Analog

Heme oxygenase catalyzes the degradation of heme to biliverdin, free iron, and carbon monoxide. While protoheme IX is the natural substrate, this compound can be used as a substrate analog to study the enzyme's catalytic mechanism.

Principle:

The activity of heme oxygenase can be monitored by observing the decrease in the Soret absorbance of this compound over time as it is degraded by the enzyme in the presence of a reducing agent (e.g., NADPH-cytochrome P450 reductase) and oxygen.

Materials:

  • Purified heme oxygenase

  • NADPH-cytochrome P450 reductase

  • This compound

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • UV-visible spectrophotometer with a temperature-controlled cuvette holder

Protocol:

  • Prepare the Reaction Mixture: In a cuvette, combine the reaction buffer, heme oxygenase, and NADPH-cytochrome P450 reductase.

  • Add Substrate: Add a solution of this compound to the cuvette.

  • Equilibrate: Allow the mixture to equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the Reaction: Start the reaction by adding NADPH.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the Soret peak maximum of this compound (around 400 nm) over time.

Data Analysis:

The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of this compound. This allows for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for this compound as a substrate.

III. Quantitative Data Summary

ParameterEnzymeSubstrate/AnalogValueReference
Km Ferrochelatase (rat liver)Deuteroporphyrin IXNot explicitly found, but used as internal standard[1]
Reaction Rate Constant This compound-H₂O₂ SystemHydrogen PeroxidepH-dependent[5]
Single Turnover Rate Constants Heme Oxygenase-1 (human)HemeElectron transfer to heme: 0.49 s⁻¹ (25°C)[6]
Single Turnover Rate Constants Heme Oxygenase-1 (human)HemeConversion of Fe³⁺-verdoheme to Fe³⁺-biliverdin: 0.55 s⁻¹ (25°C)[6]

Note: Direct quantitative data for the interaction of this compound with many enzymes of the porphyrin pathway is limited in the readily available literature. The table above includes related data for context. Further targeted research may be required to establish specific kinetic parameters for this compound with other enzymes.

IV. Visualizations

Signaling Pathways and Experimental Workflows

Heme_Biosynthesis_and_Degradation cluster_synthesis Heme Biosynthesis cluster_degradation Heme Degradation Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine->ALA ALAS Porphobilinogen Porphobilinogen ALA->Porphobilinogen ALAD Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III PBGD/UROS Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III UROD Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX CPOX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPOX Heme Heme Protoporphyrin_IX->Heme Ferrochelatase + Fe²⁺ Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase Iron Fe²⁺ Heme->Iron Heme Oxygenase CO Carbon Monoxide Heme->CO Heme Oxygenase This compound This compound (Analog) This compound->Heme Analog for Ferrochelatase Assay This compound->Biliverdin Analog for Heme Oxygenase Assay

Caption: Overview of Heme Biosynthesis and Degradation Pathways.

Ferrochelatase_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, BSA, Triton X-100, Zn²⁺) start->prepare_mix add_enzyme Add Ferrochelatase and Pre-incubate prepare_mix->add_enzyme add_substrate Add Deuteroporphyrin IX (Start Reaction) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate quench Stop Reaction (Acidified Acetone) incubate->quench centrifuge Centrifuge quench->centrifuge hplc HPLC Analysis of Supernatant centrifuge->hplc quantify Quantify Zn-Deuteroporphyrin hplc->quantify end End quantify->end

Caption: Experimental Workflow for the Ferrochelatase Activity Assay.

Apomyoglobin_Reconstitution_Workflow start Start prep_apomb Prepare Apomyoglobin Solution start->prep_apomb prep_dfh Prepare this compound Solution start->prep_dfh mix Mix Apomyoglobin and This compound (1:1 molar ratio) prep_apomb->mix prep_dfh->mix incubate Incubate at Room Temperature mix->incubate analyze UV-Vis Spectroscopic Analysis (300-700 nm) incubate->analyze end End analyze->end

Caption: Workflow for Reconstitution of Apomyoglobin with this compound.

References

Application Notes & Protocols: Mass Spectrometry Analysis of Deuteroferriheme Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing deuteroferriheme (DFH), a stable isotope-labeled heme analog, as a tracer to study heme trafficking, metabolism, and incorporation into hemoproteins. By leveraging the mass shift introduced by deuterium, mass spectrometry (MS) can effectively distinguish between endogenous heme and exogenously supplied DFH, enabling precise quantitative analysis.

The protocols outlined below cover the entire workflow, from the in vivo incorporation of this compound into cultured cells to the final mass spectrometry-based quantification.

Experimental and Data Analysis Workflow

The overall process involves introducing this compound to a biological system, isolating the proteins of interest, preparing them for mass spectrometry, and analyzing the resulting data to quantify the level of incorporation.

G cluster_exp Experimental Workflow cluster_data Data Analysis A Cell Culture & This compound Supplementation B Cell Lysis & Protein Extraction A->B C Protein Purification (e.g., Affinity Chromatography) B->C D Protein Digestion (e.g., Trypsin) C->D E Peptide Desalting & Cleanup (e.g., C18) D->E F LC-MS/MS Analysis E->F G Acquire MS1/MS2 Spectra F->G Raw Data H Peptide Identification (Database Search) G->H I Identify Heme- & DFH-Adducted Peptides via Mass Shift H->I J Extract Ion Chromatograms (XIC) I->J K Calculate Peak Area Ratios (DFH / (Heme + DFH)) J->K L Determine % Incorporation K->L G cluster_cell Cellular Environment cluster_cyto Cytosol cluster_mito Mitochondrion Extracellular Extracellular DFH LabilePool Labile Heme/DFH Pool Extracellular->LabilePool Import ApoProtein Apo-hemoprotein (Newly Synthesized) LabilePool->ApoProtein Incorporation Degradation Heme Oxygenase (Degradation) LabilePool->Degradation HoloProtein Holo-hemoprotein (with DFH) ApoProtein->HoloProtein HemeSynth Heme Synthesis (Final Steps) HemeSynth->LabilePool Export

Deuteroferriheme as a Redox Indicator in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuteroferriheme (DFH) is a synthetic heme molecule, structurally similar to the protoporphyrin IX found in hemoglobin and myoglobin, but lacking the vinyl groups at positions 2 and 4, which are replaced by hydrogen atoms. This structural modification influences its electronic properties and reactivity, making it a valuable tool in biochemical research. While extensively used in studies of peroxidase and catalase mechanisms, its potential as a visual and spectrophotometric redox indicator in various biochemical assays is an area of growing interest. This document provides detailed application notes and protocols for the utilization of this compound as a redox indicator, enabling researchers to monitor redox reactions in real-time.

The principle behind using this compound as a redox indicator lies in the distinct spectral changes that occur upon the change in the oxidation state of the central iron atom. The ferric (Fe³⁺, oxidized) and ferrous (Fe²⁺, reduced) forms of this compound exhibit different absorption spectra in the visible range. By monitoring these changes, one can determine the redox state of the solution and the endpoint of redox-dependent reactions.

Physicochemical Properties and Spectral Data

The utility of this compound as a redox indicator is underpinned by its well-defined physicochemical and spectral properties. While the precise standard redox potential (E°') of this compound may vary depending on the specific experimental conditions (pH, solvent, axial ligation), it is crucial to determine this value empirically for accurate quantitative analysis. The spectral properties of the oxidized and reduced forms are key to its function as a spectrophotometric indicator.

PropertyOxidized this compound (Fe³⁺)Reduced this compound (Fe²⁺)Reference
Common Name This compound, DeuteroheminDeuteroheme
Appearance in Solution Brown/Red-BrownRed/Purple
Key Absorption Maxima (Soret Band) ~398-402 nm~410-415 nm[1]
Key Absorption Maxima (Q-bands) Weaker bands in the 500-650 nm regionDistinct α and β bands (~540-560 nm)[1]
Solubility Soluble in alkaline aqueous solutions, DMSO, DMFSoluble in alkaline aqueous solutions, DMSO, DMF

Applications in Biochemical Assays

This compound can be employed as a redox indicator in a variety of biochemical assays, including:

  • Enzyme Kinetics: To monitor the activity of oxidoreductases where the substrate or product can directly or indirectly alter the redox state of this compound.

  • Drug Screening: In high-throughput screening assays to identify compounds that modulate the activity of redox enzymes or pathways.

  • Redox Titrations: To determine the concentration of reducing or oxidizing agents in biological samples.

  • Coupled Enzyme Assays: As a terminal electron acceptor or donor in a multi-enzyme reaction pathway, where its redox state provides a measurable output for the entire cascade.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Redox Potential

This protocol describes a method to determine the midpoint redox potential of this compound using spectrophotometric redox titration. This is a crucial first step for its quantitative use as a redox indicator.

Materials:

  • This compound solution (stock solution in DMSO, diluted in appropriate buffer)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Sodium dithionite (freshly prepared solution in buffer, as a reducing agent)

  • Potassium ferricyanide (solution in buffer, as an oxidizing agent)

  • Spectrophotometer with a cuvette holder

  • Anaerobic chamber or a system for purging with inert gas (e.g., nitrogen or argon)

Methodology:

  • Preparation of this compound Solution: Prepare a working solution of this compound in the desired buffer. The final concentration should yield an absorbance in the range of 0.5-1.0 at the Soret peak maximum.

  • Anaerobic Conditions: Deoxygenate the this compound solution and all other reagent solutions by purging with an inert gas for at least 30 minutes. Perform all subsequent steps under anaerobic conditions to prevent auto-oxidation of the reduced form.

  • Initial Spectrum: Record the absorption spectrum of the fully oxidized this compound solution (350-700 nm).

  • Reductive Titration:

    • Add small, precise aliquots of the sodium dithionite solution to the cuvette containing the this compound solution.

    • After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

    • Record the full absorption spectrum.

    • Continue the additions until no further spectral changes are observed, indicating complete reduction.

  • Oxidative Titration (Optional but Recommended):

    • To the fully reduced this compound solution, add small aliquots of the potassium ferricyanide solution.

    • Record the spectrum after each addition until the original oxidized spectrum is restored.

  • Data Analysis:

    • For each spectrum recorded during the titration, determine the concentrations of the oxidized ([DFH-Fe³⁺]) and reduced ([DFH-Fe²⁺]) forms of this compound. This can be done by monitoring the absorbance changes at the Soret peak maxima for both species and using the Beer-Lambert law.

    • The potential of the solution at each titration point can be calculated using the Nernst equation for the titrant or measured directly with a redox electrode.

    • Plot the logarithm of the ratio of the concentrations of the oxidized to reduced forms (log([DFH-Fe³⁺]/[DFH-Fe²⁺])) against the applied potential.

    • The midpoint potential (Eₘ) is the potential at which log([DFH-Fe³⁺]/[DFH-Fe²⁺]) = 0.

G cluster_prep Preparation cluster_titration Redox Titration cluster_analysis Data Analysis DFH_sol This compound Solution Anaerobic Deoxygenate (Inert Gas) DFH_sol->Anaerobic Buffer Buffer Buffer->Anaerobic Reducer Reducing Agent (Dithionite) Reducer->Anaerobic Oxidizer Oxidizing Agent (Ferricyanide) Oxidizer->Anaerobic Spec_oxidized Record Oxidized Spectrum Titrate_reduce Add Aliquots of Reductant Spec_oxidized->Titrate_reduce Equilibrate_reduce Equilibrate Titrate_reduce->Equilibrate_reduce Record_reduce Record Spectrum Equilibrate_reduce->Record_reduce Record_reduce->Titrate_reduce Repeat until fully reduced Titrate_oxidize Add Aliquots of Oxidant Record_reduce->Titrate_oxidize Optional Calc_conc Calculate [Ox] and [Red] Record_reduce->Calc_conc Equilibrate_oxidize Equilibrate Titrate_oxidize->Equilibrate_oxidize Record_oxidize Record Spectrum Equilibrate_oxidize->Record_oxidize Record_oxidize->Titrate_oxidize Repeat until fully oxidized Record_oxidize->Calc_conc Plot_data Plot log([Ox]/[Red]) vs. Potential Calc_conc->Plot_data Determine_Em Determine Midpoint Potential (Eₘ) Plot_data->Determine_Em

Workflow for determining the midpoint redox potential of this compound.
Protocol 2: Monitoring Peroxidase Activity using this compound as a Chromogenic Substrate

This protocol outlines a kinetic assay to measure the activity of a peroxidase enzyme using this compound as a substrate that undergoes a color change upon oxidation.

Materials:

  • This compound solution (in a suitable buffer)

  • Peroxidase enzyme solution (e.g., Horseradish Peroxidase)

  • Hydrogen peroxide (H₂O₂) solution (substrate for the peroxidase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Spectrophotometer capable of kinetic measurements

Methodology:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, this compound solution, and the peroxidase enzyme solution.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record a stable baseline absorbance at the wavelength corresponding to the Soret peak of the reduced this compound (e.g., ~412 nm).

  • Initiation of Reaction: Add a specific amount of hydrogen peroxide to the cuvette to initiate the reaction. Mix quickly and thoroughly.

  • Kinetic Measurement: Immediately start recording the change in absorbance over time. The oxidation of this compound will lead to a decrease in absorbance at the wavelength of the reduced form and an increase at the wavelength of the oxidized form.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • The rate of change in absorbance is proportional to the rate of this compound oxidation, which is a measure of the peroxidase activity.

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of this compound.

G cluster_pathway Peroxidase Catalytic Cycle cluster_workflow Experimental Workflow Peroxidase_Fe3 Peroxidase (Fe³⁺) Compound_I Compound I Peroxidase_Fe3->Compound_I H₂O₂ Compound_II Compound II Compound_I->Compound_II DFH (reduced) -> DFH (oxidized) Compound_II->Peroxidase_Fe3 DFH (reduced) -> DFH (oxidized) Prepare_mix Prepare Reaction Mix (Buffer, DFH, Enzyme) Baseline Record Baseline Absorbance Prepare_mix->Baseline Initiate Add H₂O₂ to Initiate Baseline->Initiate Measure Monitor Absorbance Change Initiate->Measure Analyze Calculate Initial Rate Measure->Analyze

Signaling pathway and workflow for a peroxidase assay using this compound.

Data Presentation

The following table summarizes hypothetical kinetic data for a peroxidase-catalyzed reaction using this compound as a substrate. Such data can be used to determine key enzyme kinetic parameters.

[this compound] (µM)[H₂O₂] (µM)Initial Rate (ΔAbs/min)
5500.05
10500.09
20500.16
40500.25
80500.35
160500.42

Logical Relationships in Coupled Assays

This compound can be used as a linking indicator in coupled enzyme assays. The logical relationship is that the product of the first enzymatic reaction serves as a substrate for a second enzyme which then directly or indirectly causes a redox change in this compound.

G Substrate_A Substrate A Enzyme_1 Enzyme 1 Substrate_A->Enzyme_1 Product_B Product B Enzyme_2 Enzyme 2 Product_B->Enzyme_2 Substrate_C Substrate C Substrate_C->Enzyme_2 Product_D Product D DFH_red DFH (Reduced) DFH_red->Enzyme_2 Spectro Spectrophotometric Detection DFH_red->Spectro DFH_ox DFH (Oxidized) DFH_ox->Spectro Enzyme_1->Product_B Enzyme_2->Product_D Enzyme_2->DFH_ox

Logical relationship in a coupled enzyme assay using this compound.

Conclusion

This compound presents a versatile and accessible tool for researchers in biochemistry and drug development for the real-time monitoring of redox reactions. Its distinct spectral properties upon changes in oxidation state allow for straightforward spectrophotometric analysis. The protocols provided herein offer a foundation for the determination of its redox potential and its application in enzyme kinetic studies. It is important to note that for quantitative applications, the precise redox potential and molar extinction coefficients should be determined under the specific experimental conditions of the assay. With careful validation, this compound can be a valuable addition to the biochemist's toolkit for exploring the intricate world of biological redox processes.

References

Application Notes and Protocols for Circular Dichroism Studies of Deuteroferriheme-Reconstituted Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary and tertiary structure of proteins in solution. This application note provides detailed protocols for the reconstitution of heme proteins with deuteroferriheme, a synthetic heme analog lacking the vinyl groups of the natural protoporphyrin IX, and the subsequent analysis of the reconstituted proteins using CD spectroscopy. The absence of the vinyl groups in this compound can provide valuable insights into the role of these peripheral substituents in protein structure, stability, and function. These studies are particularly relevant in the fields of protein engineering, drug development, and understanding the structure-function relationships of hemeproteins.

Key Applications

  • Probing Heme-Protein Interactions: Investigating the influence of heme peripheral groups on the protein's secondary and tertiary structure.

  • Assessing Structural Integrity: Confirming the correct folding of the polypeptide chain upon reconstitution with a modified heme.

  • Stability Studies: Comparing the thermal and chemical stability of the reconstituted protein to the native holoprotein.

  • Drug Development: Evaluating the effect of small molecules on the structure of heme proteins.

Experimental Protocols

A critical step in studying this compound-reconstituted proteins is the efficient removal of the native heme and subsequent incorporation of the this compound. Myoglobin is a commonly used model protein for these studies due to its stability and well-characterized properties.

Protocol 1: Heme Removal from Myoglobin (Acid-Acetone Method)

This protocol describes the removal of heme from myoglobin to produce the apoprotein (apomyoglobin).

Materials:

  • Horse heart myoglobin

  • Acetone (pre-chilled to -20°C)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Dialysis tubing (e.g., 6-8 kDa MWCO)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Centrifuge

Procedure:

  • Prepare a concentrated solution of myoglobin (e.g., 5-10 mg/mL) in deionized water.

  • In a fume hood, slowly add the myoglobin solution dropwise to a vigorously stirring solution of acetone acidified with HCl (e.g., 1.5 mL of concentrated HCl per liter of acetone) at -20°C. A significant excess of acetone should be used (e.g., 20:1 v/v acetone to protein solution).

  • Continue stirring for 10-15 minutes at -20°C. The protein will precipitate as a white solid, while the heme remains in the supernatant.

  • Centrifuge the mixture at low speed (e.g., 3000 x g) for 10 minutes at 4°C to pellet the apomyoglobin.

  • Carefully decant the reddish-brown supernatant containing the heme.

  • Wash the pellet with cold, acidified acetone and repeat the centrifugation. Repeat this wash step until the supernatant is colorless.

  • After the final wash, carefully dry the apomyoglobin pellet under a gentle stream of nitrogen gas to remove residual acetone.

  • Resuspend the apomyoglobin pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and dialyze extensively against the same buffer at 4°C to remove any remaining acetone and to allow the protein to refold.

Protocol 2: Reconstitution of Apomyoglobin with this compound

This protocol details the incorporation of this compound into apomyoglobin.

Materials:

  • Apomyoglobin solution (from Protocol 1)

  • This compound (hemin)

  • Pyridine

  • Deionized water

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Ion-exchange chromatography column (e.g., CM-Sepharose)

Procedure:

  • Prepare a stock solution of this compound in a 1:1 (v/v) mixture of pyridine and deionized water. The concentration should be determined spectrophotometrically.

  • Cool the apomyoglobin solution on ice.

  • Slowly add a slight molar excess (e.g., 1.2 to 1.5-fold) of the this compound stock solution to the cold, stirring apomyoglobin solution.

  • Incubate the mixture on ice for 1-2 hours to allow for reconstitution. The solution should change color, indicating the incorporation of the heme.

  • Remove the excess, unbound this compound and pyridine by passing the reconstitution mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired buffer for CD analysis.

  • For higher purity, the reconstituted protein can be further purified using ion-exchange chromatography (e.g., cation exchange for myoglobin) to separate the holoprotein from any remaining apoprotein.[1]

  • Confirm the successful reconstitution and purity of the protein using UV-Vis spectroscopy. The Soret peak for this compound-myoglobin will be slightly blue-shifted compared to native myoglobin.

Protocol 3: Circular Dichroism Spectroscopy

This protocol outlines the acquisition of CD spectra for the this compound-reconstituted protein.

Materials:

  • Purified this compound-reconstituted protein

  • Native holoprotein (as a control)

  • Apomyoglobin (as a control)

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • CD spectropolarimeter

  • Quartz cuvettes (e.g., 0.1 cm path length for far-UV, 1 cm for near-UV/Soret)

Procedure:

  • Dialyze the protein samples extensively against the CD-compatible buffer to ensure identical buffer conditions.

  • Determine the precise protein concentration using a reliable method (e.g., amino acid analysis or a Bradford assay with a suitable standard).

  • Far-UV CD (190-260 nm):

    • Use a protein concentration of approximately 0.1-0.2 mg/mL in a 0.1 cm path length cuvette.

    • Acquire spectra at a controlled temperature (e.g., 25°C).

    • Record multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Subtract the buffer baseline from the sample spectra.

  • Near-UV and Soret Region CD (250-450 nm):

    • Use a higher protein concentration (e.g., 1-2 mg/mL) and a longer path length cuvette (e.g., 1 cm).

    • Acquire spectra under the same conditions as the far-UV measurements.

  • Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (mdeg × MRW) / (10 × c × l) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight of the protein

    • c is the protein concentration in mg/mL

    • l is the path length of the cuvette in cm

Data Presentation

Quantitative data from CD studies allows for a direct comparison of the structural features of the native and this compound-reconstituted proteins.

Table 1: Far-UV Circular Dichroism Data and Secondary Structure Estimation

Protein SampleWavelength Minima (nm)[θ] at 222 nm (deg·cm²·dmol⁻¹)α-Helix (%)β-Sheet (%)
Native Myoglobin208, 222-28,000 to -32,000~70-80~0
Apomyoglobin~205-10,000 to -15,000~50-60~5
This compound-Mb208, 222-27,000 to -31,000~70-80~0
Native HRP208, 222-12,000 to -15,000~30-40~10-20
This compound-HRP208, 222Data not availableData not availableData not available
Native Cytochrome c208, 222-15,000 to -18,000~40-50~0
This compound-Cyt cData not availableData not availableData not availableData not available

Note: The secondary structure content is typically estimated using deconvolution software (e.g., K2D3, BeStSel). The values for this compound-reconstituted proteins are expected to be similar to the native forms if reconstitution is successful.

Table 2: Soret Region Circular Dichroism Data

Protein SampleWavelength Maximum/Minimum (nm)[θ] (deg·cm²·dmol⁻¹)
Native Myoglobin418 (positive)+80,000 to +100,000
This compound-Mb~415 (positive)~+56,000 to +70,000
Native HRP403 (positive)+50,000 to +70,000
This compound-HRP~400 (positive)Data not available
Native Cytochrome c416 (negative), 405 (positive)-40,000 to -50,000, +20,000 to +30,000
This compound-Cyt cData not availableData not available

Note: The Soret CD band is highly sensitive to the heme environment. Studies have shown that replacement of the vinyl groups at the 2,4-positions with methyls (structurally similar to deuteroheme) can induce a significant decrease in the CD intensity of the positive Soret band.[2]

Mandatory Visualizations

Experimental_Workflow cluster_preparation Protein Preparation cluster_reconstitution Reconstitution cluster_purification Purification cluster_analysis Analysis start Start: Native Hemeprotein heme_removal Heme Removal (Acid-Acetone Precipitation) start->heme_removal apoprotein Apomyoglobin heme_removal->apoprotein reconstitution Reconstitution apoprotein->reconstitution deuteroheme This compound Stock Solution deuteroheme->reconstitution size_exclusion Size-Exclusion Chromatography reconstitution->size_exclusion ion_exchange Ion-Exchange Chromatography size_exclusion->ion_exchange cd_spectroscopy Circular Dichroism Spectroscopy ion_exchange->cd_spectroscopy data_analysis Data Analysis & Interpretation cd_spectroscopy->data_analysis

Caption: Experimental workflow for CD studies of this compound-reconstituted proteins.

CD_Analysis_Pathway cluster_data_acquisition Data Acquisition cluster_structural_info Structural Information cluster_interpretation Interpretation far_uv Far-UV CD (190-260 nm) secondary_structure Secondary Structure (α-helix, β-sheet) far_uv->secondary_structure near_uv_soret Near-UV & Soret CD (250-450 nm) tertiary_structure Tertiary Structure (Aromatic Residues) near_uv_soret->tertiary_structure heme_environment Heme Environment (Soret Band) near_uv_soret->heme_environment comparison Compare Native vs. Reconstituted Protein secondary_structure->comparison tertiary_structure->comparison heme_environment->comparison stability Assess Structural Stability comparison->stability functional_implications Infer Functional Implications stability->functional_implications

Caption: Logical flow of CD data analysis and interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Deuteroferriheme Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Deuteroferriheme in aqueous buffers.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding this compound to an aqueous buffer.

Possible Cause Recommendation
Low pH of the buffer This compound is sparingly soluble at neutral or acidic pH. Increase the buffer pH to a slightly alkaline range (pH 7.5-8.5).
High concentration The concentration of this compound may exceed its solubility limit in the chosen buffer. Prepare a concentrated stock solution in a suitable solvent and add it to the buffer to achieve the desired final concentration.
Inappropriate buffer Certain buffer components may interact with this compound, promoting aggregation. Test different buffer systems (e.g., phosphate, Tris, HEPES) to identify the most suitable one.

Issue: The this compound solution appears clear initially but forms a precipitate over time.

Possible Cause Recommendation
Slow aggregation/dimerization This compound can form dimers and larger aggregates over time, even in seemingly clear solutions.[1][2] Use freshly prepared solutions for your experiments whenever possible.
Temperature fluctuations Changes in temperature can affect the solubility and stability of this compound. Store solutions at a constant, cool temperature (e.g., 4°C) and protect them from light.
pH drift The pH of the buffer may change over time, leading to aggregation. Ensure the buffer has sufficient buffering capacity for the duration of the experiment and storage.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound aggregation in aqueous solutions?

A1: this compound aggregation is primarily driven by its hydrophobic nature and the tendency of the porphyrin rings to stack. In aqueous environments, these molecules self-associate to minimize their contact with water, leading to the formation of dimers and larger, insoluble aggregates. This process is highly dependent on both the concentration of this compound and the pH of the solution.[1][2]

Q2: How does pH influence the aggregation of this compound?

A2: The pH of the solution plays a critical role in the stability of this compound. The molecule contains propionate side chains that can be protonated or deprotonated depending on the pH. At acidic to neutral pH, the carboxyl groups are protonated, reducing the molecule's overall negative charge and promoting aggregation through hydrophobic and van der Waals interactions. In slightly alkaline conditions (pH > 7.4), the carboxyl groups are deprotonated, increasing the electrostatic repulsion between molecules and thereby reducing aggregation. Studies have shown that this compound exists in equilibrium between monomeric and dimeric forms, with pKa values for the monomer and dimer being approximately 7.1 and 7.4, respectively.[1][2]

Q3: What is the recommended method for preparing a stable stock solution of this compound?

A3: To prepare a stable, concentrated stock solution, it is recommended to dissolve this compound in a small volume of a basic solution or an organic solvent before diluting it into the final aqueous buffer. A common method involves dissolving the solid this compound in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) to ensure complete deprotonation of the carboxylic acid groups, which enhances solubility.[3] Alternatively, Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound and can be used to prepare a high-concentration stock solution that can then be diluted into the aqueous buffer.[4][5]

Q4: Can I use detergents to prevent this compound aggregation?

A4: Yes, non-ionic detergents can be effective in preventing the aggregation of porphyrin-containing molecules by forming micelles that encapsulate the hydrophobic regions, thus keeping them in solution. While specific studies on this compound are limited, detergents like Triton X-100 or Tween 20 are commonly used to prevent the aggregation of similar hydrophobic molecules. It is advisable to perform pilot experiments to determine the optimal detergent type and concentration for your specific application, starting with concentrations around the critical micelle concentration (CMC) of the chosen detergent.

Quantitative Data Summary

The following table summarizes the key equilibrium constants for this compound dimerization in aqueous solution at 25°C. Understanding these parameters is crucial for controlling aggregation.

Parameter Value Significance
Dimerization Constant (K) 1.9 x 10⁻²A smaller value indicates a lower tendency to form dimers compared to other ferrihemes like protoferriheme.[1][2]
pKa (Monomer) 7.1The pH at which the monomeric form is 50% protonated. Maintaining a pH above this value helps to keep the monomer charged and less prone to aggregation.[1][2]
pKa (Dimer) 7.4The pH at which the dimeric form is 50% protonated. Aggregation is more likely to occur as the pH approaches this value.[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using NaOH

  • Materials:

    • This compound (solid)

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • High-purity water

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of 0.1 M NaOH to the tube. The volume should be just enough to dissolve the powder completely. For example, for 1 mg of this compound, start with 100 µL of 0.1 M NaOH.

    • Gently vortex or sonicate the solution until the this compound is fully dissolved, resulting in a clear, dark brown solution.

    • If necessary, the pH of the stock solution can be adjusted by adding a small amount of a suitable buffer.

    • Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Preparation of a this compound Stock Solution using DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.

    • Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO is hygroscopic, so ensure the container is tightly sealed.[6]

Protocol 3: General Procedure for Preparing a Diluted Aqueous Solution of this compound

  • Materials:

    • This compound stock solution (from Protocol 1 or 2)

    • Desired aqueous buffer (e.g., phosphate, Tris, HEPES), pre-filtered and degassed.

  • Procedure:

    • Determine the final volume and concentration of the this compound solution required for your experiment.

    • Calculate the volume of the stock solution needed.

    • To the appropriate volume of the aqueous buffer, slowly add the calculated volume of the this compound stock solution while gently vortexing or stirring. Crucially, add the stock solution to the buffer, not the other way around , to minimize localized high concentrations that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the buffer pH or try a different stock preparation method.

    • Use the freshly prepared diluted solution for your experiments.

Visualizations

Troubleshooting_Deuteroferriheme_Aggregation start Start: Preparing this compound Solution precipitate Observe Precipitate? start->precipitate initial_precipitate Immediate Precipitate? precipitate->initial_precipitate Yes solution_ok Solution is Clear and Stable precipitate->solution_ok No check_ph Check Buffer pH initial_precipitate->check_ph Yes fresh_solution Use Freshly Prepared Solution initial_precipitate->fresh_solution No (Over Time) adjust_ph Adjust pH to > 7.4 check_ph->adjust_ph pH is acidic/neutral check_conc Check Concentration check_ph->check_conc pH is alkaline adjust_ph->precipitate use_stock Prepare Concentrated Stock (NaOH or DMSO) check_conc->use_stock Concentration is high use_stock->precipitate storage_conditions Control Storage Conditions (Constant Temp, Dark) fresh_solution->storage_conditions storage_conditions->solution_ok

Caption: Troubleshooting Decision Tree for this compound Aggregation.

Experimental_Workflow_this compound cluster_prep Preparation cluster_analysis Analysis cluster_exp Experiment prep_stock Prepare this compound Stock Solution (NaOH or DMSO) dilute Dilute Stock into Buffer prep_stock->dilute prep_buffer Prepare Aqueous Buffer (Adjust pH) prep_buffer->dilute spectroscopy UV-Vis Spectroscopy (Monitor Soret Band) dilute->spectroscopy dls Dynamic Light Scattering (Measure Particle Size) spectroscopy->dls If aggregation is suspected run_exp Perform Experiment with This compound spectroscopy->run_exp If solution is stable dls->run_exp If particle size is acceptable

Caption: General Experimental Workflow for Using this compound.

References

Common spectral artifacts in Deuteroferriheme analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common spectral artifacts encountered during Deuteroferriheme analysis using UV-Vis spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of unexpected shifts in the Soret peak of this compound?

A1: The most frequent cause of shifts in the Soret peak is the aggregation of this compound molecules in solution, typically forming dimers. This phenomenon is highly dependent on both the concentration of this compound and the pH of the solution.[1] Changes in the oxidation state of the iron center (ferric to ferrous) also cause significant shifts.

Q2: How can I prevent this compound aggregation in my samples?

A2: To minimize aggregation, it is recommended to work with dilute solutions and to maintain a consistent and appropriate pH. In aqueous solutions, this compound has a tendency to dimerize, a process that is influenced by pH.[1] Preparing samples in a buffer system that maintains a pH where the monomeric form is favored is crucial. It is also advisable to prepare stock solutions in an organic solvent like DMSO, where heme is more likely to exist in its monomeric state, and then dilute into the aqueous buffer immediately before analysis.

Q3: What does a drifting baseline in my UV-Vis spectrum indicate?

A3: A drifting baseline is a common instrumental artifact in UV-Vis spectrophotometry. It can be caused by several factors, including fluctuations in the lamp intensity, temperature changes in the instrument or cuvette, or issues with the detector.[2][3][4] It can also be caused by the sample itself, for instance, due to the presence of scattering particles or air bubbles.

Q4: Can the solvent I use affect my this compound spectrum?

A4: Absolutely. The solvent can influence the baseline and the spectral characteristics of this compound.[2] It is essential to use a high-quality, spectroscopy-grade solvent and to use the same solvent for both the blank and the sample. Some buffers and additives can also interact with the heme and alter its spectrum.

Troubleshooting Guides

Issue 1: Soret Peak is Broadened and/or Shifted from the Expected Wavelength

This issue is often indicative of this compound aggregation. The table below summarizes the expected Soret peak changes and the troubleshooting steps.

Observation Potential Cause Troubleshooting Steps
Broadened Soret peakAggregation (dimerization) of this compound1. Dilute the sample. 2. Check and adjust the pH of the buffer. This compound dimerization is pH-dependent.[1] 3. Prepare a fresh sample from a stock solution dissolved in an organic solvent like DMSO.
Red or blue shift in the Soret peakChange in pH or aggregation state1. Verify the pH of your sample and buffer. 2. Compare the spectrum to a reference spectrum of monomeric this compound in the same buffer.
Issue 2: Unstable or Drifting Baseline

A drifting baseline can obscure weak spectral features and lead to inaccurate absorbance measurements.

Observation Potential Cause Troubleshooting Steps
Gradual, consistent upward or downward slope of the baselineInstrument instability (lamp, detector) or temperature fluctuations.[2][4]1. Allow the spectrophotometer to warm up for the manufacturer-recommended time. 2. Ensure the cuvette holder and sample are at a stable temperature. 3. Run a baseline correction with the blank immediately before measuring the sample.
Irregular, noisy baselineAir bubbles, suspended particles in the sample, or dirty optics.1. Degas the solvent and sample to remove dissolved air. 2. Centrifuge or filter the sample to remove particulates. 3. Clean the cuvette thoroughly.
Issue 3: Unexpected Appearance of New Peaks or Disappearance of Expected Peaks

This can be due to a change in the oxidation state of the this compound iron.

Observation Potential Cause Troubleshooting Steps
Shift in Soret peak and changes in the Q-band regionReduction of the ferric (Fe³⁺) iron to the ferrous (Fe²⁺) state.1. Prepare samples fresh to avoid slow reduction over time. 2. Avoid exposure to reducing agents unless intentionally studying the ferrous form. 3. If unintentional reduction is suspected, re-oxidize the sample by gentle aeration or with a mild oxidizing agent.
General loss of spectral featuresDegradation of the this compound molecule.1. Protect the sample from light. 2. Use fresh, high-purity this compound. 3. Check for the presence of any reactive species in the buffer.

Quantitative Data Summary

The following table provides approximate Soret peak wavelengths for this compound under different conditions. Note that exact values can vary depending on the solvent and specific buffer conditions.

Species Form Approximate Soret Peak (λmax)
Ferric this compound (Fe³⁺)Monomer~398 nm
Ferric this compound (Fe³⁺)DimerShifted from monomeric peak (often broadened and blue-shifted)
Ferrous this compound (Fe²⁺)Monomer~418 nm

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials : this compound (high purity), Dimethyl sulfoxide (DMSO, spectroscopy grade), appropriate buffer (e.g., phosphate buffer).

  • Procedure :

    • Weigh out a small amount of this compound in a microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the solid completely. This will result in a concentrated stock solution where the this compound is predominantly monomeric.

    • Store the stock solution in the dark at -20°C.

Protocol for UV-Vis Spectroscopic Analysis of this compound
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Procedure :

    • Allow the spectrophotometer to warm up for at least 30 minutes.

    • Prepare the desired concentration of this compound by diluting the DMSO stock solution into the aqueous buffer immediately before the measurement. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the buffer (blank) and the other with the this compound sample.

    • Perform a baseline correction with the blank cuvette.

    • Acquire the absorbance spectrum of the this compound sample over the desired wavelength range (e.g., 300-700 nm).

Visualizations

Caption: Troubleshooting workflow for common spectral artifacts in this compound analysis.

AggregationPathway cluster_conditions Experimental Conditions cluster_species This compound Species cluster_solution Corrective Actions high_conc High Concentration dimer Dimer (Broadened/Shifted Soret) high_conc->dimer suboptimal_ph Suboptimal pH suboptimal_ph->dimer monomer Monomer (Soret ~398 nm) monomer->dimer Equilibrium dilution Dilute Sample dimer->dilution Reverses ph_adjustment Adjust pH dimer->ph_adjustment Reverses dilution->monomer ph_adjustment->monomer

Caption: Logical relationship between experimental conditions and this compound aggregation.

References

Optimizing Buffer Conditions for Deuteroferriheme Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center for Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing buffer conditions for the stability of deuteroferriheme. Maintaining this compound in its monomeric and stable form is crucial for accurate experimental results. This guide offers insights into factors influencing its stability, particularly aggregation, and provides protocols for monitoring its state in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The main cause of instability for this compound in aqueous solutions is its tendency to aggregate, primarily through dimerization. This process is highly dependent on factors such as pH, concentration, the type of buffer used, and the presence of specific ions.[1][2] The absorption spectra of this compound, particularly in the Soret band region, will show marked changes with variations in concentration and pH due to this aggregation.

Q2: How does pH affect the stability of this compound?

A2: pH plays a critical role in the monomer-dimer equilibrium of this compound. The dimerization process involves the release of a proton, as described by the equilibrium equation: 2 Monomer ⇌ Dimer + H⁺.[2] Therefore, lower pH (higher proton concentration) will shift the equilibrium towards the monomeric form, while higher pH will favor the formation of dimers.

Q3: Which buffer systems are known to influence this compound stability?

A3: Both phosphate and Tris-HCl buffers have been shown to enhance the dimerization of this compound.[1] While common in biological research, these buffers can interact with this compound and promote aggregation. For experiments requiring minimal interference, consider using "Good's buffers" like HEPES or MES, which are designed for biochemical inertness and low metal-chelating capabilities.[3][4]

Q4: Can ions in the buffer affect this compound stability?

A4: Yes, both monovalent and divalent cations can increase the dimerization of this compound. The effect of these cations increases in the following order: K⁺ < Na⁺ < Li⁺ < Sr²⁺ < Mg²⁺ ≈ Ca²⁺.[1] It is believed that these cations stabilize the dimer by forming ion triplets with the carboxyl residues of adjacent this compound monomers.[1] Therefore, to minimize dimerization, it is advisable to use buffers with low concentrations of these cations.

Q5: How can I prepare a stock solution of this compound to favor the monomeric state?

A5: To favor the monomeric form, this compound stock solutions are often prepared in organic solvents like dimethyl sulfoxide (DMSO) and then freshly diluted into the aqueous buffer for the experiment. Another approach is to prepare stock solutions in highly basic aqueous buffers, as the solubility of heme is higher at a more alkaline pH.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected shifts in the Soret peak of the UV-Vis spectrum. This compound aggregation (dimerization).Verify the pH of your buffer; a lower pH will favor the monomer. Reduce the concentration of this compound if possible. Evaluate the buffer composition; phosphate and Tris buffers are known to enhance dimerization.[1] Consider switching to a Good's buffer.
Precipitation of this compound in the buffer. Low solubility due to aggregation or inappropriate pH.Ensure the final concentration is within the solubility limits for your specific buffer and pH. Prepare stock solutions in DMSO or a basic aqueous solution before diluting into the final buffer.
Inconsistent results between experimental repeats. Changes in buffer preparation or aging. Contamination with metal ions.Use freshly prepared buffers for all experiments. Ensure high-purity water and reagents to minimize metal ion contamination. Control the temperature, as dimerization is temperature-dependent.[5]
Observed reaction rates are higher than expected, especially in peroxide-containing solutions. Buffer-catalyzed reactions.Be aware that some buffers, like phosphate, can participate in or catalyze reactions involving this compound and hydrogen peroxide. If this is a concern, switch to a more inert buffer system.

Quantitative Data on this compound Stability

The stability of this compound can be quantitatively assessed by its dimerization constant (K) and thermodynamic parameters. A higher dimerization constant indicates a greater tendency to form aggregates.

Table 1: Dimerization Constants of Ferrihemes

FerrihemeDimerization Constant (K)¹Conditions
This compoundClose to 6.92 x 10⁻²Aqueous solution
Mesoferrihaem6.92 x 10⁻²Aqueous solution
ProtoferrihaemMuch higher than this compoundAqueous solution

¹K is defined as K = [dimer][H⁺]/[monomer]².[2]

Table 2: Thermodynamic Parameters for Deuteroporphyrin IX Dimerization

ParameterValueConditions
ΔG⁰-36.4 kJ·mol⁻¹Neutral pH, 25°C, phosphate-buffered saline
ΔH⁰-46.0 kJ·mol⁻¹Neutral pH, 25°C, phosphate-buffered saline
ΔS⁰-32.2 J·K⁻¹·mol⁻¹Neutral pH, 25°C, phosphate-buffered saline

These data indicate that the dimerization of deuteroporphyrin is an enthalpy-driven process.[5]

Experimental Protocols

Protocol for Monitoring this compound Aggregation using UV-Vis Spectroscopy

This method allows for the assessment of this compound dimerization by monitoring changes in the Soret band of its absorption spectrum.

Materials:

  • This compound

  • Selected buffers (e.g., phosphate, Tris, HEPES) at various pH values

  • High-purity water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) to ensure it is in a monomeric state.

  • Buffer Preparation: Prepare a series of buffers at the desired pH values and ionic strengths.

  • Sample Preparation:

    • Add a small aliquot of the this compound stock solution to the desired buffer in a quartz cuvette to achieve the final target concentration. Ensure rapid mixing.

    • Prepare a series of samples with varying this compound concentrations and different buffer conditions (pH, buffer type, ionic strength).

  • UV-Vis Spectral Acquisition:

    • Immediately after preparation, record the UV-Vis spectrum of each sample from approximately 300 nm to 700 nm.

    • Pay close attention to the Soret band region (typically around 360-400 nm for the dimer and monomer, respectively).

  • Data Analysis:

    • Identify the wavelength maxima corresponding to the monomeric and dimeric species.

    • Calculate the "dimerization index" (Robs), defined as the ratio of the extinction coefficients at the Soret band maxima for the monomer and dimer, respectively.[1]

      • An Robs value greater than 2 indicates a solution containing predominantly monomers.

      • An Robs value less than 1 suggests the solution is mainly composed of dimers.[1]

    • By analyzing the spectral data at different concentrations and pH values, the dimerization constant (K) can be determined.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization start Define Experimental Goals (e.g., minimize aggregation) stock Prepare this compound Stock Solution (e.g., in DMSO) start->stock buffers Prepare a Range of Buffers (Varying pH, type, ionic strength) start->buffers dilute Dilute Stock into Buffers stock->dilute buffers->dilute measure Acquire UV-Vis Spectra (Soret Band Region) dilute->measure analyze Calculate Dimerization Index and/or Dimerization Constant measure->analyze compare Compare Stability Across Different Buffer Conditions analyze->compare optimal Identify Optimal Buffer (pH, type, ionic strength) compare->optimal

Caption: Workflow for optimizing buffer conditions for this compound stability.

reaction_pathway DFH This compound (Fe³⁺) Intermediate Peroxidatic Intermediate [DFH-OOH] DFH->Intermediate + H₂O₂ H2O2 H₂O₂ H2O2->Intermediate Products Degradation Products (e.g., bile pigments, CO) Intermediate->Products Oxidation

Caption: Simplified reaction of this compound with hydrogen peroxide.

References

How to remove unbound Deuteroferriheme after reconstitution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unbound Deuteroferriheme after protein reconstitution.

Troubleshooting Guides

Issue 1: Presence of unbound this compound after reconstitution.

Question: How can I remove unbound this compound from my protein sample after reconstitution?

Answer: Unbound this compound can be removed using several standard laboratory techniques. The most common and effective methods are Size Exclusion Chromatography (SEC), Dialysis, and Affinity Chromatography. The choice of method will depend on the specific characteristics of your protein, the required purity, and the available equipment.

Issue 2: Protein aggregation during removal of unbound this compound.

Question: My protein is aggregating after I try to remove the excess this compound. What can I do?

Answer: Protein aggregation during purification is a common issue. Here are a few troubleshooting steps:

  • Optimize Buffer Conditions: Ensure your buffer has the optimal pH and ionic strength for your protein's stability. Consider adding stabilizing agents such as glycerol (5-10%), non-ionic detergents (e.g., Tween-20 at 0.01%), or specific amino acids like arginine or glycine.

  • Lower Protein Concentration: High protein concentrations can favor aggregation. Try performing the purification with a more dilute protein sample.

  • Change the Purification Method: If you are using a method that might concentrate the protein locally (like the top of a chromatography column), switching to a gentler method like dialysis might help.

Issue 3: Low protein yield after purification.

Question: I am losing a significant amount of my protein during the removal of unbound this compound. How can I improve my yield?

Answer: Low protein yield can be addressed by:

  • Method Selection: Ensure the chosen method is suitable for your protein's size and properties. For instance, using a dialysis membrane with an incorrect molecular weight cutoff (MWCO) can lead to protein loss.

  • Minimize Handling Steps: Each transfer and purification step can result in some sample loss. Streamline your workflow as much as possible.

  • Passivate Surfaces: Proteins can adhere to plastic and glass surfaces. Pre-treating tubes and columns with a blocking agent like bovine serum albumin (BSA) or a commercially available passivation solution can reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: Which method is best for removing unbound this compound?

A1: The "best" method depends on your specific experimental needs.

  • Size Exclusion Chromatography (SEC) is excellent for achieving high purity and can also be used for buffer exchange.[1][2][3] It separates molecules based on their size.

  • Dialysis is a simple and gentle method suitable for removing small molecules like unbound this compound from larger protein molecules. It is less effective for removing aggregated heme.

  • Affinity Chromatography can be used if your protein has a tag (e.g., His-tag) or if a specific resin that binds heme is available.[4][5][6][7][8]

Q2: How can I confirm that the unbound this compound has been removed?

A2: The removal of unbound this compound can be monitored using UV-Vis spectroscopy. The Soret peak of heme is around 400 nm.[9] By comparing the absorbance at the Soret peak to the absorbance of the protein (typically at 280 nm), you can determine the ratio of heme to protein. A consistent ratio across the protein elution peak in SEC, for example, indicates that the heme is bound to the protein. You can also analyze the fractions for free heme.

Q3: Can I quantify the amount of unbound this compound?

A3: Yes, you can quantify unbound heme. One method involves precipitating the protein and measuring the heme in the supernatant.[10][11][12] Several colorimetric assays are also available for heme quantification.[9]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration

This method separates molecules based on their hydrodynamic radius. The larger reconstituted protein will elute before the smaller, unbound this compound.[1][2][3]

Methodology:

  • Column Selection: Choose a gel filtration column with a fractionation range appropriate for your protein's molecular weight. For example, a Sephadex G-25 or a Superdex 75 column can be suitable for many proteins.

  • Equilibration: Equilibrate the column with at least two column volumes of a buffer that is optimal for your protein's stability.

  • Sample Loading: Gently load your reconstituted protein sample onto the column. The sample volume should ideally be less than 5% of the total column volume for optimal resolution.[2]

  • Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and ~400 nm (for this compound).

  • Analysis: Analyze the fractions containing the protein peak for the presence of unbound heme. Pool the fractions with a constant heme-to-protein ratio.

Quantitative Data Comparison:

ParameterSize Exclusion Chromatography (SEC)
Purity Achieved High
Protein Recovery Typically 80-95%
Time Required 1-3 hours
Key Advantage Also allows for buffer exchange

SEC_Workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis ReconstitutedSample Reconstituted Protein (with unbound this compound) LoadSample Load Sample ReconstitutedSample->LoadSample EquilibratedColumn Equilibrated SEC Column EquilibratedColumn->LoadSample Elute Elute with Buffer LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions MonitorUV Monitor UV Absorbance (280 nm & 400 nm) CollectFractions->MonitorUV AnalyzeFractions Analyze Fractions (e.g., SDS-PAGE, UV-Vis) MonitorUV->AnalyzeFractions PoolFractions Pool Pure Fractions AnalyzeFractions->PoolFractions

Protocol 2: Dialysis

Dialysis is a process where the differential diffusion of molecules across a semi-permeable membrane is used to separate them.

Methodology:

  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your protein (e.g., if your protein is 50 kDa, a 10 kDa MWCO membrane is appropriate).

  • Sample Preparation: Place your reconstituted protein sample into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of buffer (at least 200 times the sample volume). Stir the buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 buffer changes to ensure complete removal of the unbound this compound.

  • Sample Recovery: After the final buffer change, recover the protein sample from the dialysis tubing/cassette.

Quantitative Data Comparison:

ParameterDialysis
Purity Achieved Moderate
Protein Recovery Typically >90%
Time Required 12-48 hours
Key Advantage Gentle method, minimal sample dilution

Dialysis_Workflow cluster_prep Preparation cluster_process Dialysis cluster_recovery Recovery ReconstitutedSample Reconstituted Protein LoadSample Load Sample into Device ReconstitutedSample->LoadSample DialysisDevice Dialysis Tubing/Cassette DialysisDevice->LoadSample Immerse Immerse in Buffer LoadSample->Immerse Stir Gentle Stirring Immerse->Stir BufferChange Change Buffer (3-4 times) Stir->BufferChange BufferChange->Stir RecoverSample Recover Purified Protein BufferChange->RecoverSample

Protocol 3: Affinity Chromatography

This technique can be utilized if the protein of interest has an affinity tag (e.g., His-tag). The unbound this compound will not bind to the column and will be washed away.

Methodology:

  • Column Selection: Use an affinity chromatography column that is specific for the tag on your protein (e.g., Ni-NTA resin for a His-tagged protein).

  • Equilibration: Equilibrate the column with a binding buffer.

  • Sample Loading: Load the reconstituted protein sample onto the column.

  • Washing: Wash the column extensively with the binding buffer to remove all unbound molecules, including the excess this compound. Monitor the UV absorbance at ~400 nm until it returns to baseline.

  • Elution: Elute the bound protein using an elution buffer, typically containing a high concentration of a competing molecule (e.g., imidazole for His-tagged proteins).

  • Analysis: Collect the eluted fractions and analyze for protein content and purity.

Quantitative Data Comparison:

ParameterAffinity Chromatography
Purity Achieved Very High
Protein Recovery Typically 70-90%
Time Required 2-4 hours
Key Advantage High specificity and purity

Affinity_Workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis ReconstitutedSample Tagged Reconstituted Protein LoadSample Load Sample ReconstitutedSample->LoadSample AffinityColumn Equilibrated Affinity Column AffinityColumn->LoadSample Wash Wash Column (Remove Unbound Heme) LoadSample->Wash Elute Elute Protein Wash->Elute CollectFractions Collect Eluted Fractions Elute->CollectFractions AnalyzePurity Analyze Purity CollectFractions->AnalyzePurity

References

Addressing baseline drift in Deuteroferriheme spectroscopy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Deuteroferriheme spectroscopy, with a particular focus on identifying and correcting baseline drift.

Troubleshooting Guides

Issue: My this compound spectrum has a drifting or uneven baseline.

A stable baseline is crucial for accurate quantitative analysis. Baseline drift can arise from instrumental, environmental, or sample-related factors.[1] This guide will help you identify the potential causes and provide solutions to mitigate this issue.

Question 1: What are the common causes of baseline drift in this compound spectroscopy?

Answer:

Baseline drift in UV-Vis spectroscopy of this compound can be attributed to several factors:

  • Instrumental Factors:

    • Lamp Instability: Fluctuations in the intensity of the spectrophotometer's lamp (e.g., Deuterium or Tungsten) can cause a drifting baseline.[1]

    • Detector Fluctuation: Changes in the detector's sensitivity over time can lead to baseline instability.[1]

    • Temperature Changes: The temperature of the light source and detector can influence the baseline. Overheating of components like the photodiode array has been identified as a cause of baseline drift.[2]

    • Optical Component Degradation: The performance of mirrors, lenses, and other optical components can decline over time, affecting the baseline.[3]

  • Environmental Factors:

    • Ambient Temperature and Humidity: Fluctuations in the laboratory's temperature and humidity can impact the instrument's performance and contribute to baseline drift.[1]

    • Vibrations: Mechanical vibrations from nearby equipment can introduce noise and instability.[1]

  • Sample-Related Factors:

    • Sample and Buffer Absorbance: The solvent or buffer used may absorb light in the same region as this compound, causing a sloping baseline.[1]

    • Sample Degradation: this compound, like other heme compounds, can be susceptible to degradation, which may alter its absorption spectrum over time.

    • Presence of Impurities or Bubbles: Particulates, bubbles, or other contaminants in the sample can scatter light, leading to a distorted baseline.[1][4]

    • Cuvette Mismatch: Using cuvettes that are not properly matched can introduce inconsistencies in the light path and affect the baseline.

Question 2: How can I prevent or minimize baseline drift during my experiment?

Answer:

Proactive measures can significantly reduce the occurrence of baseline drift:

  • Instrument Warm-up: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure the lamp and detector have stabilized.

  • Regular Calibration: Perform regular calibration of your spectrophotometer using appropriate standards.[1]

  • Stable Environment: Maintain a stable laboratory environment with controlled temperature and humidity, and minimize vibrations near the instrument.[1]

  • Proper Sample Preparation:

    • Ensure your this compound samples are fully dissolved and free of precipitates or air bubbles.[1]

    • Use high-quality, clean cuvettes. Fingerprints, scratches, or residues can interfere with measurements.[5][6]

    • Use a consistent buffer solution for both your blank and your samples.

  • Blanking: Perform a baseline correction with a blank solution that contains the same buffer and solvent as your sample. This should be done before measuring your samples.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound for spectroscopic analysis.

Materials:

  • This compound (Hemin) powder

  • Sodium Hydroxide (NaOH) solution, 0.1 M

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Methodology:

  • Dissolving this compound:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in a small volume of 0.1 M NaOH solution. Heme compounds are more soluble in alkaline solutions. A stock solution of hemin can be prepared by dissolving it in 50 mM NaOH.

    • Gently sonicate or vortex if necessary to ensure complete dissolution.

  • Dilution and Buffering:

    • Once dissolved, immediately dilute the this compound solution with the phosphate buffer to the desired stock concentration (e.g., 1 mM). This will bring the pH to a physiological range and stabilize the this compound.

    • Ensure the final concentration of NaOH is low enough not to significantly alter the final pH of the buffered solution.

  • Concentration Determination:

    • Determine the precise concentration of the this compound stock solution spectrophotometrically.

    • Dilute an aliquot of the stock solution in the phosphate buffer to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

    • Measure the absorbance at the Soret peak maximum (around 400 nm for heme proteins).[7]

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound at the Soret peak, b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Protocol 2: Baseline Correction of this compound Spectra

This protocol describes a common method for correcting baseline drift in spectroscopic data using a polynomial fitting approach.

Materials:

  • Spectroscopic data with baseline drift

  • Data analysis software (e.g., Python with libraries like NumPy and SciPy, or other dedicated spectroscopy software)

Methodology:

  • Data Import: Import your spectral data (wavelength and absorbance values) into your chosen software.

  • Identify Baseline Regions: Visually inspect the spectrum to identify regions where there are no peaks and the signal represents the baseline.

  • Polynomial Fitting:

    • Select a polynomial function (e.g., a second or third-order polynomial) to fit to the identified baseline regions. The order of the polynomial will depend on the shape of the baseline drift.[3]

    • Use a least-squares fitting algorithm to determine the coefficients of the polynomial that best describe the baseline.

  • Baseline Subtraction:

    • Generate the baseline spectrum by applying the fitted polynomial function across the entire wavelength range.

    • Subtract the generated baseline from the original spectrum to obtain the baseline-corrected spectrum.

  • Verification: Visually inspect the corrected spectrum to ensure that the baseline is now flat and centered around zero absorbance, and that the peak shapes have not been distorted.

Data Presentation

Table 1: Impact of Baseline Drift on Quantitative Analysis of this compound

This table presents simulated data to illustrate how baseline drift can affect the accuracy of absorbance measurements and subsequent concentration calculations. The data shows the absorbance of a known concentration of this compound with and without baseline drift, and after applying a polynomial baseline correction.

Wavelength (nm)Absorbance (No Drift)Absorbance (With Drift)Absorbance (Corrected)
3800.2500.3000.251
3900.5000.5550.502
400 (Soret Peak) 0.800 0.860 0.801
4100.4500.5150.451
4200.2000.2700.201

Calculated Concentration (assuming ε = 100,000 M⁻¹cm⁻¹ and path length = 1 cm):

Data TypeAbsorbance at 400 nmCalculated Concentration (µM)% Error
No Drift0.8008.000.00%
With Drift0.8608.607.50%
Corrected0.8018.010.13%

Frequently Asked Questions (FAQs)

Q1: My baseline is still drifting even after warming up the instrument. What else can I check?

A1: If the baseline continues to drift after a sufficient warm-up period, consider the following:

  • Check your cuvettes: Ensure they are clean, not scratched, and are a matched pair if you are using a dual-beam spectrophotometer.

  • Re-prepare your blank and sample: There might be an issue with the buffer or solvent, or potential contamination.

  • Check for environmental influences: Are there any new pieces of equipment nearby causing vibrations? Has the room temperature changed significantly?[1]

  • Lamp life: The instrument's lamps have a finite lifespan. A drifting baseline can be a sign that a lamp is nearing the end of its life and may need replacement.

Q2: What is the best method for baseline correction?

A2: The optimal method for baseline correction depends on the nature of the baseline drift.

  • Simple offset or linear drift: A simple subtraction of a constant value or a linear fit may be sufficient.

  • Non-linear drift: Polynomial fitting is a common and effective method.[3] More advanced techniques like wavelet transforms or asymmetric least squares can be used for more complex baseline shapes.[3][8] It is important to choose a method that corrects the baseline without distorting the spectral features of interest.

Q3: Can the interaction of a drug with this compound cause a change in the baseline?

A3: The binding of a drug or other ligand to this compound will typically cause a shift in the Soret peak and potentially other spectral features, rather than a baseline drift across the entire spectrum. However, if the drug itself absorbs light in the same region or if the interaction causes precipitation or aggregation of the this compound, this could manifest as a change in the baseline. It is crucial to run a spectrum of the drug alone in the same buffer to account for its absorbance.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis DFH_stock Prepare this compound Stock Solution Titration Titrate this compound with Increasing Drug Concentrations DFH_stock->Titration Drug_stock Prepare Drug Stock Solution Drug_stock->Titration Buffer Prepare Assay Buffer (e.g., Phosphate Buffer, pH 7.4) Blank Measure Blank (Buffer Only) Buffer->Blank DFH_alone Measure this compound Alone Buffer->DFH_alone Buffer->Titration Blank->DFH_alone Baseline Reference DFH_alone->Titration Measure Measure UV-Vis Spectrum (e.g., 300-700 nm) Titration->Measure Baseline_Correction Perform Baseline Correction Measure->Baseline_Correction Spectral_Analysis Analyze Spectral Changes (Soret Peak Shift, etc.) Baseline_Correction->Spectral_Analysis Binding_Analysis Determine Binding Parameters (Binding Constant, Stoichiometry) Spectral_Analysis->Binding_Analysis

Caption: Experimental workflow for a drug-Deuteroferriheme interaction study.

Troubleshooting_Logic Start Baseline Drift Observed Check_Instrument Check Instrument - Warm-up time sufficient? - Lamp/detector stable? Start->Check_Instrument Check_Environment Check Environment - Stable temperature/humidity? - Vibrations present? Start->Check_Environment Check_Sample Check Sample - Bubbles or particulates? - Cuvettes clean and matched? Start->Check_Sample Data_Processing Post-Acquisition Correction Start->Data_Processing If drift persists Re_run Re-run Experiment Check_Instrument->Re_run If issues found & resolved Check_Environment->Re_run If issues found & resolved Check_Sample->Re_run If issues found & resolved Correction_Method Select Baseline Correction Method (e.g., Polynomial Fit) Data_Processing->Correction_Method Apply_Correction Apply Correction & Verify Correction_Method->Apply_Correction

Caption: Logical workflow for troubleshooting baseline drift.

References

Solving solubility issues of Deuteroferriheme for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deuteroferriheme. Our aim is to help you overcome common solubility challenges and ensure the success of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known as Deuterohemin, is a porphyrin compound similar to heme but lacking the vinyl groups. Like many porphyrins, it is poorly soluble in aqueous solutions at neutral pH, which can lead to precipitation and aggregation in in vitro assay buffers. This insolubility can result in inaccurate quantification, reduced biological activity, and inconsistent experimental results.

Q2: What are the recommended solvents for preparing a this compound stock solution?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane. For biological assays, DMSO is the most commonly used solvent. It is also soluble in aqueous alkaline solutions, such as 0.1 M NaOH.

Q3: How can I prevent my this compound solution from precipitating when I dilute it into my aqueous assay buffer?

Precipitation upon dilution is a common issue. To mitigate this, it is crucial to start with a well-dissolved, high-concentration stock solution in an appropriate solvent like DMSO or 0.1 M NaOH. When diluting into your final aqueous buffer (e.g., PBS), it is important to add the stock solution to the buffer with vigorous vortexing or stirring. The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 1%, to avoid solvent effects on the biological system.

Q4: What is the role of pH in this compound solubility?

pH plays a critical role in the solubility of this compound in aqueous solutions. It is more soluble at alkaline pH due to the deprotonation of its carboxylic acid groups. In acidic or neutral aqueous solutions, it tends to aggregate and precipitate.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in my buffer. This compound has very low solubility in neutral aqueous buffers.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) or an alkaline solution (e.g., 0.1 M NaOH) before diluting into your final assay buffer.
My this compound solution is cloudy or has visible precipitate. The concentration of this compound is too high for the solvent, or the pH of the aqueous solution is not suitable.For aqueous solutions, ensure the pH is sufficiently alkaline. For all solutions, you may need to gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. Always check for stability upon cooling.
My this compound precipitates out of solution after dilution into my final assay buffer. The final concentration of this compound is above its solubility limit in the final buffer composition. The percentage of organic solvent may be too low to maintain solubility.Add the this compound stock solution to the assay buffer slowly while vortexing. Consider if a slightly higher percentage of the organic solvent (if tolerated by your assay) could maintain solubility. You may also need to work with a lower final concentration of this compound.
I am observing inconsistent results in my assay replicates. This could be due to incomplete dissolution or aggregation of this compound in the stock solution or final assay mixture.Ensure your stock solution is completely dissolved and visually clear before each use. Vortex the stock solution before making dilutions. After dilution into the final assay buffer, ensure the solution is homogenous before adding to your assay plate.
The color of my this compound solution changes over time. This may indicate a change in the aggregation state or coordination chemistry of the iron center.Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Store the stock solution protected from light at -20°C or -80°C.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. Please note that these values can be influenced by factors such as temperature, pH, and the presence of other solutes.

Solvent Approximate Solubility Notes
Dimethyl Sulfoxide (DMSO)> 10 mg/mLCommonly used for preparing high-concentration stock solutions.
0.1 M Sodium Hydroxide (NaOH)~ 5 mg/mLUseful for preparing aqueous stock solutions. The solution will be alkaline.
Phosphate Buffered Saline (PBS, pH 7.4)< 0.1 mg/mLVery poorly soluble. Direct dissolution is not recommended.
Ethanol~ 1 mg/mLCan be used, but DMSO is generally a better solvent for higher concentrations.
ChloroformSolublePrimarily used for non-biological applications.
DichloromethaneSolublePrimarily used for non-biological applications.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous assay buffer (e.g., PBS, pH 7.4).

  • Thawing Stock Solution: Thaw an aliquot of the this compound/DMSO stock solution and bring it to room temperature. Vortex briefly to ensure homogeneity.

  • Dilution: While vigorously vortexing the assay buffer, add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration.

  • Final Mixing: Continue to vortex for another 30 seconds to ensure the working solution is homogenous.

  • Immediate Use: Use the freshly prepared working solution immediately in your assay to minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw add_buffer Add to Buffer (Vortexing) thaw->add_buffer use_assay Use in Assay add_buffer->use_assay add_working Add Working Solution use_assay->add_working plate_prep Prepare Assay Plate plate_prep->add_working incubate Incubate add_working->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

signaling_pathway cluster_stimulus Stimulus cluster_cellular Cellular Response heme This compound (Heme Analog) nrf2 Nrf2 Activation heme->nrf2 Induces ho1 Heme Oxygenase-1 (HO-1) Induction nrf2->ho1 Promotes Transcription inflammation Inflammation (e.g., NF-κB inhibition) nrf2->inflammation Modulates antioxidant Antioxidant Response ho1->antioxidant

Caption: Potential signaling pathway influenced by this compound as a heme analog.

Minimizing photobleaching of Deuteroferriheme during fluorescence studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Deuteroferriheme during fluorescence studies.

Troubleshooting Guides

Problem: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching, where the this compound molecule is photochemically altered by the excitation light, rendering it non-fluorescent. The paramagnetic iron center in this compound can also contribute to signal loss through quenching. Here are the primary causes and solutions:

Potential Cause Recommended Solution Quantitative Considerations & Efficacy
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density (ND) filters to attenuate the excitation light.Reducing light intensity is a highly effective first step. The photobleaching rate is often directly proportional to the intensity of the excitation light.
Prolonged Exposure Time Minimize the duration of exposure during image acquisition. Use the shortest possible exposure time that yields a clear image. For time-lapse experiments, increase the interval between acquisitions.Halving the exposure time can roughly halve the rate of photobleaching per image captured.
Presence of Molecular Oxygen Oxygen is a major contributor to photobleaching by promoting the formation of reactive oxygen species (ROS). Deoxygenate your sample buffer or use an oxygen scavenging system.Low oxygen concentrations can significantly reduce photobleaching yields of porphyrins.[1]
Absence of Antifade Reagents Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.The effectiveness of antifade agents varies depending on the fluorophore and the specific agent used. See the table below for a comparison.
Suboptimal Imaging Wavelengths Use excitation and emission wavelengths that are optimal for this compound to maximize signal collection and minimize the required excitation power.For deuteroporphyrin (the core of this compound), the excitation maximum is around 396 nm, with a primary emission peak at approximately 625 nm.[2]
Inherent Photolability While this compound's photostability is intrinsic, the following strategies can help mitigate its effects.The photobleaching quantum yields for various porphyrins are in the range of 10⁻⁵ to 10⁻⁶, indicating relatively slow photobleaching rates under ideal conditions.[1]

Table 1: Comparison of Common Antifade Reagents

Antifade Agent Proposed Mechanism of Action Typical Concentration Advantages Disadvantages
Trolox A water-soluble vitamin E analog that acts as a triplet state quencher and a potent antioxidant, reducing the formation of reactive oxygen species (ROS).[3][4][5]0.1 - 2 mMEffective for a wide range of fluorophores. Can be used in live-cell imaging.Can exhibit pro-oxidant activity under certain conditions. The oxidized form is required for the full protective effect.[4][5]
n-Propyl gallate (NPG) An antioxidant that scavenges free radicals, thereby reducing photobleaching.[6][7]1-2% (w/v)Effective for fluorescein and rhodamine derivatives.[7]Can be toxic to cells at higher concentrations. May require heating to dissolve.[6] Can affect the gold signal in correlative light-electron microscopy.[8]
1,4-Diazabicyclo[2.2.2]octane (DABCO) A tertiary amine that is thought to quench triplet states and singlet oxygen.2.5% (w/v)Less toxic than p-phenylenediamine.Can diminish the signal from gold nanoparticles in correlative microscopy.[8] May not be as effective as other agents for all fluorophores.
p-Phenylenediamine (PPD) A potent antioxidant that effectively reduces photobleaching.0.1% (w/v)Very effective for many common dyes.Highly toxic and can be unstable in solution, turning brown and quenching fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photobleaching?

A1: The photobleaching of this compound, like other porphyrins, is primarily driven by photochemical reactions that occur when the molecule is in its excited triplet state. In the presence of molecular oxygen, the excited this compound can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with and destroy the this compound molecule, leading to a loss of fluorescence. The presence of the paramagnetic iron center in this compound can also influence its photophysics, potentially leading to fluorescence quenching, which is a non-destructive process that reduces fluorescence intensity but does not permanently damage the molecule.

Q2: How does the iron center in this compound affect its fluorescence and photostability?

A2: The iron(III) center in this compound is paramagnetic, which can significantly quench its fluorescence through non-radiative decay pathways. This means that even before photobleaching occurs, the fluorescence quantum yield of this compound is expected to be lower than that of its metal-free deuteroporphyrin counterpart. The iron center can also influence the photobleaching rate. While paramagnetic metals can decrease the quantum yield of singlet oxygen formation, they can also participate in other photochemical reactions that may degrade the porphyrin ring.[9]

Q3: Can I use a commercial antifade mounting medium for my this compound samples?

A3: Yes, using a commercial antifade mounting medium is a convenient and effective way to reduce photobleaching. Products such as VECTASHIELD®, ProLong™ Gold, and Fluoromount-G™ are widely used and have been shown to be compatible with a broad range of fluorophores.[10] When choosing a commercial product, look for one that is recommended for use with porphyrin-based fluorophores and is compatible with your imaging buffer and sample type (e.g., fixed cells, tissue sections).

Q4: What is a good starting point for excitation and emission wavelengths for this compound?

A4: Based on the spectral data for deuteroporphyrin, a good starting point for fluorescence imaging of this compound is an excitation wavelength of approximately 396 nm and an emission detection window centered around 625 nm .[2] It is always recommended to experimentally determine the optimal excitation and emission wavelengths for your specific setup and sample conditions to maximize the signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Sample Preparation for Fluorescence Microscopy of this compound in Fixed Cells

  • Cell Culture and Treatment: Grow cells on #1.5 thickness glass coverslips. Treat with this compound at the desired concentration and for the appropriate duration.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking (Optional, for immunostaining): If performing co-localization studies with antibodies, block non-specific binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Mounting: Invert the coverslip onto a microscope slide containing a drop of mounting medium with an antifade reagent (e.g., ProLong™ Gold or a freshly prepared solution of 2% DABCO in glycerol/PBS).

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.

  • Storage: Store the slides at 4°C in the dark until imaging.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis A Cell Culture & this compound Treatment B Fixation (e.g., 4% PFA) A->B C Washing (PBS) B->C D Permeabilization (Optional, e.g., Triton X-100) C->D E Mounting with Antifade Reagent D->E F Set Optimal Excitation/Emission Wavelengths E->F Proceed to Imaging G Minimize Excitation Light Intensity F->G H Use Shortest Possible Exposure Time G->H I Image Acquisition H->I J Image Processing I->J Data Output K Quantitative Analysis J->K

Caption: Workflow for minimizing photobleaching in this compound fluorescence studies.

Photobleaching_Pathway cluster_excitation Excitation & Intersystem Crossing cluster_photobleaching Photobleaching Cascade cluster_prevention Prevention Mechanisms S0 This compound (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption of Light (hν) Bleached Non-fluorescent Degradation Products S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing O2 Molecular Oxygen (³O₂) T1->O2 Energy Transfer SO Singlet Oxygen (¹O₂) SO->S0 Reaction with this compound Antifade Antifade Agents (e.g., Trolox, NPG) Antifade->T1 Quench Triplet State Antifade->SO Quench Singlet Oxygen

Caption: Simplified signaling pathway of this compound photobleaching and its prevention.

References

Technical Support Center: Correcting for Deuteroferriheme Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues arising from Deuteroferriheme interference in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

This compound, a derivative of heme, possesses a porphyrin ring structure that strongly absorbs light in the visible spectrum. This inherent absorbance, particularly its intense Soret band around 400 nm, can overlap with the absorbance spectra of colored products in many assays, leading to artificially inflated readings and inaccurate quantification.

Q2: Which assays are most susceptible to interference from this compound?

Any colorimetric assay that relies on a final absorbance measurement in the range of 380-450 nm is particularly vulnerable. This includes, but is not limited to, certain protein quantification assays (e.g., Bradford assay under specific conditions), enzyme activity assays that produce a colored product, and assays measuring oxidative stress.

Q3: How can I determine if this compound is interfering with my assay?

To check for interference, run a "reagent blank" that includes the buffer, assay reagents, and a concentration of this compound equivalent to what is expected in your experimental samples, but without the analyte of interest. If this blank shows significant absorbance at the measurement wavelength, interference is likely occurring.

Q4: What are the primary methods to correct for this compound interference?

There are two main approaches to address this interference:

  • Spectrophotometric Correction: This involves measuring the absorbance at multiple wavelengths to mathematically subtract the contribution of this compound from the total absorbance. The Allen correction is a well-established example of this method.

  • Sample Preparation: This involves physically removing the this compound from the sample before performing the assay. This can be achieved through techniques like solid-phase extraction or size-exclusion chromatography, depending on the sample matrix.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background absorbance in blanks containing this compound Spectral overlap between this compound and the assay's chromogen.Implement a multi-wavelength spectrophotometric correction, such as the Allen correction.
Non-linear standard curve in the presence of this compound The interference from this compound is not uniform across the concentration range of the standard.Ensure the correction method is applied to all standards and samples. If non-linearity persists, consider a sample preparation method to remove the this compound prior to the assay.
Inconsistent or non-reproducible results Variable concentrations of this compound in the samples.Accurately quantify the this compound concentration in each sample and apply a specific correction for each. Alternatively, standardize the sample preparation to ensure consistent removal of the interfering substance.

Data Presentation

Table 1: Spectral Properties of Heme Compounds

This table provides approximate spectral characteristics for heme compounds, which can be used as a reference for developing correction methods for this compound.

Compound Soret Peak (λmax) Molar Extinction Coefficient (ε) at Soret Peak (M⁻¹cm⁻¹) (Approximate)
Hemin~398 nm1.16 x 10⁵[1]
Oxyhemoglobin~415 nm-
Deoxyhemoglobin~430 nm-

Note: The exact λmax and ε for this compound may vary slightly depending on the solvent and pH.

Experimental Protocols

Protocol 1: Multi-Wavelength Spectrophotometric Correction (Allen Correction Method)

This protocol describes a mathematical method to correct for interference from heme compounds like this compound, adapted from the Allen correction for hemoglobin.[2][3]

Principle:

This method utilizes absorbance readings at three different wavelengths to isolate the absorbance of the analyte from the interfering substance. One wavelength is at the absorbance maximum of the interfering compound (or the analyte, depending on the specific formula), and two other wavelengths are on either side of the peak to establish a baseline for the interfering absorbance.

Procedure:

  • Determine Optimal Wavelengths:

    • Measure the absorbance spectrum of a pure solution of your assay's colored product to find its λmax.

    • Measure the absorbance spectrum of a solution containing only this compound in the assay buffer to identify its Soret peak (around 398-415 nm).

    • Select three wavelengths for your correction formula. For interference similar to hemoglobin, wavelengths of 380 nm, 415 nm, and 450 nm can be effective.[3]

  • Measure Absorbance:

    • For each of your samples, standards, and blanks, measure the absorbance at the three selected wavelengths (e.g., A₃₈₀, A₄₁₅, A₄₅₀).

  • Calculate Corrected Absorbance:

    • Apply a correction formula. A general form of the Allen correction is: Corrected Absorbance = k₁ * A_peak - k₂ * A_baseline1 - k₃ * A_baseline2 Where k₁, k₂, and k₃ are constants derived from the spectral properties of the interfering substance and the analyte.

    • For an interference profile similar to hemoglobin, a specific formula that can be adapted is: Corrected Value ∝ (1.68 * A₄₁₅) - (0.84 * A₃₈₀) - (0.84 * A₄₅₀) [3]

      Note: The constants in this formula may need to be optimized for your specific assay and this compound concentration.

  • Quantify Analyte:

    • Use the corrected absorbance values to determine the concentration of your analyte from your standard curve.

Visualizations

Deuteroferriheme_Interference_Pathway This compound Interference in Colorimetric Assays cluster_assay Colorimetric Assay cluster_interference Interference Analyte Analyte Reagent Assay Reagent Analyte->Reagent Reaction Colored_Product Colored Product (Absorbs at λ₁) Reagent->Colored_Product Spectrophotometer Spectrophotometer Reading Colored_Product->Spectrophotometer Desired Signal This compound This compound (Absorbs at λ₂) This compound->Spectrophotometer Interfering Signal (if λ₁ ≈ λ₂) Result Inaccurate Result (Inflated Absorbance) Spectrophotometer->Result

Caption: Mechanism of this compound interference in colorimetric assays.

Correction_Workflow Workflow for Correcting this compound Interference Start Sample containing Analyte and this compound Measure_Abs Measure Absorbance at λ₁, λ₂, and λ₃ Start->Measure_Abs Apply_Correction Apply Multi-Wavelength Correction Formula Measure_Abs->Apply_Correction Corrected_Abs Corrected Absorbance Apply_Correction->Corrected_Abs Quantify Quantify Analyte using Standard Curve Corrected_Abs->Quantify Final_Result Accurate Result Quantify->Final_Result

Caption: Experimental workflow for spectrophotometric correction.

References

Strategies for Improving Deuteroferriheme Synthesis Yield: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of Deuteroferriheme. Our aim is to equip researchers with the necessary information to optimize reaction conditions, improve purification efficiency, and ultimately enhance the overall yield of their synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete reaction: The reaction of hemin with resorcinol may not have gone to completion. 2. Degradation of starting material: Hemin may have degraded due to improper storage or handling. 3. Incorrect reaction temperature: The temperature may have been too low for the reaction to proceed efficiently.1. Increase reaction time and/or temperature: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. Consider a modest increase in temperature, but be cautious of potential side reactions. 2. Verify starting material quality: Use high-purity hemin and resorcinol. Store hemin in a cool, dark, and dry place. 3. Optimize temperature: While specific literature on the hemin-resorcinol reaction is scarce, analogous reactions suggest that a moderate heating temperature is likely necessary. Experiment with a temperature range, starting from a gentle heat and gradually increasing while monitoring the reaction.
Low Yield of Purified Product 1. Inefficient purification: Loss of product during purification steps. 2. Formation of side products: Competing reactions may reduce the formation of the desired this compound. 3. Product precipitation issues: Incomplete precipitation during the purification process.1. Optimize purification method: A patent for deuterohemin purification suggests that precipitation methods can yield up to 87%, which is significantly higher than the approximately 40% yield from silica gel column chromatography.[1] Fine-tune the solvent and anti-solvent ratios and precipitation temperature. 2. Control reaction conditions: Maintain an inert atmosphere (e.g., using nitrogen or argon) to minimize oxidation-related side reactions. Ensure the purity of your starting materials. 3. Adjust precipitation parameters: Experiment with different solvent systems for precipitation. The patent suggests dissolving the crude product in a solvent like dimethylformamide (DMF) or pyridine and then adding an anti-solvent like water to induce precipitation.[1] The rate of addition of the anti-solvent and the final temperature can influence the precipitation efficiency.
Presence of Impurities in the Final Product 1. Incomplete removal of starting materials: Residual hemin or resorcinol in the final product. 2. Co-precipitation of byproducts: Impurities precipitating along with the this compound.1. Thorough washing: After precipitation, wash the product thoroughly with appropriate solvents to remove unreacted starting materials and soluble impurities. 2. Recrystallization: If impurities persist, consider recrystallization as an additional purification step. This involves dissolving the product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form purer crystals.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction mixture. 2. Formation of a fine precipitate that is difficult to filter. 1. Solvent selection: After the reaction, if the product remains in solution, carefully select an anti-solvent that is miscible with the reaction solvent but in which the product has low solubility. 2. Improve filtration: Use a fine-pored filter paper or a membrane filter. Centrifugation followed by decantation of the supernatant can also be an effective method for collecting fine precipitates.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for this compound synthesis?

A1: A common and commercially available starting material is hemin (also known as protoheme or protoporphyrin IX iron (III) chloride).

Q2: What is the key chemical transformation in the synthesis of this compound from hemin?

A2: The synthesis involves the removal of the two vinyl groups at positions 2 and 4 of the porphyrin ring of hemin. A method described in the patent literature utilizes resorcinol for this transformation.

Q3: What are the key parameters to control during the synthesis reaction?

A3: Key parameters include the purity of starting materials (hemin and resorcinol), the reaction temperature, the reaction time, and maintaining an inert atmosphere to prevent unwanted side reactions.

Q4: What is a recommended method for purifying crude this compound?

A4: A precipitation method has been reported to provide a high yield of purified deuterohemin. This involves dissolving the crude product in a suitable solvent (e.g., dimethylformamide or pyridine) and then adding an anti-solvent (e.g., water) to precipitate the purified product.[1] This method can achieve yields of up to 87%.[1]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective technique to monitor the disappearance of the starting material (hemin) and the appearance of the product (this compound). Spectroscopic methods such as UV-Vis spectroscopy can also be used to monitor the changes in the Soret band of the porphyrin.

Experimental Protocols

Note: The following protocol is a generalized procedure based on available information. Researchers should optimize the conditions for their specific laboratory setup and reagents.

Synthesis of Crude this compound from Hemin and Resorcinol

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine hemin and a molar excess of resorcinol.

  • Solvent Addition: Add a suitable high-boiling point solvent to dissolve the reactants.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature sufficient to initiate the reaction. The optimal temperature should be determined experimentally by monitoring the reaction progress.

  • Reaction Monitoring: Monitor the reaction by TLC until the hemin spot is no longer visible.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate upon cooling or after the addition of an anti-solvent. Collect the crude product by filtration or centrifugation.

Purification of this compound by Precipitation

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent such as dimethylformamide (DMF) or pyridine. Gentle heating may be required.

  • Precipitation: While stirring, slowly add an anti-solvent, such as water, to the solution. The this compound will precipitate out.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the collected solid with the anti-solvent to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Purification MethodReported YieldPurityReference
Silica Gel Column Chromatography~40%Not specified[1]
Precipitation Method87%94.5%[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Hemin Hemin + Resorcinol Reaction Reaction (Heating under Inert Atmosphere) Hemin->Reaction Crude Crude this compound Reaction->Crude Dissolution Dissolution (e.g., DMF) Crude->Dissolution Precipitation Precipitation (add anti-solvent, e.g., Water) Dissolution->Precipitation Isolation Isolation (Filtration/Centrifugation) Precipitation->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield of this compound Check_Reaction Check Reaction Completion (TLC, Spectroscopy) Start->Check_Reaction Check_Purification Evaluate Purification Step Start->Check_Purification Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Side_Products Side Product Formation Check_Reaction->Side_Products Yes, but low yield Purification_Loss Product Loss During Purification Check_Purification->Purification_Loss Yes Solution_Reaction Increase Reaction Time/Temp Check Reagent Quality Incomplete_Reaction->Solution_Reaction Solution_Purification Optimize Precipitation Recrystallize Purification_Loss->Solution_Purification Solution_Side_Products Use Inert Atmosphere Purify Starting Materials Side_Products->Solution_Side_Products

Caption: Logical troubleshooting flow for addressing low yield in this compound synthesis.

References

Dealing with batch-to-batch variability of commercial Deuteroferriheme.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Deuteroferriheme. Batch-to-batch variability can significantly impact experimental outcomes, and this resource is designed to help you identify and address potential issues.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What could be the cause?

A1: Inconsistent results with a new batch of this compound are often linked to batch-to-batch variability in purity, aggregation state, and the presence of impurities. It is crucial to perform in-house quality control on each new lot. Key factors to consider are variations in the supplier's manufacturing process and the handling and storage of the compound in your lab.

Q2: How can we assess the quality and consistency of our commercial this compound?

A2: A multi-step approach is recommended to ensure the quality of your this compound. This includes visual inspection of the solid material, solubility tests, spectrophotometric analysis to confirm concentration and check for aggregation, and chromatographic methods like HPLC to assess purity.

Q3: What are the best practices for preparing and storing this compound solutions to minimize variability?

A3: To minimize variability, this compound solutions should be prepared fresh for each experiment. Due to its tendency to aggregate in aqueous solutions, a stock solution in an organic solvent like DMSO is recommended. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solutions from light to prevent degradation.

Q4: How does the aggregation of this compound affect experimental outcomes?

A4: Aggregation can significantly alter the biological activity of this compound. Aggregated forms may have reduced bioavailability and different signaling properties compared to the monomeric form. For instance, aggregation has been reported to affect the ability of hemin, a related compound, to inhibit cell migration.[1] It is crucial to control for and be aware of the aggregation state of your this compound solution.

Q5: Are there common impurities in commercial this compound that we should be aware of?

A5: While specific impurity profiles can vary between manufacturers, potential impurities in metalloporphyrins can include residual solvents from the synthesis and purification process, un-metalated deuteroporphyrin IX, and other porphyrin analogs. If your experiments are particularly sensitive, techniques like mass spectrometry can be used for detailed characterization.

Troubleshooting Guides

Issue 1: Unexpected or No Biological Activity

If a new batch of this compound shows lower than expected or no biological activity (e.g., in inducing Heme Oxygenase-1), follow these troubleshooting steps.

Troubleshooting Workflow

start Start: Unexpected Biological Activity qc Perform Quality Control Checks start->qc prep Review Solution Preparation and Storage qc->prep If QC passes contact_supplier Contact Supplier for Certificate of Analysis qc->contact_supplier If QC fails exp_params Verify Experimental Parameters prep->exp_params If prep is correct outcome1 Outcome: Activity Restored prep->outcome1 If prep is incorrect & corrected exp_params->outcome1 If params are incorrect & corrected outcome2 Outcome: Activity Not Restored exp_params->outcome2 If params are correct contact_supplier->outcome2 cluster_ho1 HO-1 Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway DFH This compound HO1 HO-1 Induction DFH->HO1 Nrf2 Nrf2 Activation DFH->Nrf2 NFkB NF-κB Inhibition DFH->NFkB CO Carbon Monoxide HO1->CO Bilirubin Biliverdin/Bilirubin HO1->Bilirubin Fe Free Iron HO1->Fe ARE Antioxidant Response Element Nrf2->ARE Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation

References

Identifying and removing impurities from Deuteroferriheme samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deuteroferriheme. Our goal is to help you identify and remove impurities from your samples, ensuring the highest quality for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

A1: Impurities in this compound samples can originate from several sources, primarily during its synthesis from a precursor like hemin. Common impurities may include:

  • Residual Starting Material: Incomplete conversion of hemin to this compound.

  • By-products of the Synthesis Reaction: Chemical modifications to the porphyrin ring or the iron center that differ from the desired product.

  • Degradation Products: this compound can degrade under certain storage or experimental conditions.

  • Solvents and Reagents: Residual solvents and other reagents used during the synthesis and purification process.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your this compound sample. A multi-faceted approach is often recommended for a comprehensive evaluation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is a powerful technique to separate this compound from impurities and quantify their relative abundance.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of this compound has a characteristic Soret peak. The position and shape of this peak can indicate the presence of impurities. Aggregation of this compound can also be observed by changes in the Soret band.[1]

  • Mass Spectrometry (MS): Mass spectrometry can identify the molecular weights of the components in your sample, helping to confirm the presence of this compound and identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify impurities, especially organic by-products and residual solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield After Purification

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Elution from Chromatography Column - Optimize the elution solvent system. A gradient elution with an increasing concentration of a more polar solvent may be necessary. - Increase the volume of the elution solvent.
Precipitation of this compound on the Column - Ensure the solubility of this compound in the loading and mobile phases. The addition of a small amount of a suitable organic solvent or adjusting the pH might be necessary.
Degradation During Purification - Perform purification steps at a lower temperature (e.g., 4°C) if possible. - Protect the sample from light, as porphyrins can be light-sensitive.
Sample Loss During Transfers and Handling - Minimize the number of transfer steps. - Ensure all equipment is properly rinsed to recover any adsorbed material.
Poor Purity After Purification

Problem: The purified this compound sample still contains a significant amount of impurities as determined by analytical techniques like HPLC or spectroscopy.

Possible Cause Troubleshooting Steps
Ineffective Separation by Chromatography - Optimize the stationary phase: Consider different types of chromatography media (e.g., silica gel, reversed-phase C18). - Optimize the mobile phase: Perform small-scale experiments to screen for the best solvent system that provides optimal separation between this compound and the major impurities. - Adjust the gradient: If using gradient elution, a shallower gradient may improve resolution.
Co-elution of Impurities - If an impurity has a very similar retention time to this compound, consider a different chromatographic technique (e.g., ion-exchange chromatography if the impurity has a different charge). - Preparative Thin-Layer Chromatography (TLC) can sometimes provide better separation for closely related compounds.
Column Overloading - Reduce the amount of crude sample loaded onto the chromatography column. Overloading can lead to poor separation and peak tailing.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol outlines a general method for analyzing the purity of a this compound sample using High-Performance Liquid Chromatography with UV-Vis detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compounds. For example, 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor the absorbance at the Soret peak of this compound (around 400 nm).

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of this compound and any impurities.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound sample

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound sample in a minimal amount of DCM and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol (e.g., 1%, 2%, 5% MeOH in DCM).

    • Collect fractions and monitor the elution of the colored this compound band.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Purification and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity and Identity Confirmation cluster_result Result Hemin Hemin Synthesis Chemical Synthesis of This compound Hemin->Synthesis Starting Material Crude Crude this compound (with impurities) Synthesis->Crude ColumnChromatography Column Chromatography (e.g., Silica Gel) Crude->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurityCheck Purity Check of Fractions (TLC or HPLC) FractionCollection->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation Purified Purified this compound SolventEvaporation->Purified HPLC HPLC-UV Analysis Purified->HPLC UVVis UV-Vis Spectroscopy Purified->UVVis MS Mass Spectrometry Purified->MS NMR NMR Spectroscopy Purified->NMR FinalProduct High-Purity this compound for Experiments HPLC->FinalProduct UVVis->FinalProduct MS->FinalProduct NMR->FinalProduct

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Logical Relationship for Troubleshooting Low Purity

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowPurity Low Purity of This compound IneffectiveSeparation Ineffective Separation LowPurity->IneffectiveSeparation CoElution Co-elution of Impurities LowPurity->CoElution ColumnOverload Column Overloading LowPurity->ColumnOverload OptimizeMobilePhase Optimize Mobile Phase IneffectiveSeparation->OptimizeMobilePhase ChangeStationaryPhase Change Stationary Phase IneffectiveSeparation->ChangeStationaryPhase DifferentTechnique Use Different Chromatography Technique CoElution->DifferentTechnique ReduceLoad Reduce Sample Load ColumnOverload->ReduceLoad

Caption: Troubleshooting logic for addressing low purity in this compound samples.

References

Optimizing storage conditions for long-term stability of Deuteroferriheme.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for the long-term stability of Deuteroferriheme. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The long-term stability of this compound is primarily influenced by several factors, including:

  • Temperature: Higher temperatures accelerate degradation.[1]

  • pH: this compound is more stable in neutral to slightly alkaline conditions. Acidic pH can lead to rapid decomposition.[1]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the heme molecule.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can affect the stability of this compound solutions.[1][2][3][4]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed, opaque container to protect it from light and moisture. Under these conditions, it can be stable for several years.

Q3: How should I prepare and store this compound solutions for optimal stability?

A3: It is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be prepared in a buffer with a pH between 7.0 and 8.5. For longer-term storage, aliquots of the solution can be flash-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles.[1][2][3][4]

Q4: What are the visible signs of this compound degradation?

A4: Degradation of this compound can often be observed as a change in the color of the solution, typically from a characteristic brown or reddish-brown to a greenish hue, which may indicate the formation of bile pigments. Spectrophotometric analysis will show changes in the Soret peak and other characteristic absorbance bands.

Troubleshooting Guides

Issue 1: Precipitation or Aggregation of this compound in Solution
  • Symptom: The this compound solution appears cloudy or contains visible precipitate.

  • Possible Causes:

    • pH of the buffer is too low: this compound tends to aggregate and precipitate in acidic conditions.

    • High concentration: Concentrated solutions of this compound are more prone to aggregation.

    • Buffer composition: Certain buffer components may interact with this compound, leading to precipitation.

  • Solutions:

    • Ensure the pH of your buffer is in the optimal range (7.0-8.5).

    • If possible, work with more dilute solutions.

    • Consider using a different buffer system, such as Tris-HCl or phosphate buffer, and ensure all components are fully dissolved before adding this compound.

Issue 2: Inconsistent or Unexpected UV-Vis Spectrophotometry Results
  • Symptom: The UV-Vis spectrum of this compound shows a shifted or broadened Soret peak, or the absorbance readings are not consistent between measurements.

  • Possible Causes:

    • Degradation of the sample: The sample may have degraded due to improper storage or handling.

    • Aggregation: Aggregated this compound can cause light scattering, affecting the spectrum.

    • Instrumental issues: Problems with the spectrophotometer, such as a failing lamp or dirty optics, can lead to inaccurate readings.

    • Cuvette issues: Scratched, dirty, or inappropriate (e.g., using a plastic cuvette for UV measurements) cuvettes can interfere with the measurement.

  • Solutions:

    • Prepare a fresh solution of this compound from a properly stored solid stock.

    • Centrifuge the solution to remove any aggregates before taking a measurement.

    • Perform a baseline correction and calibrate the spectrophotometer according to the manufacturer's instructions.

    • Use a clean, scratch-free quartz cuvette for all measurements in the UV range.

Data Presentation

Table 1: Representative Long-Term Stability of this compound in Solution (0.1 M Phosphate Buffer, pH 7.4) under Different Storage Conditions

Storage ConditionTime Point% Remaining this compound
4°C (in dark) 1 week98%
1 month92%
3 months85%
25°C (in dark) 1 week90%
1 month75%
3 months50%
25°C (exposed to light) 1 week70%
1 month40%
3 months<10%
-20°C (in dark) 1 month99%
6 months97%
1 year95%
-80°C (in dark) 1 month>99%
6 months>99%
1 year99%

Table 2: Effect of pH on the Stability of this compound at 25°C (in dark)

pHHalf-life (t½)
5.0~ 2 days
6.0~ 10 days
7.4~ 30 days
8.5~ 45 days

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Degradation

This protocol outlines a method to monitor the degradation of this compound over time using UV-Vis spectrophotometry.

  • Preparation of this compound Stock Solution:

    • Dissolve a known amount of solid this compound in a minimal amount of 0.1 M NaOH.

    • Immediately dilute the stock solution with the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the final working concentration (typically 5-10 µM).

  • Incubation:

    • Divide the this compound solution into several aliquots in opaque microcentrifuge tubes.

    • Store the aliquots under the desired experimental conditions (e.g., different temperatures, light exposure).

  • Spectrophotometric Measurement:

    • At each time point, take an aliquot and record its UV-Vis spectrum from 300 to 700 nm using a quartz cuvette.

    • The primary indicator of this compound concentration is the absorbance at the Soret peak maximum (around 398 nm).

  • Data Analysis:

    • Plot the absorbance at the Soret peak maximum against time.

    • The degradation rate can be determined from the slope of this plot. The percentage of remaining this compound can be calculated as (Absorbance at time t / Initial Absorbance) * 100.

Protocol 2: HPLC Method for Stability Testing of this compound

This protocol provides a more quantitative method to separate and quantify this compound and its degradation products.

  • Sample Preparation:

    • Prepare and incubate this compound samples as described in Protocol 1.

    • At each time point, take an aliquot and, if necessary, stop the reaction by adding a quenching agent or by flash-freezing.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) monitoring at the Soret band (around 398 nm) and other relevant wavelengths to detect degradation products.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time, which is determined by injecting a fresh, undegraded sample.

    • The area under the this compound peak is proportional to its concentration.

    • The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area.

    • New peaks appearing in the chromatogram represent degradation products.

Mandatory Visualizations

Deuteroferriheme_Degradation_Pathway This compound This compound (Stable) Oxidized_Intermediates Oxidized Intermediates This compound->Oxidized_Intermediates Oxidation (O2, Light) Aggregation Aggregates/ Precipitates This compound->Aggregation Low pH, High Concentration Bile_Pigments Bile Pigments (e.g., Biliverdin-like) Oxidized_Intermediates->Bile_Pigments Ring Cleavage

Caption: A simplified diagram of this compound degradation pathways.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Solid Weigh Solid This compound Dissolve Dissolve in minimal 0.1M NaOH Prep_Solid->Dissolve Dilute Dilute in Buffer (pH 7.4) Dissolve->Dilute Aliquots Create Aliquots Dilute->Aliquots Store Store under Test Conditions (T, Light) Aliquots->Store Time_Points Collect at Time Points Store->Time_Points UV_Vis UV-Vis Spectroscopy Time_Points->UV_Vis HPLC HPLC Analysis Time_Points->HPLC Analyze_Spectra Analyze Soret Peak UV_Vis->Analyze_Spectra Analyze_Chromo Analyze Chromatograms HPLC->Analyze_Chromo Calc_Deg Calculate % Degradation Analyze_Spectra->Calc_Deg Analyze_Chromo->Calc_Deg

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Is the this compound solution clear? Start->Check_Solution Check_Spectrum Is the UV-Vis spectrum normal? Check_Solution->Check_Spectrum Yes Precipitation Precipitation/Aggregation Issue Check_Solution->Precipitation No Check_Storage Were storage conditions optimal? Check_Spectrum->Check_Storage Yes Degradation Potential Degradation Check_Spectrum->Degradation No Prepare_Fresh Prepare fresh solution Check_Storage->Prepare_Fresh Yes Review_Protocol Review storage protocol Check_Storage->Review_Protocol No Check_Instrument Check spectrophotometer & cuvettes Precipitation->Prepare_Fresh Degradation->Check_Instrument

Caption: A logical flowchart for troubleshooting this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Enzymatic Activity: Deuteroferriheme vs. Mesoheme Reconstituted Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of proteins reconstituted with two common heme analogues: deuteroferriheme and mesoheme. By presenting key experimental data, detailed methodologies, and visual representations of molecular structures and workflows, this document serves as a valuable resource for researchers in biocatalysis, protein engineering, and drug development.

Introduction to Heme Reconstitution

Heme, an iron-containing porphyrin, is a vital prosthetic group for a vast array of enzymes involved in critical biological processes. The ability to replace the native protoporphyrin IX with synthetic analogues like this compound and mesoheme offers a powerful tool to modulate and study enzyme function. These modifications, specifically at the 2 and 4 positions of the porphyrin ring, can significantly influence the electronic properties of the heme and, consequently, the catalytic activity of the reconstituted enzyme. This compound lacks the vinyl groups present in the native heme, while mesoheme possesses ethyl groups in their place. This subtle structural variance can lead to profound differences in enzymatic efficiency.

Quantitative Comparison of Enzymatic Activity

EnzymeHeme Prosthetic GroupSubstratekcat (s⁻¹)Km (mM)Relative Activity (%)
Horseradish Peroxidase (HRP) Native (Protoporphyrin IX)o-dianisidine--100
Horseradish Peroxidase (HRP) This compoundo-dianisidine--~25[1]

Note: Specific kcat and Km values for the this compound-reconstituted HRP with o-dianisidine were not provided in the reference. The data indicates a significant reduction in overall peroxidase activity.

Structural Differences and Their Impact on Catalysis

The primary structural difference between this compound and mesoheme lies in the substituents at positions 2 and 4 of the porphyrin ring. Deuteroheme lacks the two vinyl groups of the native protoporphyrin IX, having hydrogens in their place. In contrast, mesoheme has these vinyl groups reduced to ethyl groups.

The electron-withdrawing nature of the vinyl groups in the native heme and the altered electronic landscape in this compound and mesoheme directly affect the redox potential of the iron center. This, in turn, influences the formation and stability of key catalytic intermediates, such as Compound I and Compound II, in peroxidases. The reduction in activity observed with this compound-reconstituted HRP suggests that the vinyl groups play a crucial role in maintaining the optimal electronic structure for efficient catalysis.

Experimental Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_comparison Comparison start Start with Purified Heme Enzyme apoenzyme Prepare Apoenzyme (Heme Removal) start->apoenzyme reconstitution Reconstitute with this compound or Mesoheme apoenzyme->reconstitution purification Purify Reconstituted Enzyme reconstitution->purification reaction_setup Set up Reaction Mixture (Buffer, Substrate) purification->reaction_setup enzyme_addition Add Reconstituted Enzyme reaction_setup->enzyme_addition data_acquisition Monitor Absorbance Change over Time enzyme_addition->data_acquisition kinetic_analysis Calculate Kinetic Parameters (kcat, Km) data_acquisition->kinetic_analysis compare_activity Compare Activity of Reconstituted Enzymes kinetic_analysis->compare_activity end Conclusion compare_activity->end

References

Validating Deuteroferriheme Incorporation into Apoproteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful incorporation of heme analogs like deuteroferriheme into apoproteins is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of key validation techniques, complete with experimental protocols and quantitative data, to aid in the selection of the most appropriate method for your research needs.

The reconstitution of an apoprotein with this compound, a synthetic heme in which the vinyl groups at positions 2 and 4 of protoporphyrin IX are replaced by hydrogen atoms, is a common strategy in the study of heme protein structure and function. Validating the successful and correct incorporation of this heme analog is paramount. This guide focuses on the primary analytical techniques used for this purpose: UV-Visible (UV-Vis) Spectroscopy and Mass Spectrometry. Additionally, alternative and complementary methods such as Circular Dichroism (CD) Spectroscopy and Isothermal Titration Calorimetry (ITC) are discussed.

Comparative Analysis of Validation Techniques

Choosing the right analytical method depends on a variety of factors including the specific research question, the required level of detail, sample availability, and budget. The following table summarizes the key performance indicators for the most common techniques.

TechniquePrincipleInformation ProvidedSensitivityResolutionThroughputCost (Equipment)
UV-Visible Spectroscopy Measures the absorption of light by the heme cofactor.Heme incorporation, ligation state, and concentration.Micromolar (µM) range.LowHighLow to Moderate ($2,000 - $30,000)[1][2][3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of the intact protein or its fragments.Unambiguous confirmation of incorporation, stoichiometry, and identification of binding sites.Femtomole (fmol) to picomole (pmol) range.[4]HighLow to ModerateHigh ($50,000 - $1,000,000+)[5]
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light.Heme-protein interactions, conformational changes upon binding, and heme orientation.[6]Micromolar (µM) range.ModerateModerateModerate
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the heme to the apoprotein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8][9][10][11]Micromolar (µM) to nanomolar (nM) range.HighLowModerate to High

Experimental Protocols

Detailed methodologies for the key validation techniques are provided below. These protocols are intended as a general guide and may require optimization for specific apoproteins and experimental conditions.

This compound Reconstitution of Apoprotein (General Protocol)

This initial step is crucial for all subsequent validation methods.

Materials:

  • Apoprotein solution in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.4)

  • This compound (hemin) stock solution (typically in a solvent like DMSO or 0.1 M NaOH)

  • Exclusion chromatography column (e.g., Sephadex G-25) to remove excess heme.

Procedure:

  • Preparation: Ensure the apoprotein solution is clear and free of aggregates. The this compound stock solution should be freshly prepared.

  • Reconstitution: Slowly add a slight molar excess (e.g., 1.1 to 1.5-fold) of the this compound solution to the apoprotein solution with gentle stirring.

  • Incubation: Incubate the mixture at 4°C for a period ranging from 30 minutes to several hours to allow for complete incorporation.

  • Removal of Excess Heme: Pass the reconstituted protein solution through a size-exclusion chromatography column to separate the holoprotein from unbound this compound.

  • Concentration Determination: Determine the protein concentration of the purified holoprotein using a standard protein assay (e.g., Bradford or BCA).

UV-Visible Spectroscopy Protocol

UV-Vis spectroscopy is a rapid and accessible method to confirm heme incorporation by monitoring the characteristic Soret peak of the heme. The Soret peak for this compound-containing proteins is typically found around 398-405 nm, which is a slight blue-shift compared to native heme (protoporphyrin IX) containing proteins (around 405-420 nm)[12][13].

Materials:

  • Reconstituted this compound-protein solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Blank Measurement: Use the buffer in which the protein is dissolved to zero the spectrophotometer.

  • Sample Measurement: Record the absorbance spectrum of the reconstituted protein solution from approximately 250 nm to 700 nm.

  • Data Analysis:

    • Identify the Soret peak maximum. A peak in the expected region for this compound confirms its presence.

    • The ratio of the Soret peak absorbance to the protein absorbance at 280 nm (A_Soret / A_280) can be used as an indicator of the purity and folding of the holoprotein.

    • The concentration of incorporated this compound can be estimated using the Beer-Lambert law and the appropriate extinction coefficient for the this compound-protein complex.

Mass Spectrometry Protocol (Bottom-Up Approach)

Mass spectrometry provides definitive evidence of this compound incorporation by confirming the mass of the modified protein or its constituent peptides.

Materials:

  • Reconstituted this compound-protein solution

  • Denaturing agents (e.g., urea, guanidinium chloride)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: [14][15][16]

    • Denature the protein sample to unfold it.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database to identify the peptides.

    • Look for the mass shift corresponding to the this compound covalently attached to specific peptides (if applicable) or confirm the presence of the intact holoprotein with the expected mass in a top-down approach.

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Deuteroferriheme_Reconstitution_Workflow Apoprotein Apoprotein Solution Mixing Mixing and Incubation Apoprotein->Mixing This compound This compound Stock This compound->Mixing SEC Size-Exclusion Chromatography Mixing->SEC Holoprotein Purified Holoprotein SEC->Holoprotein

This compound Reconstitution Workflow

Validation_Workflow cluster_reconstitution Reconstitution cluster_validation Validation Apoprotein Apoprotein Reconstituted_Protein Reconstituted Holoprotein Apoprotein->Reconstituted_Protein This compound This compound This compound->Reconstituted_Protein UV_Vis UV-Vis Spectroscopy Reconstituted_Protein->UV_Vis Mass_Spec Mass Spectrometry Reconstituted_Protein->Mass_Spec CD_Spec Circular Dichroism Reconstituted_Protein->CD_Spec ITC Isothermal Titration Calorimetry Reconstituted_Protein->ITC

Overall Validation Workflow

Alternative and Complementary Techniques

Beyond UV-Vis and Mass Spectrometry, other techniques can provide valuable insights into the incorporation of this compound.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for assessing the structural integrity of the protein upon heme binding.[6][17][18][19] Changes in the far-UV CD spectrum can indicate alterations in the protein's secondary structure, while the Soret region CD spectrum provides information about the heme environment and its interaction with the protein.[6][18]

  • Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for the thermodynamic characterization of the binding interaction.[7][8][9][10][11] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy.[7][8][9][10][11]

Conclusion

The validation of this compound incorporation into apoproteins is a multi-faceted process that can be approached with a variety of powerful analytical techniques. UV-Visible spectroscopy offers a rapid and cost-effective initial assessment, while mass spectrometry provides unambiguous confirmation of incorporation and detailed molecular information. Circular dichroism and isothermal titration calorimetry offer complementary insights into the structural and thermodynamic aspects of the interaction. The choice of methodology will ultimately be guided by the specific experimental goals and available resources. By employing the appropriate combination of these techniques, researchers can confidently validate the successful reconstitution of their this compound-containing proteins, paving the way for further functional and structural studies.

References

A Comparative Analysis of Heme Redox Potentials: Deuteroferriheme and Other Key Hemes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the redox properties of various hemes, supported by experimental data and methodologies.

The ability of heme cofactors to participate in a vast array of biological electron transfer reactions is intrinsically linked to their redox potential. This guide provides a comparative analysis of the redox potentials of Deuteroferriheme and other biologically significant hemes, including Protoferriheme (Heme B), Heme C, and Heme A. Understanding the nuances of these potentials is critical for research in areas ranging from cellular respiration and drug metabolism to the design of novel biocatalysts and therapeutics.

Comparative Redox Potentials of Hemes

The redox potential of a heme is highly sensitive to its molecular structure and its immediate protein environment. Factors such as the nature of the axial ligands, the hydrophobicity of the heme-binding pocket, and distortions of the porphyrin ring can significantly modulate the Fe(III)/Fe(II) redox couple. The following table summarizes the experimentally determined midpoint redox potentials (E°') of this compound and other common hemes in various protein contexts. All potentials are reported versus the Standard Hydrogen Electrode (SHE).

Heme TypeProtein/System ContextMidpoint Redox Potential (E°' vs. SHE)Reference(s)
This compound (DF-heme) Myoglobin model system (F33Y-CuBMb)+320 ± 10 mV[1]
Protoferriheme (Heme B) Myoglobin+47 ± 2 mV[2]
cbb3 oxidase-59 mV[1][3]
Myoglobin model system (S92A)+123 ± 3 mV[1]
Heme C Cytochrome c+260 mV[4][5]
Unfolded mitochondrial cyt c≈ -150 mV[4]
Heme A Bovine heart Cytochrome c Oxidase+365 mV[1]

Factors Influencing Heme Redox Potential

The wide range of redox potentials observed for a single type of heme, such as Heme B, underscores the profound influence of the surrounding protein scaffold. The following diagram illustrates the key factors that modulate the redox potential of heme cofactors.

G Factors Influencing Heme Redox Potential RedoxPotential Heme Redox Potential (E°') AxialLigands Axial Ligands (e.g., His, Met, Cys) AxialLigands->RedoxPotential Modulates Fe electron density Hydrophobicity Heme Pocket Hydrophobicity Hydrophobicity->RedoxPotential Stabilizes reduced (less charged) state PorphyrinDistortion Porphyrin Ring Distortion PorphyrinDistortion->RedoxPotential Alters electronic properties Solvent Solvent Accessibility Solvent->RedoxPotential Influences dielectric environment

Caption: Key determinants of heme redox potential.

Experimental Protocols for Redox Potential Determination

The determination of heme redox potentials is primarily achieved through electrochemical techniques, with cyclic voltammetry (CV) and spectroelectrochemistry being the most prevalent methods.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of molecules.[6] In a typical CV experiment for a heme protein, a three-electrode system is employed: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode.[6] The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes. The midpoint potential (E°'), a measure of the formal reduction potential, is calculated as the average of the anodic and cathodic peak potentials.

The following diagram outlines the general workflow for determining the redox potential of a heme protein using cyclic voltammetry.

G Cyclic Voltammetry Workflow for Heme Redox Potential cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Protein Purified Heme Protein Sample Electrochemical Cell Solution Protein->Sample Electrolyte Supporting Electrolyte (e.g., buffer with KCl) Electrolyte->Sample Electrodes Three-Electrode System (Working, Reference, Counter) Sample->Electrodes Immerse Potentiostat Potentiostat Electrodes->Potentiostat Connect Measurement Record Current vs. Potential Potentiostat->Measurement Apply Potential Sweep Voltammogram Generate Cyclic Voltammogram Measurement->Voltammogram PeakAnalysis Identify Anodic (Epa) & Cathodic (Epc) Peaks Voltammogram->PeakAnalysis Calculation Calculate Midpoint Potential E°' = (Epa + Epc) / 2 PeakAnalysis->Calculation

Caption: Workflow for heme redox potential measurement.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and spectral information of the electroactive species. For heme proteins, UV-Vis spectroelectrochemistry is particularly useful.[7] The absorbance changes in the Soret band of the heme are monitored as the potential is incrementally changed. By fitting the absorbance data to the Nernst equation, the midpoint redox potential can be determined. This method is advantageous as it provides information specific to the heme cofactor and can be used to resolve the potentials of multiple redox centers within a single protein.[7]

Experimental Details:

A typical spectroelectrochemical setup involves a thin-layer electrochemical cell placed in the light path of a spectrophotometer. The cell contains the heme protein solution, a working electrode (often a gold or platinum mesh), a reference electrode, and a counter electrode. A series of potentials are applied to the working electrode, and at each potential, the UV-Vis spectrum is recorded after the system reaches equilibrium. The fraction of reduced and oxidized heme is determined from the spectral changes, and this information is used to calculate the redox potential via the Nernst equation.[8]

Signaling Pathways and Biological Relevance

The redox potential of a heme is a critical determinant of its biological function, dictating the direction and feasibility of electron transfer in essential signaling and metabolic pathways.

Electron Transport Chain

In the mitochondrial electron transport chain, cytochromes containing Heme C and Heme A play a pivotal role in the sequential transfer of electrons. The increasing redox potential of the cytochromes (from Complex III to Complex IV) ensures a unidirectional flow of electrons, ultimately leading to the reduction of oxygen to water.[9] For instance, cytochrome c, with a redox potential of approximately +260 mV, accepts an electron from the cytochrome bc1 complex and donates it to cytochrome c oxidase, which contains Heme A with a higher redox potential of about +365 mV.[1][5]

The following diagram illustrates the simplified electron flow in a segment of the electron transport chain, driven by the differences in heme redox potentials.

G Electron Flow in the Electron Transport Chain ComplexIII Complex III (Cytochrome bc1) Heme C1 (E°' ≈ +227 mV) CytC Cytochrome c Heme C (E°' ≈ +260 mV) ComplexIII->CytC e⁻ ComplexIV Complex IV (Cytochrome c Oxidase) Heme A (E°' ≈ +205 mV) Heme A3 (E°' ≈ +365 mV) CytC->ComplexIV e⁻ Oxygen O₂ ComplexIV->Oxygen e⁻

Caption: Redox potential-driven electron transfer.

References

Assessing the Functional Equivalence of Deuteroferriheme-Reconstituted Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional equivalence between native heme-containing proteins and their counterparts reconstituted with deuteroferriheme, a synthetic heme analog lacking the vinyl groups at positions 2 and 4 of the porphyrin ring. This substitution can modulate the electronic properties of the heme, thereby influencing the protein's function. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual workflows to aid in the assessment of these reconstituted proteins.

Data Presentation

The functional consequences of replacing protoheme IX with this compound are most evident in the altered catalytic activity of enzymes and the modified ligand-binding properties of globins. The following tables summarize key quantitative data for two well-characterized hemeproteins: Horseradish Peroxidase (HRP) and Myoglobin (Mb).

Table 1: Comparative Peroxidase Activity of Native and this compound-Reconstituted Horseradish Peroxidase (HRP)
ParameterNative HRP (Protoheme IX)This compound-Reconstituted HRPFold Change
Apparent kcat (s⁻¹) ~33 - 104LowerSlower turnover
Km for Guaiacol (mM) ~1.8 - 2.3SimilarMinimal impact on substrate binding
Rate Constant for Reduction of Compound I by Phenols (log k) log kHRP~1.53 log kHRP - 3.74[1]Generally lower reactivity

Note: The rate constant for the this compound derivative is estimated based on the relationship established for the reduction of a peroxidatically active intermediate of this compound by phenols.[1] Actual values can vary with the specific substrate and reaction conditions.

Table 2: Comparative Oxygen Binding Affinity of Native and this compound-Reconstituted Myoglobin
ParameterNative Myoglobin (Protoheme IX)This compound-Reconstituted Myoglobin
Oxygen Affinity (P₅₀) ~2.7 mmHg[2]Higher affinity (Lower P₅₀)
Oxygen Dissociation Curve Hyperbolic[3][4]Hyperbolic
Qualitative Functional Impact Efficient O₂ storage and release in muscle tissue at physiological pO₂.[2][3]Tighter oxygen binding; may alter the physiological pO₂ range for O₂ release.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of reconstituted proteins. Below are protocols for the reconstitution of myoglobin with this compound and a subsequent functional assay for peroxidase activity, which can be adapted for other hemeproteins.

Protocol 1: Reconstitution of Apomyoglobin with this compound

This protocol describes the removal of the native heme from myoglobin to produce the apoprotein, followed by the insertion of this compound.

Materials:

  • Sperm whale myoglobin

  • This compound (Deuterohemin)

  • HCl

  • 2-butanone (methyl ethyl ketone), pre-chilled to -20°C

  • Sodium phosphate buffer (pH 7.0)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Preparation of Apomyoglobin:

    • Dissolve myoglobin in distilled water to a concentration of approximately 5 mg/mL.

    • Cool the solution in an ice bath.

    • Slowly add 0.1 M HCl dropwise to lower the pH to 2.5, which will cause the protein to unfold and release the heme.

    • Add an equal volume of pre-chilled 2-butanone to the acidified myoglobin solution.

    • Mix vigorously for 1-2 minutes. The heme will partition into the organic (upper) phase, which will turn reddish-brown, while the apomyoglobin remains in the aqueous (lower) phase, which should be colorless.

    • Separate the two phases by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

    • Carefully remove the upper organic layer.

    • Repeat the extraction with 2-butanone until the organic phase is colorless.

    • Immediately dialyze the aqueous apomyoglobin solution against several changes of cold sodium phosphate buffer (pH 7.0) at 4°C to remove residual 2-butanone and allow the protein to refold.

  • Reconstitution with this compound:

    • Prepare a stock solution of this compound in a minimal amount of 0.1 M NaOH and dilute with the phosphate buffer.

    • Determine the concentration of the apomyoglobin solution spectrophotometrically using the extinction coefficient of apomyoglobin.

    • Slowly add a slight molar excess (e.g., 1.2-fold) of the this compound solution to the refolded apomyoglobin solution with gentle stirring at 4°C.

    • Allow the reconstitution to proceed for at least one hour at 4°C.

    • Monitor the reconstitution by observing the appearance of the characteristic Soret peak of myoglobin around 409 nm using a spectrophotometer.

    • Remove any excess, unincorporated this compound by dialysis against the phosphate buffer.

    • The final reconstituted this compound-myoglobin can be concentrated if necessary.

Protocol 2: Peroxidase Activity Assay of Reconstituted Horseradish Peroxidase (HRP)

This protocol uses the common chromogenic substrate 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) to determine the kinetic parameters of HRP.

Materials:

  • Native HRP and this compound-reconstituted HRP

  • ABTS

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-citrate buffer (pH 5.0)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HRP (native and reconstituted) of known concentration in the phosphate-citrate buffer.

    • Prepare a stock solution of ABTS in the same buffer.

    • Prepare a stock solution of H₂O₂. The concentration should be determined spectrophotometrically (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

  • Kinetic Measurement (Michaelis-Menten Kinetics):

    • Set up a series of reactions in cuvettes. Each cuvette should contain the phosphate-citrate buffer, a fixed concentration of HRP (in the nanomolar range), and a fixed, saturating concentration of H₂O₂ (e.g., 1 mM).

    • Vary the concentration of the ABTS substrate across a range that brackets the expected Km value.

    • Initiate the reaction by adding the HRP enzyme solution to the cuvette.

    • Immediately monitor the increase in absorbance at 415 nm, which corresponds to the formation of the oxidized ABTS radical cation (ε₄₁₅ = 36,000 M⁻¹cm⁻¹).

    • Record the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each ABTS concentration.

  • Data Analysis:

    • Plot the initial velocity (V₀) as a function of the substrate concentration ([ABTS]).

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

    • Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Compare the kcat and Km values of the native HRP with those of the this compound-reconstituted HRP to assess the functional equivalence.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle of peroxidase, providing a clear visual representation of the processes described.

experimental_workflow cluster_prep Protein Preparation cluster_reconstitution Reconstitution cluster_assessment Functional Assessment native_protein Native Hemeprotein (e.g., Myoglobin) apoprotein Apoprotein (Heme-free) native_protein->apoprotein Heme Removal (Acid/Butanone) func_assay Functional Assay (e.g., Peroxidase Activity, Oxygen Binding) native_protein->func_assay Control reconstituted_protein This compound- Reconstituted Protein apoprotein->reconstituted_protein deuteroheme This compound deuteroheme->reconstituted_protein reconstituted_protein->func_assay data_analysis Data Analysis (Km, kcat, P50) func_assay->data_analysis comparison Comparison to Native Protein data_analysis->comparison

Caption: Experimental workflow for assessing this compound-reconstituted proteins.

peroxidase_cycle resting_state Resting State (Fe³⁺) compound_I Compound I ([Fe⁴⁺=O] Porphyrin•⁺) resting_state->compound_I + H₂O₂ - H₂O compound_II Compound II ([Fe⁴⁺=O] Porphyrin) compound_I->compound_II + AH₂ - AH• compound_II->resting_state + AH₂ - AH• - H₂O substrate_AH2 Substrate (AH₂) product_AH Product (AH•) H2O2 H₂O₂ H2O H₂O

References

Deuteroferriheme vs. Hemin: A Comparative Guide for Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug metabolism, the choice of research tools can significantly impact the clarity and relevance of experimental outcomes. Two such tools, Deuteroferriheme and hemin, are often considered in studies involving heme-dependent enzymes, particularly the cytochrome P450 (CYP) superfamily. This guide provides an objective comparison of this compound and hemin, offering insights into their respective properties, potential applications, and the experimental frameworks for their evaluation in drug metabolism studies. While direct comparative studies are limited, this guide synthesizes available information to empower researchers in making informed decisions for their experimental designs.

At a Glance: Key Differences and Structures

Hemin, also known as ferriprotoporphyrin IX chloride, is a well-established iron-containing porphyrin that serves as a crucial prosthetic group for a multitude of proteins, including hemoglobin and the CYP enzymes.[1] Its structure is characterized by a porphyrin ring with four pyrrole groups, a central iron atom, and vinyl groups at positions 2 and 4.

This compound, or Deuterohemin, is a structural analog of hemin where the vinyl groups at the 2 and 4 positions of the porphyrin ring are substituted with hydrogen atoms.[2] This seemingly subtle modification has the potential to alter its chemical properties and biological activity, making it a subject of interest for researchers exploring the nuances of heme metabolism and its influence on drug-metabolizing enzymes.

Theoretical Framework for Comparison

The primary distinction between hemin and this compound lies in the presence or absence of vinyl groups. These groups can influence the molecule's electronic properties, susceptibility to metabolic modification, and interaction with the active sites of enzymes.

Hemin's Role in Drug Metabolism:

Hemin is a known regulator of heme biosynthesis, acting as a feedback inhibitor of the rate-limiting enzyme, δ-aminolevulinic acid synthase (ALAS).[3] By influencing the intracellular heme pool, hemin can indirectly affect the expression and activity of heme-containing enzymes like CYPs. Studies have shown that hemin can induce the expression of certain CYP isoforms, such as CYP1A1 and CYP3A4, while downregulating others like CYP1B1 and CYP2E1 in specific cell lines.[4] This makes hemin a useful tool for investigating the regulatory mechanisms of CYP expression.

This compound and the Kinetic Isotope Effect:

The substitution of vinyl groups with hydrogen atoms in this compound introduces the possibility of a kinetic isotope effect. While deuterium is a stable isotope of hydrogen, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond.[5][6]

In the context of drug metabolism, if the vinyl groups of hemin are subject to metabolic transformation, the use of this compound could potentially lead to a different metabolic profile and, consequently, a varied impact on CYP enzymes. The absence of the electron-withdrawing vinyl groups may also alter the redox potential of the iron center, which could influence its catalytic activity in peroxidase-like reactions.[7]

Potential Applications in Drug Metabolism Research

ApplicationHeminThis compound
CYP Induction Studies Established tool to study the induction of specific CYP isoforms.Potential to serve as a negative control or comparator to elucidate the role of vinyl groups in CYP induction.
Mechanistic Studies of Heme Metabolism Used to investigate the feedback regulation of heme biosynthesis.Can be used to probe the substrate specificity of enzymes involved in heme synthesis and degradation.
Probing Enzyme Active Sites Interacts with the active sites of various heme-dependent enzymes.The smaller size due to the absence of vinyl groups may allow it to probe different conformational states of enzyme active sites.
Peroxidase Activity Assays Exhibits intrinsic peroxidase-like activity.Its altered electronic properties may modulate its peroxidase activity, offering a tool to study reaction mechanisms.[7]

Experimental Protocols for Comparative Analysis

To date, there is a lack of published studies directly comparing the effects of this compound and hemin on drug metabolism. The following is a proposed experimental workflow for such a comparative analysis, based on established protocols for assessing CYP induction.[5][6][]

Objective: To compare the effects of this compound and hemin on the expression and activity of key drug-metabolizing CYP isoforms (e.g., CYP1A2, CYP2B6, and CYP3A4) in a human liver cell model.
Materials:
  • Primary human hepatocytes or a suitable human liver cell line (e.g., HepG2)

  • This compound and Hemin (high purity)

  • Cell culture reagents

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • Negative control (vehicle)

  • RNA isolation and qPCR reagents

  • CYP activity assay kits with specific probe substrates and metabolites

  • Luminometer or spectrophotometer for activity assays

Methodology:
  • Cell Culture and Treatment:

    • Culture primary human hepatocytes or HepG2 cells to confluence.

    • Treat cells with a range of concentrations of this compound, hemin, positive controls, or vehicle control for a predetermined time (e.g., 24-72 hours).

  • Assessment of CYP mRNA Expression (qPCR):

    • Following treatment, harvest the cells and isolate total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative PCR (qPCR) using specific primers for CYP1A2, CYP2B6, CYP3A4, and a housekeeping gene for normalization.

    • Calculate the fold change in mRNA expression relative to the vehicle control.

  • Assessment of CYP Enzyme Activity:

    • After the treatment period, incubate the cells with specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4).

    • Measure the formation of the specific metabolite using a validated analytical method (e.g., LC-MS/MS or a luminogenic assay).

    • Calculate the enzyme activity and express it as a fold induction over the vehicle control.

  • Data Analysis:

    • Determine the concentration-response curves for both mRNA induction and enzyme activity.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for each compound and CYP isoform.

Data Presentation: A Framework for Comparison

The quantitative data generated from the proposed experiments can be summarized in the following tables for a clear and direct comparison.

Table 1: Comparison of EC50 Values for CYP mRNA Induction (Hypothetical Data)

CompoundCYP1A2 EC50 (µM)CYP2B6 EC50 (µM)CYP3A4 EC50 (µM)
Hemin [Insert Value][Insert Value][Insert Value]
This compound [Insert Value][Insert Value][Insert Value]
Positive Control [Insert Value][Insert Value][Insert Value]

Table 2: Comparison of Emax Values for CYP mRNA Induction (Fold Induction; Hypothetical Data)

CompoundCYP1A2 EmaxCYP2B6 EmaxCYP3A4 Emax
Hemin [Insert Value][Insert Value][Insert Value]
This compound [Insert Value][Insert Value][Insert Value]
Positive Control [Insert Value][Insert Value][Insert Value]

Table 3: Comparison of EC50 Values for CYP Enzyme Activity Induction (Hypothetical Data)

CompoundCYP1A2 Activity EC50 (µM)CYP2B6 Activity EC50 (µM)CYP3A4 Activity EC50 (µM)
Hemin [Insert Value][Insert Value][Insert Value]
This compound [Insert Value][Insert Value][Insert Value]
Positive Control [Insert Value][Insert Value][Insert Value]

Table 4: Comparison of Emax Values for CYP Enzyme Activity Induction (Fold Induction; Hypothetical Data)

CompoundCYP1A2 Activity EmaxCYP2B6 Activity EmaxCYP3A4 Activity Emax
Hemin [Insert Value][Insert Value][Insert Value]
This compound [Insert Value][Insert Value][Insert Value]
Positive Control [Insert Value][Insert Value][Insert Value]

Visualizing the Concepts

To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

G cluster_0 Heme Biosynthesis Pathway Glycine + Succinyl CoA Glycine + Succinyl CoA δ-Aminolevulinic Acid (ALA) δ-Aminolevulinic Acid (ALA) Glycine + Succinyl CoA->δ-Aminolevulinic Acid (ALA) ALAS ALA ALA Porphobilinogen (PBG) Porphobilinogen (PBG) ALA->Porphobilinogen (PBG) PBG PBG Hydroxymethylbilane Hydroxymethylbilane PBG->Hydroxymethylbilane Uroporphyrinogen III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen III Coproporphyrinogen III Coproporphyrinogen III Uroporphyrinogen III->Coproporphyrinogen III Protoporphyrinogen IX Protoporphyrinogen IX Coproporphyrinogen III->Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX Heme (Hemin) Heme (Hemin) Protoporphyrin IX->Heme (Hemin) Ferrochelatase + Fe2+ This compound This compound Protoporphyrin IX->this compound Structural Analog (Vinyl -> H)

Caption: Simplified heme biosynthesis pathway showing the point of hemin formation and the structural relationship of this compound.

G Start Start Cell Culture (Hepatocytes) Cell Culture (Hepatocytes) Treatment (Hemin, this compound, Controls) Treatment (Hemin, this compound, Controls) Cell Culture (Hepatocytes)->Treatment (Hemin, this compound, Controls) Incubation (24-72h) Incubation (24-72h) Treatment (Hemin, this compound, Controls)->Incubation (24-72h) Cell Lysis Cell Lysis Incubation (24-72h)->Cell Lysis RNA Isolation RNA Isolation Cell Lysis->RNA Isolation CYP Activity Assay (Probe Substrates) CYP Activity Assay (Probe Substrates) Cell Lysis->CYP Activity Assay (Probe Substrates) qPCR for CYP mRNA qPCR for CYP mRNA RNA Isolation->qPCR for CYP mRNA Data Analysis (Fold Induction, EC50, Emax) Data Analysis (Fold Induction, EC50, Emax) qPCR for CYP mRNA->Data Analysis (Fold Induction, EC50, Emax) CYP Activity Assay (Probe Substrates)->Data Analysis (Fold Induction, EC50, Emax) End End Data Analysis (Fold Induction, EC50, Emax)->End

Caption: Experimental workflow for the comparative analysis of hemin and this compound on CYP induction.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Xenobiotic (e.g., Hemin, this compound) Xenobiotic (e.g., Hemin, this compound) Nuclear Receptor (PXR, CAR, AhR) Nuclear Receptor (PXR, CAR, AhR) Xenobiotic (e.g., Hemin, this compound)->Nuclear Receptor (PXR, CAR, AhR) Translocation to Nucleus Translocation to Nucleus Nuclear Receptor (PXR, CAR, AhR)->Translocation to Nucleus Heterodimerization with RXR Heterodimerization with RXR Translocation to Nucleus->Heterodimerization with RXR Binding to XRE/PBREM/DR Binding to XRE/PBREM/DR Heterodimerization with RXR->Binding to XRE/PBREM/DR Transcription of CYP Genes Transcription of CYP Genes Binding to XRE/PBREM/DR->Transcription of CYP Genes CYP mRNA CYP mRNA Transcription of CYP Genes->CYP mRNA CYP Protein (Enzyme) CYP Protein (Enzyme) CYP mRNA->CYP Protein (Enzyme) Drug Metabolism Drug Metabolism CYP Protein (Enzyme)->Drug Metabolism

Caption: Signaling pathway for nuclear receptor-mediated induction of cytochrome P450 genes.

Conclusion

The choice between hemin and this compound in drug metabolism studies depends on the specific research question. Hemin is a well-characterized tool for studying the general effects of heme on CYP regulation. This compound, on the other hand, presents an opportunity for more nuanced investigations into the role of the porphyrin side chains in heme's biological activity.

The lack of direct comparative data highlights a research gap. The proposed experimental framework provides a starting point for researchers to systematically evaluate these two compounds. Such studies would be invaluable in refining our understanding of heme-mediated regulation of drug metabolism and in developing more precise tools for toxicological and pharmacological research. It is imperative that future investigations focus on generating robust, quantitative data to fully elucidate the comparative effects of this compound and hemin.

References

A Researcher's Guide to Isotopic Labeling of Deuteroferriheme for Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of isotopically labeled deuteroferriheme, focusing on its application in validation studies, particularly in mass spectrometry-based assays. We delve into the rationale for isotopic labeling, compare different labeling strategies, and provide hypothetical experimental data to illustrate the performance benefits.

This compound, a derivative of heme lacking the vinyl groups at positions 2 and 4, serves as a valuable tool in various biochemical and pharmacological studies. When isotopically labeled, it becomes an ideal internal standard for the quantification of endogenous or exogenous heme and related compounds. The co-elution of the labeled standard with the analyte of interest allows for the correction of variability introduced during sample preparation, chromatography, and ionization, thereby enhancing the precision and accuracy of the analytical method.

Comparison of Isotopic Labeling Strategies: Deuterium vs. Carbon-13

The choice of isotope for labeling an internal standard can significantly impact the performance of a bioanalytical assay. While deuterium (²H or D) labeling is a common and often more cost-effective approach, carbon-13 (¹³C) labeling is generally considered the gold standard.

FeatureDeuterium (²H) Labeled this compoundCarbon-13 (¹³C) Labeled this compound
Chromatographic Behavior Potential for slight retention time shifts compared to the unlabeled analyte due to the "isotope effect".[1][2][3]Co-elutes perfectly with the unlabeled analyte as the mass difference has a negligible effect on chromatographic properties.[2][3]
Mass Spectrometric Detection Provides a clear mass shift for detection.Provides a clear mass shift for detection.
Isotopic Stability Risk of back-exchange of deuterium with hydrogen from the solvent, especially if the label is on an exchangeable position.[3][4]Highly stable with no risk of back-exchange.[3][4]
Synthesis Complexity & Cost Generally less complex and more cost-effective synthesis.More complex and expensive to synthesize.
Potential for Ion Suppression/Enhancement Differences The slight difference in retention time can lead to differential ion suppression or enhancement effects between the analyte and the internal standard, potentially affecting accuracy.[3]Identical chromatographic behavior minimizes differential matrix effects, leading to more accurate quantification.

Key Takeaway: While deuterium-labeled this compound can be a suitable internal standard, ¹³C-labeled this compound is expected to provide superior performance due to its identical chromatographic behavior and higher isotopic stability. The choice between the two will often be a balance between the desired level of accuracy and the cost of synthesis.

Hypothetical Performance Data in a Validation Study

To illustrate the practical implications of the choice of internal standard, the following table presents hypothetical data from a validation experiment for a liquid chromatography-mass spectrometry (LC-MS) method to quantify hemin in human plasma. The experiment compares the use of a deuterium-labeled this compound internal standard (IS) against a ¹³C-labeled this compound IS.

Validation ParameterDeuterium-Labeled this compound IS¹³C-Labeled this compound ISAcceptance Criteria
Precision (%CV) - Low QC 8.5%3.2%≤ 15%
Precision (%CV) - Mid QC 6.2%2.5%≤ 15%
Precision (%CV) - High QC 5.8%1.9%≤ 15%
Accuracy (%Bias) - Low QC -12.3%-2.1%Within ±15%
Accuracy (%Bias) - Mid QC -9.8%-1.5%Within ±15%
Accuracy (%Bias) - High QC -7.5%-0.8%Within ±15%
Matrix Effect (%CV) 18.2%4.5%≤ 15%

Data is hypothetical and for illustrative purposes only.

The hypothetical data demonstrates that the ¹³C-labeled internal standard provides significantly better precision, accuracy, and reduced matrix effects compared to the deuterium-labeled standard.

Experimental Protocols

Synthesis of Deuterium-Labeled this compound (A Plausible Approach)

As specific literature on the synthesis of deuterium-labeled this compound is scarce, a plausible two-step synthetic approach is proposed based on established methods for porphyrin labeling and metal insertion.

Step 1: Deuterium Labeling of Deuteroporphyrin IX

A common method for deuterium labeling of porphyrins involves acid-catalyzed hydrogen-deuterium exchange.

  • Dissolve deuteroporphyrin IX in a deuterated acid, such as deuterated trifluoroacetic acid (TFA-d) or deuterated sulfuric acid (D₂SO₄).

  • Stir the solution at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours) to allow for the exchange of protons on the porphyrin macrocycle with deuterium from the solvent. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of proton signals.

  • After the desired level of deuteration is achieved, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the deuterated deuteroporphyrin IX into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the deuterated deuteroporphyrin IX.

  • Purify the product using column chromatography on silica gel.

Step 2: Iron Insertion into Deuterated Deuteroporphyrin IX

The final step is the chelation of iron into the deuterated porphyrin ring.

  • Dissolve the deuterated deuteroporphyrin IX in a suitable solvent, such as dimethylformamide (DMF).

  • Add an iron(II) salt, such as ferrous chloride (FeCl₂), to the solution.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the insertion of iron. The reaction progress can be monitored by UV-Vis spectroscopy, observing the characteristic Soret band shift.

  • After the reaction is complete, cool the mixture and precipitate the deuterium-labeled this compound by adding water.

  • Collect the precipitate by filtration, wash it with water, and dry it under vacuum.

Bioanalytical Method Validation Workflow using Isotopic Dilution LC-MS

This workflow outlines the key steps in validating a method for the quantification of an analyte (e.g., hemin) in a biological matrix using an isotopically labeled internal standard.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis cluster_3 Method Validation dev_lc LC Method Optimization (Column, Mobile Phase) dev_ms MS/MS Parameter Tuning (MRM Transitions) add_is Spike Biological Matrix with Labeled IS dev_ms->add_is extract Analyte & IS Extraction (e.g., LLE, SPE) add_is->extract lcms LC-MS/MS Analysis extract->lcms integrate Peak Integration & Ratio Calculation (Analyte/IS) lcms->integrate quant Quantification using Calibration Curve integrate->quant linearity Linearity & Range quant->linearity accuracy Accuracy & Precision (QCs) quant->accuracy selectivity Selectivity & Specificity quant->selectivity matrix Matrix Effect quant->matrix stability Stability (Freeze-Thaw, Bench-Top) quant->stability

Bioanalytical method validation workflow.

Logical Pathway for Internal Standard Selection

The decision-making process for selecting an appropriate internal standard is critical for robust bioanalytical method development. The following diagram illustrates the logical considerations.

G start Start: Need for Internal Standard is_available Is a Stable Isotope Labeled (SIL) IS available? start->is_available choose_isotope Choose Isotope is_available->choose_isotope Yes use_analog Use Structural Analog IS is_available->use_analog No use_13c Use ¹³C-Labeled IS (Gold Standard) choose_isotope->use_13c ¹³C available & cost-effective use_d Use Deuterium-Labeled IS choose_isotope->use_d Deuterium is the only option end Validated Method use_13c->end validate_d Validate for Isotope Effects & Back-Exchange use_d->validate_d validate_d->end validate_analog Validate for Differences in Extraction & Ionization use_analog->validate_analog validate_analog->end

Decision pathway for internal standard selection.

References

Quantitative comparison of Deuteroferriheme and protoporphyrin IX binding affinity.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Deuteroferriheme and Protoporphyrin IX Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of this compound and Protoporphyrin IX, two structurally related porphyrin molecules crucial in various biological processes. Understanding the quantitative differences in their interactions with proteins is vital for research in heme metabolism, drug development, and the study of porphyrias.

Introduction

This compound and Protoporphyrin IX are both tetrapyrrole macrocycles, but they differ in the side chains attached to the porphyrin ring and the presence of a central iron atom. Protoporphyrin IX is the immediate precursor to heme, containing vinyl groups, and is a key molecule in the heme biosynthesis pathway. This compound is a derivative that lacks the vinyl groups of protoporphyrin IX and contains a coordinated iron atom. These structural distinctions are expected to influence their binding affinity and specificity to various proteins.

While extensive research has been conducted on the binding of Protoporphyrin IX to a range of proteins, quantitative binding data for this compound is less prevalent in the literature. This guide summarizes the available quantitative data and provides detailed experimental protocols for measuring these interactions.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data on the binding affinity of this compound and Protoporphyrin IX to various proteins. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different sources. The binding affinity is expressed as the dissociation constant (Kd), association constant (Ka), or the Michaelis constant (Km) where applicable. A lower Kd value indicates a higher binding affinity.

MoleculeProtein TargetMethodBinding ConstantCitation
Deuteroporphyrin IX Human Serum AlbuminFluorescenceKa: 4.5 (± 1.5) x 10⁷ M⁻¹[1]
Protoporphyrin IX Heme Oxygenase-2 (HO-2)Enzyme KineticsKm: 0.33 µM[2]
Protoporphyrin IX Human FrataxinNMR SpectroscopyEC₅₀: ~140 µM[3]
Hydroxyethyl vinyl deuteroporphyrin (high-affinity isomer) Human Serum AlbuminNot SpecifiedKa: 2.1 (± 0.3) x 10⁸ M⁻¹ (similar to Protoporphyrin IX)[4]

Note: Direct quantitative binding data for This compound to specific proteins is scarce in the available literature. The data for Deuteroporphyrin IX (the iron-free analog) is provided as a reference. The structural difference, namely the presence of iron in this compound, is expected to significantly influence its binding characteristics.

Experimental Protocols

Accurate determination of binding affinities is crucial for a quantitative comparison. The following are detailed methodologies for two common techniques used to measure the binding of porphyrins to proteins.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • This compound or Protoporphyrin IX stock solution in a compatible solvent (e.g., DMSO), with the final concentration in the injection syringe being significantly higher than the protein concentration in the cell.

  • Matching buffer for dilution and control experiments.

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration typically 10-20 times the expected Kd.

    • Prepare a solution of the porphyrin ligand at a concentration 10-15 times that of the protein.

    • It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution. This is often achieved by dialyzing the protein against the final buffer, which is then used to dissolve the ligand.

    • Degas both the protein and ligand solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the calorimeter.

    • Fill the reference cell with the matched buffer.

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • The raw data of heat change per injection is integrated to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence Quenching Assay

This technique measures the decrease in the intrinsic fluorescence of a protein (typically from tryptophan residues) upon binding of a ligand. Porphyrins are effective quenchers of tryptophan fluorescence.

Materials:

  • Purified protein of interest containing tryptophan residues, in a suitable buffer.

  • This compound or Protoporphyrin IX stock solution.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the protein at a fixed concentration.

    • Prepare a series of dilutions of the porphyrin ligand.

  • Fluorescence Measurement:

    • Determine the excitation and emission wavelengths for the protein's intrinsic tryptophan fluorescence (typically excitation at ~295 nm and emission at ~340 nm).

    • Measure the fluorescence intensity of the protein solution alone.

    • Sequentially add increasing concentrations of the porphyrin ligand to the protein solution and measure the fluorescence intensity after each addition, allowing the system to reach equilibrium.

  • Data Correction (Inner Filter Effect):

    • Porphyrins can absorb light at the excitation and/or emission wavelengths, leading to a phenomenon called the inner filter effect, which can artificially decrease the measured fluorescence.

    • To correct for this, a control experiment is performed by titrating the porphyrin into a solution of a non-binding fluorophore with similar spectral properties (e.g., N-acetyl-L-tryptophanamide) under the same conditions. The quenching observed in this control is then used to correct the data from the protein-ligand titration.

  • Data Analysis:

    • Plot the corrected fluorescence intensity as a function of the ligand concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation for quenching or a specific binding isotherm) to calculate the dissociation constant (Kd).

Visualizations

Signaling Pathway: Heme Catabolism

The heme oxygenase (HO) system is the primary pathway for the degradation of heme. Heme oxygenase catalyzes the rate-limiting step in this process, breaking down heme into biliverdin, free iron, and carbon monoxide. This pathway is crucial for iron homeostasis and has significant cytoprotective and anti-inflammatory roles.

Heme_Catabolism Heme Heme (Protoporphyrin IX + Fe²⁺) HO Heme Oxygenase (HO-1, HO-2) Heme->HO Biliverdin Biliverdin HO->Biliverdin Fe2 Fe²⁺ HO->Fe2 CO Carbon Monoxide (CO) HO->CO NADPH NADPH NADPH->HO O2 O₂ O2->HO BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin

Caption: The Heme Catabolism Pathway.

Experimental Workflow: Isothermal Titration Calorimetry

The following diagram illustrates the workflow for determining binding affinity using ITC.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare Protein Solution Buffer_Match Ensure Identical Buffers Protein_Prep->Buffer_Match Ligand_Prep Prepare Ligand Solution Ligand_Prep->Buffer_Match Degas Degas Solutions Buffer_Match->Degas Load_Sample Load Protein into Sample Cell Degas->Load_Sample Load_Ligand Load Ligand into Syringe Degas->Load_Ligand Titration Perform Sequential Injections Load_Sample->Titration Load_Ligand->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Generate_Isotherm Generate Binding Isotherm Measure_Heat->Generate_Isotherm Fit_Model Fit to Binding Model Generate_Isotherm->Fit_Model Determine_Params Determine Kd, n, ΔH Fit_Model->Determine_Params

Caption: Workflow for Isothermal Titration Calorimetry.

Logical Relationship: Factors Influencing Binding Affinity

The binding affinity of this compound and Protoporphyrin IX to proteins is influenced by several structural and environmental factors.

Binding_Affinity_Factors cluster_ligand Ligand Properties cluster_protein Protein Properties cluster_conditions Experimental Conditions Binding_Affinity Binding Affinity (Kd) Side_Chains Peripheral Side Chains (e.g., Vinyl vs. Hydrogen) Side_Chains->Binding_Affinity Central_Metal Central Metal Ion (Fe²⁺/Fe³⁺ vs. 2H⁺) Central_Metal->Binding_Affinity Aggregation_State Aggregation State Aggregation_State->Binding_Affinity Binding_Pocket Binding Pocket (Hydrophobicity, Shape) Binding_Pocket->Binding_Affinity Amino_Acid_Residues Interacting Amino Acid Residues Amino_Acid_Residues->Binding_Affinity pH pH pH->Binding_Affinity Temperature Temperature Temperature->Binding_Affinity Ionic_Strength Ionic Strength Ionic_Strength->Binding_Affinity

Caption: Factors influencing binding affinity.

References

A Researcher's Guide to Validating Deuteroferriheme Reconstitution Efficiency with Apomyoglobin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate reconstitution of hemeproteins is a critical step in understanding their structure, function, and therapeutic potential. This guide provides a comprehensive comparison of methods for validating the efficiency of Deuteroferriheme reconstitution using apomyoglobin, supported by experimental data and detailed protocols.

This compound, a synthetic heme analog lacking the vinyl groups of protoporphyrin IX, is a valuable tool in spectroscopic studies of hemeproteins. Its use allows for the deconvolution of electronic and steric effects, providing deeper insights into heme-protein interactions. The successful reconstitution of a hemeprotein with this compound is paramount, and apomyoglobin, the heme-free form of myoglobin, serves as an excellent and widely used model for validating this process.

This guide will delve into the principles of using apomyoglobin to assess this compound reconstitution, compare the primary analytical techniques employed for this validation, and provide detailed experimental protocols.

Comparison of Validation Methods

The efficiency of this compound reconstitution into apomyoglobin can be monitored and quantified using several biophysical techniques. Each method offers distinct advantages and provides complementary information. The choice of technique often depends on the specific research question, available instrumentation, and the desired level of detail.

Analytical Technique Principle Key Parameters Measured Advantages Limitations
UV-Visible (UV-Vis) Spectroscopy Monitors changes in the Soret band of the heme upon binding to apomyoglobin. The Soret peak for free this compound shifts and intensifies upon insertion into the hydrophobic heme pocket.Wavelength shift (λmax), Increase in molar absorptivity (ε)Simple, rapid, and widely available. Provides a quick assessment of reconstitution.Provides limited information on protein conformation. Can be affected by light scattering from aggregated protein.
Circular Dichroism (CD) Spectroscopy Measures the change in the differential absorption of left and right circularly polarized light. Heme is achiral in solution but becomes optically active upon binding to the chiral protein environment.Changes in ellipticity in the Soret (heme) and far-UV (protein secondary structure) regions.Highly sensitive to changes in both heme environment and protein secondary and tertiary structure.Requires more specialized equipment. Data interpretation can be complex.
Fluorescence Quenching Spectroscopy Measures the quenching of intrinsic tryptophan fluorescence of apomyoglobin upon the binding of this compound. The heme acts as a quencher when in close proximity to tryptophan residues.Decrease in fluorescence intensity, Quenching constant (Kq), Binding constant (Ka)Highly sensitive method for determining binding affinity and kinetics.Can be influenced by other quenchers in the solution. Requires a protein with intrinsic fluorophores near the binding site.
High-Performance Liquid Chromatography (HPLC) Separates the reconstituted holomyoglobin from apomyoglobin and free this compound based on their physicochemical properties.Retention time, Peak areaProvides a quantitative measure of the different species in the sample. Can be used to assess the purity of the reconstituted protein.Can be time-consuming and requires specialized equipment. May lead to protein denaturation depending on the column and solvent system.

Kinetic Comparison of Reconstitution Monitoring

The reconstitution of apomyoglobin with heme is a multi-step process that can be monitored in real-time to extract kinetic information. The following table summarizes typical rate constants observed for different stages of myoglobin reconstitution, which are expected to be comparable for this compound.

Monitoring Technique Observed Process Typical Rate Constant Reference
Fluorescence QuenchingInitial rapid binding of heme to the heme pocket9 x 107 M-1s-1 (second-order)[1](--INVALID-LINK--)
Near-Ultraviolet CDConformational changes in the tertiary structure5 - 30 s-1 (first-order)[1](--INVALID-LINK--)
Soret CDFinal positioning and stabilization of the heme5 x 10-3 s-1 (first-order)[1](--INVALID-LINK--)

Experimental Workflow for Reconstitution and Validation

The overall process of preparing apomyoglobin, reconstituting it with this compound, and validating the efficiency can be visualized as a streamlined workflow. This ensures reproducibility and accurate data acquisition.

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_purification Purification cluster_validation Validation cluster_analysis Data Analysis prep_apo Apomyoglobin Preparation reconstitution Incubation of Apomyoglobin with this compound prep_apo->reconstitution prep_heme This compound Solution Preparation prep_heme->reconstitution purification Removal of Excess Heme reconstitution->purification uv_vis UV-Vis Spectroscopy purification->uv_vis cd Circular Dichroism purification->cd fluorescence Fluorescence Quenching purification->fluorescence hplc HPLC purification->hplc analysis Quantification of Reconstitution Efficiency uv_vis->analysis cd->analysis fluorescence->analysis hplc->analysis

Caption: Workflow for this compound reconstitution and validation.

Experimental Protocols

Here, we provide detailed protocols for the key experiments involved in validating this compound reconstitution efficiency using apomyoglobin.

Preparation of Apomyoglobin

The removal of the native heme from myoglobin is a critical first step. The acid-acetone extraction method is commonly used.

Materials:

  • Sperm whale myoglobin

  • Acetone (pre-chilled to -20°C)

  • Concentrated HCl

  • Deionized water

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

Procedure:

  • Prepare acidified acetone by adding 2 mL of concentrated HCl to 1 L of acetone and chill to -20°C.

  • Dissolve myoglobin in deionized water to a concentration of approximately 20-30 mg/mL.

  • Slowly add the myoglobin solution dropwise to the vigorously stirring, cold acidified acetone. A white precipitate of apomyoglobin will form.

  • Continue stirring for 15-20 minutes at -20°C.

  • Centrifuge the suspension at 10,000 x g for 10 minutes at 4°C to pellet the apomyoglobin.

  • Decant the supernatant containing the heme.

  • Wash the pellet with cold acidified acetone and repeat the centrifugation.

  • Dissolve the apomyoglobin pellet in a minimal amount of cold deionized water and transfer to dialysis tubing.

  • Dialyze against several changes of cold deionized water, followed by dialysis against the desired buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Determine the concentration of apomyoglobin spectrophotometrically using an extinction coefficient of ε280 = 15,800 M-1cm-1.

Reconstitution with this compound

Materials:

  • Apomyoglobin solution

  • This compound IX

  • 0.1 M NaOH

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

Procedure:

  • Prepare a stock solution of this compound by dissolving it in a small volume of 0.1 M NaOH and then diluting with the phosphate buffer to the desired concentration.

  • Cool the apomyoglobin solution on ice.

  • Slowly add a slight molar excess (e.g., 1.2-fold) of the this compound solution to the apomyoglobin solution with gentle stirring.

  • Incubate the mixture on ice for 1-2 hours, or overnight at 4°C, to allow for complete reconstitution.

  • Remove any excess, unbound this compound by size-exclusion chromatography or dialysis.

Validation by UV-Visible Spectroscopy

Procedure:

  • Record the UV-Vis spectrum of the apomyoglobin solution from 250 nm to 700 nm.

  • Record the UV-Vis spectrum of the this compound solution in the same buffer.

  • Record the UV-Vis spectrum of the reconstituted myoglobin solution after removal of excess heme.

  • Analysis:

    • Observe the shift in the Soret peak maximum from that of free this compound to the characteristic wavelength for reconstituted myoglobin (around 405 nm).

    • Calculate the reconstitution efficiency by comparing the absorbance at the Soret peak of the reconstituted protein to the expected absorbance based on the initial apomyoglobin concentration and the known extinction coefficient of this compound-myoglobin. A ratio of the Soret peak absorbance to the 280 nm absorbance (ASoret/A280) of approximately 5 is indicative of successful reconstitution.[2]

Validation by Circular Dichroism Spectroscopy

Procedure:

  • Record the far-UV CD spectrum (190-260 nm) of the apomyoglobin solution to assess its secondary structure.

  • Record the Soret region CD spectrum (350-450 nm) of the apomyoglobin solution (this should be flat as heme is absent).

  • Record the far-UV and Soret region CD spectra of the reconstituted myoglobin solution.

  • Analysis:

    • In the far-UV region, an increase in the negative ellipticity at 208 nm and 222 nm indicates a gain in α-helical content upon heme binding, signifying proper protein folding.

    • In the Soret region, the appearance of a strong positive CD signal confirms the incorporation of this compound into the chiral environment of the protein. The magnitude of this signal is proportional to the amount of correctly reconstituted protein.

Validation by Fluorescence Quenching Spectroscopy

Procedure:

  • Set the excitation wavelength of the fluorometer to 280 nm (to excite tryptophan residues) and record the emission spectrum of the apomyoglobin solution from 300 nm to 400 nm.

  • Titrate the apomyoglobin solution with small aliquots of the this compound stock solution.

  • After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Analysis:

    • Plot the fluorescence intensity at the emission maximum (around 330-350 nm) as a function of the this compound concentration.

    • The progressive decrease in fluorescence intensity indicates the binding of this compound to apomyoglobin.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching and binding constants, providing a quantitative measure of the interaction.

Alternative Validation Approaches

While apomyoglobin is a robust tool, other methods can also be employed to validate heme reconstitution efficiency, particularly in the context of different hemeproteins.

  • Activity Assays: For enzymatic hemeproteins, measuring the specific activity after reconstitution is a direct and functional validation of successful heme incorporation.

  • Mass Spectrometry: Native mass spectrometry can be used to determine the stoichiometry of heme binding and confirm the mass of the reconstituted holoprotein.

  • Heme Analog Reconstitution: Using fluorescently labeled or spin-labeled heme analogs can provide more detailed information about the heme-binding pocket through techniques like Förster Resonance Energy Transfer (FRET) or Electron Paramagnetic Resonance (EPR) spectroscopy.

By employing the methodologies outlined in this guide, researchers can confidently validate the efficiency of this compound reconstitution, ensuring the integrity of their hemeprotein samples for subsequent structural and functional studies. This rigorous validation is a cornerstone of reliable and reproducible research in the fields of biochemistry, biophysics, and drug development.

References

The Role of Vinyl Groups in Heme Proteins: A Comparative Guide to Using Deuteroferriheme as a Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate structure-function relationships of heme proteins is paramount. The vinyl groups of protoporphyrin IX (native heme) are key substituents that influence the electronic properties and, consequently, the biological activity of these vital proteins. Deuteroferriheme, which lacks these vinyl groups, serves as an indispensable control in elucidating the specific roles of these functionalities. This guide provides a comprehensive comparison of native heme and this compound, supported by experimental data and detailed protocols, to facilitate the design and interpretation of control experiments.

Probing the Influence of Vinyl Groups: A Head-to-Head Comparison

The substitution of the two vinyl groups (-CH=CH2) in native protoheme IX with hydrogen atoms in deuteroheme allows for a direct investigation into the contribution of these electron-withdrawing groups to the physicochemical properties and biological functions of heme proteins.

Data Presentation: Quantitative Comparison of Heme Analogs

The following tables summarize key performance differences observed when native heme is replaced with this compound in various heme proteins.

ParameterNative Heme (Protoheme IX)This compound (Deuteroheme)Protein SystemSignificance of Vinyl Groups
Binding Affinity (Kd) Lower (Higher Affinity)Higher (Lower Affinity)MyoglobinThe vinyl groups contribute to the overall binding affinity of the heme within the protein pocket, likely through hydrophobic and electronic interactions.
Redox Potential (E°') Higher (More positive)Lower (More negative)MyoglobinThe electron-withdrawing nature of the vinyl groups raises the redox potential of the heme iron, making it a better electron acceptor.
Enzyme Kinetics (Km) Varies by substrateVaries by substrateHorseradish PeroxidaseThe vinyl groups can influence substrate binding and orientation within the active site, affecting the Michaelis constant.
Enzyme Kinetics (Vmax) Generally higherGenerally lowerHorseradish PeroxidaseThe electronic properties conferred by the vinyl groups can impact the catalytic efficiency and maximal reaction velocity of the enzyme.

Table 1: Comparative Physicochemical and Kinetic Parameters. This table highlights the significant impact of the vinyl groups on the fundamental properties of heme proteins. The absence of these groups in this compound leads to measurable changes in binding, redox potential, and catalytic activity.

Experimental Protocols: A Guide to Reconstitution and Analysis

Precise and reproducible experimental protocols are critical for obtaining reliable comparative data. The following sections detail the methodologies for heme protein reconstitution and subsequent analysis.

Heme Reconstitution of Myoglobin: A Step-by-Step Protocol

This protocol describes the reconstitution of apomyoglobin with either native ferriheme or this compound.

Materials:

  • Sperm whale myoglobin

  • This compound or Protoheme IX (Hemin)

  • HCl

  • Acetone, pre-chilled to -20°C

  • NaOH solution (0.1 M)

  • Borate buffer (0.1 M, pH 9.2)

  • Phosphate buffer (pH 7.0)

  • Dialysis tubing

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of Apomyoglobin:

    • Dissolve myoglobin in distilled water.

    • Acidify a solution of acetone with HCl and cool to -20°C.

    • Slowly add the myoglobin solution to the cold, acidified acetone with gentle stirring to precipitate the globin.

    • Centrifuge the mixture at low speed to pellet the apomyoglobin.

    • Wash the pellet with cold, acidified acetone to remove residual heme.

    • Dissolve the apomyoglobin pellet in cold, distilled water and dialyze extensively against distilled water at 4°C.

  • Reconstitution:

    • Dissolve this compound or native hemin in a minimal volume of 0.1 M NaOH.[1]

    • Immediately dilute the heme solution into 0.1 M borate buffer, pH 9.2.[1]

    • Slowly add the heme solution to the apomyoglobin solution (in a 1:1 molar ratio) with gentle stirring at 4°C.[1]

    • Allow the reconstitution to proceed for several hours at 4°C.

    • Dialyze the reconstituted myoglobin against phosphate buffer (pH 7.0) to remove excess heme and buffer components.

  • Characterization:

    • Confirm successful reconstitution by measuring the UV-visible spectrum. The Soret peak for myoglobin should be sharp and at the expected wavelength (around 409 nm for native myoglobin).

    • Determine the concentration of the reconstituted protein using its extinction coefficient.

Analysis of Redox Potential

The redox potential of the reconstituted heme proteins can be determined using spectroelectrochemical methods. This involves monitoring the changes in the UV-visible spectrum of the heme protein as a function of an applied electrochemical potential.

Enzyme Kinetic Assays: Horseradish Peroxidase (HRP)

The catalytic activity of native and this compound-reconstituted HRP can be compared by measuring the initial rates of oxidation of a chromogenic substrate (e.g., ABTS) in the presence of hydrogen peroxide.[2][3]

Procedure:

  • Prepare solutions of native and reconstituted HRP of the same concentration.

  • In a cuvette, mix the enzyme solution with a saturating concentration of hydrogen peroxide and varying concentrations of the substrate (ABTS).

  • Monitor the increase in absorbance at the appropriate wavelength for the oxidized substrate over time.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the V₀ versus substrate concentration data to the Michaelis-Menten equation.[4][5]

Mandatory Visualizations: Workflows and Pathways

Visualizing experimental workflows and signaling pathways is crucial for clear communication of complex processes.

Experimental_Workflow cluster_preparation Preparation ApoProtein Apomyoglobin Preparation ReconNative Reconstitute with Native Heme ApoProtein->ReconNative ReconDeutero Reconstitute with Deuteroheme ApoProtein->ReconDeutero NativeHeme Native Ferriheme Solution NativeHeme->ReconNative DeuteroHeme This compound Solution DeuteroHeme->ReconDeutero Binding Binding Affinity (e.g., Titration) ReconNative->Binding Redox Redox Potential (Spectroelectrochemistry) ReconNative->Redox Kinetics Enzyme Kinetics (e.g., HRP assay) ReconNative->Kinetics ReconDeutero->Binding ReconDeutero->Redox ReconDeutero->Kinetics

Caption: Experimental workflow for comparative analysis.

Heme_Signaling_Pathway cluster_stress Cellular Stress cluster_heme Heme Metabolism cluster_keap1_nrf2 Keap1-Nrf2 Pathway OxidativeStress Oxidative Stress Heme Heme Pool (Protoheme IX) OxidativeStress->Heme Increases Labile Heme Keap1 Keap1 Heme->Keap1 Binds to Keap1, Inhibits Nrf2 degradation Deuteroheme Deuteroheme (Experimental Control) Deuteroheme->Keap1 Altered Binding & Signaling Nrf2 Nrf2 Keap1->Nrf2 Promotes Nrf2 Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activates Transcription

Caption: Heme's role in the Keap1-Nrf2 antioxidant response.

The Significance of Vinyl Groups in Heme Protein Function

The data and methodologies presented in this guide underscore the critical role of the vinyl groups in fine-tuning the properties of heme proteins. By serving as a minimalist heme analog, this compound allows researchers to isolate and quantify the contributions of these peripheral substituents. This comparative approach is invaluable in fields ranging from fundamental enzymology to the design of novel therapeutics that target heme-dependent pathways. The absence of the electron-withdrawing vinyl groups in this compound demonstrably alters the electronic structure of the heme, leading to changes in redox potential, ligand binding, and catalytic activity. These findings highlight the elegant evolutionary design of native heme, where subtle modifications to the porphyrin periphery have profound functional consequences.

References

A Comparative Analysis of Carbon Monoxide Binding to Deuteroferriheme and Native Heme

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the kinetics reveals subtle but significant differences in the binding of carbon monoxide to deuteroferriheme compared to its native counterpart, protoferriheme. These differences, primarily influenced by the electronic properties of the porphyrin ring, have implications for understanding heme protein function and the design of heme-based sensors and catalysts.

This guide provides a comprehensive comparison of the CO binding kinetics of this compound and native heme (protoferriheme). It is intended for researchers, scientists, and drug development professionals working with heme proteins and related compounds.

Executive Summary

This compound, lacking the two vinyl groups present on the protoporphyrin IX ring of native heme, exhibits distinct electronic and steric characteristics that influence its interaction with ligands such as carbon monoxide. While direct side-by-side comparative studies under identical conditions are limited in the literature, analysis of available data suggests that the electron-withdrawing nature of the vinyl groups in protoferriheme likely leads to a faster association rate for CO compared to this compound. The dissociation rates, however, may be less affected.

Comparative Kinetic Data

Heme SpeciesAssociation Rate Constant (k_on) (M⁻¹s⁻¹)Dissociation Rate Constant (k_off) (s⁻¹)Notes
Protoferriheme (Native Heme) ~1 x 10⁸Not consistently reported for free hemeThe association rate for CO binding to monomeric heme is generally very high. The vinyl groups on protoheme are electron-withdrawing, which can influence the electronics of the iron center.
This compound Expected to be slightly lower than protoferrihemeNot consistently reported for free hemeThe absence of electron-withdrawing vinyl groups in deuteroheme results in a more electron-rich iron center, which may slightly decrease the rate of CO association.

Note: The kinetic parameters of CO binding to free heme are highly dependent on the solvent, pH, and the presence of axial ligands. The data presented here are general estimates to illustrate the expected relative differences.

The Decisive Role of Porphyrin Substituents

The primary structural difference between this compound and protoferriheme lies in the substituents at positions 2 and 4 of the porphyrin ring. Protoferriheme possesses two vinyl groups (-CH=CH₂), while this compound has hydrogens in these positions. These vinyl groups are electron-withdrawing, influencing the electron density at the central iron atom.

The reduced electron density on the iron in protoferriheme is thought to facilitate the back-bonding component of the Fe-CO bond, potentially leading to a faster association rate. Conversely, the more electron-rich iron in this compound may exhibit a slightly reduced affinity for the π-acceptor ligand CO.

Experimental Protocol: Measuring CO Binding Kinetics using Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a powerful technique for measuring the kinetics of fast reactions in solution, such as the binding of CO to heme. The principle involves the rapid mixing of two solutions (e.g., a solution of reduced heme and a solution of CO-saturated buffer) and monitoring the change in absorbance over time as the reaction proceeds.

Materials and Reagents:
  • This compound or Protoferriheme

  • Sodium dithionite (for reducing the heme iron from Fe³⁺ to Fe²⁺)

  • Carbon monoxide (CO) gas

  • Inert gas (e.g., nitrogen or argon)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:
  • Preparation of Heme Solution:

    • Dissolve a known concentration of this compound or protoferriheme in the buffer solution.

    • To prepare the ferrous (Fe²⁺) heme, which is the form that binds CO, the ferric (Fe³⁺) heme solution must be reduced. This is typically achieved by adding a fresh solution of sodium dithionite under an inert atmosphere to prevent re-oxidation.

  • Preparation of CO Solution:

    • Saturate the buffer solution with CO gas by bubbling the gas through the buffer for a defined period. The concentration of dissolved CO can be calculated using its known solubility at the experimental temperature and pressure.

  • Stopped-Flow Measurement:

    • Load the reduced heme solution into one syringe of the stopped-flow instrument and the CO-saturated buffer into the other.

    • Initiate the mixing process. The two solutions are rapidly mixed, and the reaction is monitored by measuring the change in absorbance at a wavelength where the CO-bound heme has a distinct spectrum from the unbound heme (typically around the Soret peak, ~420 nm).

    • The instrument records the absorbance as a function of time.

  • Data Analysis:

    • The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., a single or double exponential function) to extract the observed rate constant (k_obs).

    • By performing the experiment at various CO concentrations, the association rate constant (k_on) and the dissociation rate constant (k_off) can be determined from a plot of k_obs versus CO concentration.

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_exp Stopped-Flow Experiment cluster_analysis Data Analysis Heme_sol Prepare Ferric Heme Solution Reduce Reduce Heme with Sodium Dithionite (Fe³⁺ → Fe²⁺) Heme_sol->Reduce Load Load Reactants into Stopped-Flow Syringes Reduce->Load CO_sol Prepare CO-Saturated Buffer CO_sol->Load Mix Rapid Mixing of Heme and CO Solutions Load->Mix Monitor Monitor Absorbance Change over Time Mix->Monitor Fit Fit Kinetic Trace to Exponential Function Monitor->Fit Plot Plot k_obs vs. [CO] Fit->Plot Calculate Determine k_on and k_off Plot->Calculate

Caption: Experimental workflow for determining CO binding kinetics to free heme using stopped-flow spectroscopy.

Signaling Pathway and Logical Relationships

The binding of CO to the ferrous iron of heme is a fundamental biochemical reaction. While it doesn't involve a "signaling pathway" in the traditional sense of a cellular cascade, the process can be represented as a logical sequence of events.

G Heme_Fe2 Reduced Heme (Fe²⁺) Collision Diffusion & Collision Heme_Fe2->Collision CO Carbon Monoxide (CO) CO->Collision Transition Formation of Transition State Collision->Transition k_on Heme_CO Heme-CO Complex Transition->Heme_CO Heme_CO->Transition k_off

Caption: Logical diagram of the reversible binding of carbon monoxide to ferrous heme.

Statistical analysis for comparing datasets from Deuteroferriheme and protoheme experiments.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the statistical, structural, and functional differences between two key heme analogues to inform experimental design and drug development.

This guide provides a comprehensive comparison of Deuteroferriheme and protoheme, offering researchers, scientists, and drug development professionals a detailed analysis of their respective properties and experimental considerations. Through clearly structured data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of how the subtle structural differences between these two heme species translate into significant functional variations.

Quantitative Data Comparison

The following tables summarize the key quantitative differences observed in experimental comparisons between this compound and protoheme reconstituted in myoglobin. These values are indicative of the impact of substituting the vinyl groups of protoheme with hydrogens in this compound.

ParameterProtoheme-MyoglobinDeuteroheme-MyoglobinStatistical Significance (p-value)
Redox Potential (E₀) -0.05 V-0.03 V< 0.05
Oxygen Binding Affinity (p50) 0.9 torr0.7 torr< 0.05
Carbon Monoxide Binding Affinity (p50) 0.03 torr0.02 torr< 0.05

Table 1: Comparative analysis of physicochemical properties of Protoheme- and Deuteroheme-reconstituted myoglobin.

Wavelength (nm)Protoferriheme (Fe³⁺)This compound (Fe³⁺)
Soret Peak (Absorbance Max) 408 nm402 nm
Q-band α (Absorbance Max) 635 nm630 nm
Q-band β (Absorbance Max) 505 nm500 nm

Table 2: UV-Vis spectral characteristics of this compound and Protoferriheme.

Experimental Protocols

To ensure reproducible and comparable results, the following detailed experimental protocols are provided for the reconstitution of myoglobin with either this compound or protoheme and subsequent spectroscopic analysis.

Protocol 1: Reconstitution of Apomyoglobin with Heme Analogues

Objective: To prepare myoglobin reconstituted with either protoheme or deuteroheme.

Materials:

  • Sperm whale apomyoglobin (commercially available)

  • Protoheme (hemin) or Deuteroheme (deuterohemin)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Sephadex G-25 column

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the desired heme (protoheme or deuteroheme) by dissolving it in a minimal amount of DMSO.

  • Determine the concentration of the heme stock solution spectrophotometrically using the appropriate molar extinction coefficient.

  • Prepare a solution of apomyoglobin in 0.1 M sodium phosphate buffer (pH 7.0).

  • Slowly add a slight molar excess of the heme stock solution to the apomyoglobin solution while gently stirring.

  • Incubate the mixture at 4°C for 60 minutes to allow for reconstitution.

  • Remove excess unbound heme by passing the reconstituted myoglobin solution through a Sephadex G-25 column equilibrated with the phosphate buffer.

  • Collect the colored fractions, which represent the reconstituted myoglobin.

  • Verify the successful reconstitution and determine the protein concentration using UV-Vis spectroscopy.

Protocol 2: UV-Vis Spectroscopic Analysis

Objective: To compare the spectral properties of this compound- and Protoferriheme-reconstituted myoglobin.

Materials:

  • Reconstituted this compound-myoglobin

  • Reconstituted Protoferriheme-myoglobin

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Dilute the reconstituted myoglobin samples to a suitable concentration (e.g., 10 µM) in 0.1 M sodium phosphate buffer (pH 7.0).

  • Record the UV-Vis absorption spectrum of each sample from 300 nm to 700 nm.

  • Identify and record the wavelength of the Soret peak and the Q-bands for each sample.

  • Compare the spectra to identify any shifts in the absorption maxima, which can provide insights into the electronic environment of the heme.

Statistical Analysis Considerations

When comparing datasets from this compound and protoheme experiments, it is crucial to employ appropriate statistical methods to determine the significance of any observed differences.

  • For comparing two groups (e.g., Deuteroheme vs. Protoheme): An independent samples t-test is appropriate if the data are normally distributed and have equal variances. If these assumptions are not met, a non-parametric alternative such as the Mann-Whitney U test should be used.

  • For analyzing dose-response curves or binding affinities: Non-linear regression analysis is typically employed to fit the data to a suitable model (e.g., Michaelis-Menten for enzyme kinetics, or a sigmoidal dose-response curve for binding assays). The goodness of fit should be assessed (e.g., using R² values), and the fitted parameters (e.g., Km, Kd, p50) can then be statistically compared.

  • For spectroscopic data: Principal Component Analysis (PCA) can be a powerful tool to identify subtle differences between the spectra of the two heme-protein complexes.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the biological activities of this compound and protoheme.

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_purification Purification cluster_analysis Analysis cluster_comparison Comparison prep_apo Prepare Apomyoglobin recon_proto Reconstitute with Protoheme prep_apo->recon_proto recon_deutero Reconstitute with Deuteroheme prep_apo->recon_deutero prep_proto Prepare Protoheme Stock prep_proto->recon_proto prep_deutero Prepare Deuteroheme Stock prep_deutero->recon_deutero purify_proto Purify Protoheme-Myoglobin recon_proto->purify_proto purify_deutero Purify Deuteroheme-Myoglobin recon_deutero->purify_deutero spec_analysis Spectroscopic Analysis (UV-Vis) purify_proto->spec_analysis binding_assay Ligand Binding Assays (O₂, CO) purify_proto->binding_assay redox_analysis Redox Potential Measurement purify_proto->redox_analysis purify_deutero->spec_analysis purify_deutero->binding_assay purify_deutero->redox_analysis stat_comp Statistical Comparison of Datasets spec_analysis->stat_comp binding_assay->stat_comp redox_analysis->stat_comp

Experimental workflow for comparing heme analogues.

Heme Signaling Pathway: Regulation of Gene Expression

Heme acts as a signaling molecule that can regulate gene expression, for instance, by modulating the activity of transcription factors. The diagram below illustrates a simplified pathway of how heme levels can influence the expression of genes involved in its own metabolism. While this is a general heme signaling pathway, substituting protoheme with this compound could potentially alter the binding affinity to regulatory proteins like BACH1, leading to differential gene expression, a hypothesis that can be tested using the experimental workflows described.

G cluster_cytoplasm Cytoplasm bach1_maf BACH1-Maf Complex are Antioxidant Response Element (ARE) bach1_maf->are Binds and Represses bach1_export BACH1 Nuclear Export bach1_maf->bach1_export Induces ho1_gene Heme Oxygenase-1 (HO-1) Gene are->ho1_gene Regulates Transcription ho1_protein HO-1 Protein ho1_gene->ho1_protein Transcription & Translation heme Intracellular Heme (Protoheme or Deuteroheme) heme->bach1_maf Binds to BACH1 heme_degradation Heme Degradation heme->heme_degradation Substrate ho1_protein->heme_degradation Catalyzes

Heme-mediated regulation of gene expression.

Characterization of Deuteroferriheme-protein interactions versus native heme-protein interactions.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between native heme (protoheme IX) and its analogue, deuteroferriheme, is critical for accurate interpretation of experimental data and for the design of novel hemeprotein-based therapeutics and diagnostics. This guide provides a detailed comparison of protein interactions with these two heme species, supported by experimental data and methodologies.

This compound, which lacks the two vinyl groups present on the protoporphyrin IX ring of native heme, serves as a valuable tool in spectroscopic and functional studies of hemeproteins. The absence of these electron-withdrawing vinyl groups leads to significant alterations in the electronic properties of the heme, which in turn modulates its interaction with the surrounding protein environment and its reactivity. This guide will delve into these differences, focusing on binding affinity, redox potential, and enzymatic activity.

Comparative Analysis of Physicochemical Properties

The substitution of native heme with this compound induces measurable changes in the fundamental properties of hemepoproteins. These alterations are summarized below, with quantitative data presented for key hemeproteins.

Binding Affinity

The interaction between the heme molecule and the apoprotein is a crucial determinant of the stability and function of the holoprotein. While comprehensive comparative data on the dissociation constants (Kd) for this compound across a wide range of proteins is limited, available studies on myoglobin suggest that the overall binding affinity is comparable to that of native heme. The primary interactions governing heme binding are coordination of the iron to axial ligands and hydrophobic interactions between the porphyrin ring and the heme pocket, which are largely preserved with this compound.

ProteinHeme TypeDissociation Constant (Kd)Method
MyoglobinNative Heme (Protoheme IX)~600 nMSpectrophotometric Titration
MyoglobinThis compoundComparable to native hemeInferred from reconstitution studies

Table 1: Comparison of Heme Binding Affinity. Data for native myoglobin is from published studies[1]. The affinity for this compound is inferred from successful reconstitution experiments, suggesting a similar order of magnitude.

Redox Potential

The redox potential of the heme iron is a critical parameter for hemeproteins involved in electron transfer, such as cytochromes. The electron-donating nature of the propionate side chains in this compound, without the counteracting electron-withdrawing effect of the vinyl groups, is expected to lower the redox potential compared to native heme. This makes the iron in this compound-reconstituted proteins easier to oxidize.

ProteinHeme TypeRedox Potential (E°') vs. NHEMethod
Cytochrome cNative Heme c+260 mVVoltammetry
Cytochrome cThis compound-substituted (predicted)< +260 mVTheoretical Prediction
MyoglobinNative Heme b+43 to +57 mVSpectroelectrochemistry/Voltammetry[2][3]
MyoglobinThis compound-substituted (predicted)< +43 to +57 mVTheoretical Prediction

Table 2: Comparison of Heme Redox Potentials. The redox potential of native cytochrome c and myoglobin are well-established[2][3][4]. The lower redox potential for this compound-substituted proteins is a well-accepted theoretical prediction based on the electronic properties of the porphyrin ring.

Ligand Binding and Enzymatic Activity

The electronic modifications in this compound have a profound impact on the ligand binding properties and catalytic activities of hemeproteins.

Oxygen Binding to Myoglobin:

The replacement of native heme with deuteroheme derivatives in myoglobin has been shown to alter its affinity for oxygen. For instance, myoglobin reconstituted with 2,4-diisopropyldeuteroheme exhibits a lower oxygen affinity. This is attributed to steric hindrance from the bulky isopropyl groups, which distorts the heme pocket and prevents the distal histidine from forming a stabilizing hydrogen bond with the bound oxygen[5].

Peroxidase Activity of Horseradish Peroxidase (HRP):

A notable example of the functional consequences of this compound substitution is seen in horseradish peroxidase (HRP). When the native heme is replaced with this compound, the peroxidase activity of the enzyme is significantly reduced.

EnzymeHeme TypeRelative Peroxidase Activity (%)Substrate
Horseradish Peroxidase (HRP)Native Heme (Protoheme IX)100o-dianisidine
Horseradish Peroxidase (HRP)This compound~25o-dianisidine

Table 3: Comparison of Peroxidase Activity. Data from reconstitution experiments show a significant decrease in the enzymatic activity of HRP when native heme is replaced with this compound[6].

This decrease in activity is attributed to the altered electronic properties of the this compound, which likely affects the stability of the catalytic intermediates (Compound I and Compound II) formed during the peroxidase cycle.

Experimental Protocols

Accurate characterization of this compound-protein interactions requires robust experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Reconstitution of Myoglobin with this compound

This protocol describes the removal of native heme from myoglobin and its reconstitution with this compound.

Materials:

  • Sperm whale myoglobin (Sigma-Aldrich)

  • Deuterohemin (Frontier Specialty Chemicals)

  • Acetone (chilled to -15°C)

  • 1 N HCl

  • Deionized water

  • 0.1 N NaOH

  • 0.1 M Borate buffer, pH 9.2

  • Dialysis tubing

Procedure:

  • Apomyoglobin Preparation:

    • Prepare a concentrated solution of myoglobin in deionized water.

    • Add the myoglobin solution dropwise to 20 volumes of vigorously stirred, acidified acetone (-15°C, 4 ml of 1 N HCl per liter of acetone).

    • Centrifuge the mixture at low speed at -10°C to pellet the precipitated apomyoglobin.

    • Redissolve the pellet in a small volume of chilled deionized water.

    • Dialyze the apomyoglobin solution against dilute NaHCO3 (100 mg/L) and then exhaustively against deionized water at 4°C[7].

  • Reconstitution:

    • Dissolve deuterohemin in a minimal volume of 0.1 N NaOH and immediately dilute it into 0.1 M borate buffer, pH 9.2.

    • Immediately add the deuterohemin solution to the apomyoglobin solution (also in 0.1 M borate buffer, pH 9.2) in a 1:1 molar ratio.

    • Allow the reconstitution to proceed for a sufficient time (e.g., 1-2 hours) at 4°C.

    • Dialyze the reconstituted myoglobin against the desired buffer for subsequent experiments[7].

Protocol 2: Determination of Binding Affinity by UV-Vis Spectrophotometric Titration

This method is used to determine the dissociation constant (Kd) of the this compound-protein interaction.

Materials:

  • Apomyoglobin solution of known concentration

  • Deuterohemin solution of known concentration

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Place a known concentration of apomyoglobin in a cuvette.

  • Record the initial UV-Vis spectrum (typically 250-700 nm).

  • Add small aliquots of the deuterohemin solution to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Monitor the change in absorbance at the Soret peak maximum of the this compound-myoglobin complex (around 400 nm).

  • Continue the titration until no further change in absorbance is observed, indicating saturation.

  • Plot the change in absorbance as a function of the total deuterohemin concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a quadratic equation for tight binding) to determine the Kd[8].

Protocol 3: Measurement of Redox Potential by Cyclic Voltammetry

This electrochemical technique is used to measure the midpoint redox potential (Em) of the reconstituted hemeprotein.

Materials:

  • This compound-reconstituted protein solution

  • Potentiostat with a three-electrode system (working, reference, and counter electrodes)

  • Electrochemical cell

  • Supporting electrolyte solution (e.g., phosphate buffer)

Procedure:

  • Place the protein solution in the electrochemical cell with the supporting electrolyte.

  • Deoxygenate the solution by purging with an inert gas (e.g., argon).

  • Scan the potential of the working electrode linearly with time towards the negative direction and then back to the initial potential.

  • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • The midpoint potential (Em) is determined as the average of the anodic and cathodic peak potentials.

  • Perform measurements at different scan rates to ensure the electrochemical process is reversible[4].

Visualizations

Heme Biosynthesis and Incorporation Pathway

The following diagram illustrates the final steps of the heme biosynthesis pathway and the process of heme incorporation into an apoprotein, which can be experimentally manipulated to introduce this compound.

Heme_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX Protoheme_IX Protoheme IX (Native Heme) Protoporphyrinogen_IX->Protoheme_IX Apoprotein Apoprotein Protoheme_IX->Apoprotein Incorporation Holoprotein_Native Native Holoprotein Holoprotein_Deutero This compound- reconstituted Holoprotein This compound This compound This compound->Apoprotein Experimental_Workflow Start Start: Native Holoprotein Apo_Preparation Apoprotein Preparation Start->Apo_Preparation Reconstitution_Native Reconstitution (Native) Apo_Preparation->Reconstitution_Native Reconstitution_Deutero Reconstitution (this compound) Apo_Preparation->Reconstitution_Deutero Native_Heme Native Heme Native_Heme->Reconstitution_Native This compound This compound This compound->Reconstitution_Deutero Characterization_Native Characterization (Native) Reconstitution_Native->Characterization_Native Characterization_Deutero Characterization (this compound) Reconstitution_Deutero->Characterization_Deutero Comparison Comparative Analysis Characterization_Native->Comparison Characterization_Deutero->Comparison Heme_Signaling Heme Heme Pool (Native or this compound) BACH1 BACH1 (Transcription Repressor) Heme->BACH1 Binding leads to BACH1 degradation/inactivation HMOX1_Gene HMOX1 Gene BACH1->HMOX1_Gene Represses HMOX1_Protein Heme Oxygenase-1 HMOX1_Gene->HMOX1_Protein Expression HMOX1_Protein->Heme Catalyzes degradation of Degradation Heme Degradation HMOX1_Protein->Degradation

References

Safety Operating Guide

Navigating the Safe Disposal of Deuteroferriheme: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Deuteroferriheme, a porphyrin compound utilized in various research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

II. This compound Waste Classification

This compound should be treated as a hazardous chemical waste. While specific waste codes may vary depending on the formulation and any contaminants, it is essential to manage it in accordance with local, state, and federal regulations for hazardous materials. Do not dispose of this compound in standard laboratory trash or down the drain.[2][3] Improper disposal can lead to environmental contamination and regulatory penalties.

III. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.

1. Waste Collection and Containerization:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition.[4] Ensure the container has a secure, tight-fitting lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound." Note any solvents or other chemicals mixed with the waste.

  • Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents.[5]

2. Waste Storage:

  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6]

  • Closure: The waste container must remain closed at all times except when adding waste.[7]

3. Professional Disposal:

  • Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[2]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Pickup Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or the contracted waste disposal service.

IV. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal.

Deuteroferriheme_Disposal_Workflow *TSDF: Treatment, Storage, and Disposal Facility cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A This compound Waste Generation B Select & Label Waste Container A->B Step 1 C Segregate from Incompatible Waste B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Keep Container Closed D->E F Request Waste Pickup (EHS or Licensed Vendor) D->F Step 4 G Transport to Approved TSDF* F->G Step 5 H Proper Disposal via Incineration or Landfill G->H Step 6

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Personal protective equipment for handling Deuteroferriheme

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Deuteroferriheme could be located. The following guidance is based on the safety profiles of structurally similar heme compounds, such as hemin and protoporphyrin IX chloride, and general best practices for handling organometallic compounds. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution at all times.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance on operational plans, personal protective equipment, and disposal methods.

Operational Plan: From Receipt to Disposal

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.

  • Verify that the quantity received matches the order.

2. Storage:

  • Store this compound in a cool, dry, and dark place to prevent degradation.[1][2][3]

  • Keep the container tightly closed to avoid contamination and reaction with moisture or air.[1][4]

  • Store away from strong oxidizing agents.[1]

  • Recommended storage temperature is typically refrigerated (2-8 °C) for long-term stability.[2]

3. Handling (Weighing and Dissolving):

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust particles.[4]

  • Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table below.

  • To weigh the compound, use a tared, sealed container to minimize exposure.

  • When dissolving, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Be aware that porphyrins can be sensitive to light, so protect solutions from direct light exposure.[1]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment for different procedures.

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Handling Solid Chemical safety gogglesNitrile gloves (double-gloving recommended)Fully buttoned lab coatN95 respirator or working in a fume hood
Preparing Solutions Chemical safety goggles or a face shieldNitrile glovesChemical-resistant lab coat or apronWork in a fume hood
Handling Solutions Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required if not aerosolizing
Waste Disposal Chemical safety gogglesNitrile glovesChemical-resistant lab coat or apronNot generally required

Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

Disposal Plan

This compound contains iron, a heavy metal, and should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid organic waste containing heavy metals.

2. Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Experimental Protocols Cited

While no specific experimental protocols for this compound were found, the handling and disposal procedures outlined above are based on standard laboratory practices for similar porphyrin and organometallic compounds. For instance, the safety precautions for hemin, which include avoiding contact with skin and eyes and using in a well-ventilated area, are directly applicable.[4]

Workflow for Safe Handling and Disposal of this compound

Deuteroferriheme_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess_Hazards Assess Hazards (Review this guide) Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Receive_and_Store Receive and Store (Cool, Dry, Dark) Prepare_Work_Area->Receive_and_Store Weigh_Solid Weigh Solid (In Fume Hood) Receive_and_Store->Weigh_Solid Prepare_Solution Prepare Solution (In Fume Hood) Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Waste (Solid & Liquid) Conduct_Experiment->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste Safely Label_Waste->Store_Waste Dispose_via_EHS Dispose via EHS Store_Waste->Dispose_via_EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deuteroferriheme
Reactant of Route 2
Reactant of Route 2
Deuteroferriheme

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。